Lanthanum phosphate
Description
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Properties
CAS No. |
13778-59-1 |
|---|---|
Molecular Formula |
LaO4P |
Molecular Weight |
233.877 g/mol |
IUPAC Name |
lanthanum(3+);phosphate |
InChI |
InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
InChI Key |
LQFNMFDUAPEJRY-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[La+3] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[La+3] |
Other CAS No. |
13778-59-1 |
physical_description |
DryPowde |
Origin of Product |
United States |
Foundational & Exploratory
Lanthanum phosphate crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum Phosphate (B84403)
Abstract
Lanthanum phosphate (LaPO₄) is a ceramic material of significant interest in various scientific and technological fields, including as a host material for phosphors, in catalysis, and for biomedical applications. Its properties are intrinsically linked to its crystal structure. This guide provides a comprehensive overview of the crystal structure of this compound, detailing its polymorphic forms, crystallographic data, and the experimental protocols used for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material's structural characteristics.
Polymorphism in this compound
This compound primarily exists in two crystallographic forms, or polymorphs, at different temperatures: a low-temperature hexagonal phase (rhabdophane structure) and a high-temperature monoclinic phase (monazite structure). The transition from the hexagonal to the monoclinic phase is irreversible and occurs at elevated temperatures.
-
Monoclinic (Monazite-type): This is the thermodynamically stable phase at high temperatures. The monazite (B576339) structure belongs to the P2₁/n space group. In this structure, the lanthanum ions are coordinated by nine oxygen atoms.
-
Hexagonal (Rhabdophane-type): This phase is typically formed at lower temperatures, often through precipitation in aqueous solutions. It crystallizes in the P3₁21 space group. The La³⁺ ions in this structure are also nine-coordinated with oxygen atoms.
Crystallographic Data
The precise lattice parameters of this compound can vary slightly depending on the synthesis method and any dopants present. The following tables summarize representative crystallographic data for the two primary polymorphs.
Table 1: Crystallographic Data for Monoclinic (Monazite) LaPO₄
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.829 |
| b (Å) | 7.065 |
| c (Å) | 6.492 |
| β (°) | 103.18 |
| Unit Cell Volume (ų) | 305.6 |
| Z (Formula units per cell) | 4 |
Data sourced from representative studies on monazite-type LaPO₄.
Table 2: Crystallographic Data for Hexagonal (Rhabdophane) LaPO₄
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P3₁21 |
| a (Å) | 7.072 |
| c (Å) | 6.463 |
| Unit Cell Volume (ų) | 279.6 |
| Z (Formula units per cell) | 3 |
Data sourced from representative studies on rhabdophane-type LaPO₄.
Experimental Protocols
The synthesis and analysis of this compound require precise experimental control. Below are detailed methodologies for common procedures.
Synthesis of LaPO₄ Nanoparticles (Hydrothermal Method)
The hydrothermal method is a common technique for synthesizing crystalline LaPO₄, particularly the hexagonal phase, at moderate temperatures.
Protocol:
-
Precursor Preparation:
-
Prepare a 0.1 M aqueous solution of lanthanum chloride (LaCl₃·7H₂O).
-
Prepare a 0.1 M aqueous solution of sodium phosphate dibasic (Na₂HPO₄·12H₂O).
-
-
Reaction:
-
Slowly add the Na₂HPO₄ solution to the LaCl₃ solution under vigorous stirring to form a white precipitate.
-
Adjust the pH of the resulting suspension to a desired value (e.g., pH 5) using dilute HCl or NaOH. The pH can influence the resulting particle morphology.
-
-
Hydrothermal Treatment:
-
Transfer the suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 150-200 °C for 12-24 hours. The temperature and time can be varied to control crystallinity and particle size.
-
-
Product Recovery:
-
After the autoclave cools to room temperature, collect the white precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at 60-80 °C.
-
Structural Analysis by X-ray Diffraction (XRD) and Rietveld Refinement
XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of LaPO₄. Rietveld refinement is a powerful method for analyzing the diffraction data.
Protocol:
-
Data Collection:
-
Prepare a powder sample of the synthesized LaPO₄ and mount it on a zero-background sample holder.
-
Use a powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.
-
-
Phase Identification:
-
Compare the collected diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present (monoclinic or hexagonal LaPO₄).
-
-
Rietveld Refinement:
-
Use specialized software (e.g., GSAS, FullProf) to perform the Rietveld refinement.
-
Initial Model: Start with an initial structural model for the identified phase, including the space group and approximate atomic positions.
-
Refinement Steps: Sequentially refine the following parameters to minimize the difference between the observed and calculated diffraction patterns:
-
Scale factor and background coefficients.
-
Unit cell parameters.
-
Peak shape parameters (e.g., Gaussian and Lorentzian components).
-
Atomic coordinates and isotropic/anisotropic displacement parameters.
-
-
Goodness-of-Fit: Evaluate the quality of the refinement using indicators like Rwp (weighted profile R-factor) and χ² (chi-squared). A good refinement typically has a low Rwp and a χ² value close to 1.
-
Conclusion
The crystal structure of this compound is a critical determinant of its physical and chemical properties. The existence of two primary polymorphs, the high-temperature monoclinic monazite and the low-temperature hexagonal rhabdophane, allows for a range of applications. Understanding the detailed crystallographic data and the precise experimental protocols for synthesis and analysis is fundamental for researchers aiming to utilize or modify LaPO₄ for specific applications, from advanced materials to drug delivery systems. The methodologies outlined in this guide, particularly the combination of hydrothermal synthesis and Rietveld refinement of XRD data, provide a robust framework for the structural characterization of this important material.
A Deep Dive into Lanthanum Phosphate: A Comparative Analysis of Hexagonal and Monoclinic Polymorphs for Researchers and Drug Development Professionals
An In-depth Technical Guide
Lanthanum phosphate (B84403) (LaPO₄) is a versatile inorganic compound that has garnered significant interest in various scientific and biomedical fields due to its unique properties, including high thermal stability, low solubility in water, and biocompatibility.[1] This interest is further compounded by its existence in two primary crystalline forms: the hexagonal (rhabdophane) and the monoclinic (monazite) polymorphs. The structural differences between these two forms give rise to distinct physical and chemical properties, making the choice of polymorph critical for specific applications, particularly in the realm of drug development and biomaterials. This technical guide provides a comprehensive comparison of the hexagonal and monoclinic phases of lanthanum phosphate, offering researchers, scientists, and drug development professionals a detailed understanding of their core properties, synthesis, and potential applications.
Structural and Physical Properties: A Comparative Overview
The fundamental difference between the two polymorphs lies in their crystal structure, which dictates their macroscopic properties. The hexagonal phase is often a hydrated, lower-temperature form, which can transition to the more thermodynamically stable anhydrous monoclinic phase upon heating.[2][3]
Table 1: Comparison of Crystallographic and Physical Properties
| Property | Hexagonal this compound (Rhabdophane) | Monoclinic this compound (Monazite) |
| Crystal System | Hexagonal[1][4][5] | Monoclinic[2][6] |
| Space Group | P3₁21[5] or P6₂22 | P2₁/n[5] or P2₁/c[7] |
| Coordination Number of La³⁺ | 8[6] | 9[6][7] |
| Typical Form | Hydrated (LaPO₄·nH₂O)[1][2] | Anhydrous[2] |
| Thermal Stability | Stable at lower temperatures; transforms to monoclinic phase at elevated temperatures (e.g., >400-900°C).[2][3][8] | Thermally stable at high temperatures.[1] |
| Band Gap | Predicted to have a larger energy gap and smaller electron effective mass compared to the monoclinic phase.[6] | Predicted indirect band gap of about 8 eV.[6] |
| Density | Generally lower than the monoclinic phase due to hydration. | 5.2 g/cm³ (for Lanthanum Phosphide (B1233454), LaP, as a related compound)[9] |
| Refractive Index | The refractive index of lanthanum-phosphate glass increases with La₂O₃ content.[10] | Data for the pure monoclinic phase is not readily available, but lanthanum-containing materials generally exhibit a high refractive index.[1] |
| Solubility in Water | Very low solubility.[1] this compound is generally considered highly insoluble in water.[11] | Very low solubility.[1] this compound complexes are insoluble.[12][13] |
Synthesis and Experimental Protocols
The synthesis method employed is a critical determinant of the resulting crystalline phase of this compound.
Synthesis of Hexagonal this compound
The hexagonal phase is typically synthesized at or near room temperature through aqueous precipitation or sol-gel methods.
Experimental Protocol: Precipitation Method [1]
-
Precursor Preparation: Prepare aqueous solutions of a lanthanum salt (e.g., LaCl₃ or La(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or (NH₄)₃PO₄).
-
Precipitation: Add the phosphate solution to the lanthanum salt solution under controlled pH and temperature. The precipitate of hexagonal LaPO₄·nH₂O forms.
-
Washing and Drying: The precipitate is separated by filtration, washed with deionized water to remove impurities, and dried at a low temperature (e.g., ~80°C).
Experimental Protocol: Sol-Gel Method [14]
-
Sol Formation: A solution of LaCl₃·7H₂O is reacted with H₃PO₄.
-
Gelation: The pH is adjusted by adding NH₄OH solution to form a gel.
-
Aging and Drying: The gel is aged until stable, then decanted and dried at 100°C.
-
Calcination: The dried gel is calcined at a moderate temperature (e.g., 550°C) to obtain the hexagonal LaPO₄ powder.
Synthesis of Monoclinic this compound
The monoclinic phase is typically obtained by the thermal treatment of the hexagonal phase or through high-temperature solid-state reactions.
Experimental Protocol: Thermal Conversion [2][3]
-
Synthesis of Hexagonal Precursor: Synthesize hexagonal this compound using a low-temperature method as described above.
-
Calcination: Heat the hexagonal LaPO₄·nH₂O powder at a high temperature (e.g., 900°C) for a specified duration. This process removes the water of hydration and induces a phase transition to the monoclinic structure.
Experimental Workflow for Synthesis and Phase Determination
Caption: Workflow for the synthesis and characterization of hexagonal and monoclinic this compound.
Characterization Techniques
Several analytical techniques are essential for distinguishing between the hexagonal and monoclinic phases and for determining their properties.
Table 2: Key Characterization Methods
| Technique | Purpose | Observations |
| X-ray Diffraction (XRD) | Crystal structure and phase purity determination. | Distinct diffraction patterns for hexagonal and monoclinic phases.[1][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Shows characteristic bands for phosphate groups (P-O, O=P-O).[1][4] The presence of OH bands indicates the hydrated hexagonal form.[4] |
| Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and phase transitions. | DTA/TGA curves show the dehydration of the hexagonal phase and its conversion to the monoclinic phase at high temperatures.[1] |
| Scanning Electron Microscopy (SEM) | Morphological analysis. | Reveals particle shape and size; can show irregular agglomerated solids.[4] |
Relevance and Applications in Drug Development
The properties of this compound make it a promising material for various biomedical applications.
-
Drug Delivery: this compound nanoparticles have been investigated for siRNA delivery in cancer therapy.[15] The pH-responsive nature of lanthanum-phosphate interactions can be exploited for targeted drug release.[15]
-
Bone Regeneration: Lanthanum has been shown to promote the osteogenic differentiation of bone marrow mesenchymal stem cells.[16][17] Scaffolds made of this compound and chitosan (B1678972) have demonstrated enhanced bone regeneration.[16][17][18]
-
Phosphate Binding: Lanthanum carbonate is an established oral medication used to treat hyperphosphatemia in patients with end-stage kidney disease by forming insoluble this compound in the gastrointestinal tract.[13][19][20]
The biocompatibility and low toxicity of this compound are crucial for these applications.[21]
Signaling Pathway in Osteogenesis
Lanthanum ions, as a component of this compound scaffolds, have been found to promote osteogenesis through the Wnt/β-catenin signaling pathway.[16][17]
Caption: Role of Lanthanum in the Wnt/β-catenin signaling pathway for osteogenesis.
Conclusion
The hexagonal and monoclinic polymorphs of this compound exhibit distinct structural and physical properties that are crucial for their application in research and drug development. The hydrated, low-temperature hexagonal phase offers a different profile compared to the more stable, anhydrous, high-temperature monoclinic phase. Understanding the synthesis-structure-property relationships is paramount for harnessing the full potential of these materials in areas such as controlled drug delivery and regenerative medicine. The choice of polymorph will ultimately depend on the specific requirements of the intended application, including desired stability, reactivity, and biological interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. researchgate.net [researchgate.net]
- 4. This compound as catalyst in the reaction of 5-HMF formation | BIO Web of Conferences [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. researchgate.net [researchgate.net]
- 9. Lanthanum phosphide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. americanelements.com [americanelements.com]
- 12. mdpi.com [mdpi.com]
- 13. Lanthanum Carbonate - A New Phosphate Binding Drug in Advanced Renal Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-conferences.org [bio-conferences.org]
- 15. Biological activities of siRNA-loaded this compound nanoparticles on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound/chitosan scaffolds enhance cytocompatibility and osteogenic efficiency via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound/chitosan scaffolds enhance cytocompatibility and osteogenic efficiency via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Lanthanum carbonate in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lanthanum carbonate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide to the Rhabdophane and Monazite Polymorphs of Lanthanum Phosphate (LaPO₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two primary crystalline forms of lanthanum phosphate (B84403) (LaPO₄): the hydrated rhabdophane (B76276) and the anhydrous monazite (B576339). Understanding the distinct structural, thermodynamic, and kinetic properties of these polymorphs is crucial for their application in various scientific and industrial fields, including as host materials for luminescence, catalysts, and potential matrices for the immobilization of nuclear waste.
Structural and Thermodynamic Properties
Lanthanum phosphate exists in two main polymorphic forms: the hexagonal rhabdophane, which is a hydrated phase, and the monoclinic monazite, which is the anhydrous and thermodynamically more stable form. The transition from rhabdophane to monazite is an irreversible, exothermic process that occurs at elevated temperatures.
Crystallographic Data
The crystallographic parameters of rhabdophane and monazite LaPO₄ are summarized in the table below for comparative analysis. Rhabdophane can exist in a hexagonal or a monoclinic crystal system, with the latter being a hydrated form. Monazite, on the other hand, consistently exhibits a monoclinic structure.
| Property | Rhabdophane (Hexagonal) | Rhabdophane (Monoclinic, Hydrated) | Monazite (Monoclinic) |
| Crystal System | Hexagonal | Monoclinic | Monoclinic |
| Space Group | P6₂22 | C2 | P2₁/n |
| a (Å) | ~7.03 | ~28.73 | ~6.83 - 6.84 |
| b (Å) | ~7.03 | ~7.09 | ~7.07 - 7.08 |
| c (Å) | ~6.41 | ~12.34 | ~6.45 - 6.52 |
| **β (°) ** | 90 | ~115.3 | ~103.3 - 103.9 |
| Unit Cell Volume (ų) | ~274.35 | ~2273.3 | ~296 - 298 |
| Formula | LaPO₄ | LaPO₄·nH₂O (n ≈ 0.5 - 0.8) | LaPO₄ |
Thermodynamic Data
The transformation from rhabdophane to monazite is an exothermic process, indicating that monazite is the more stable polymorph. The thermodynamic parameters associated with this transformation and the formation of each phase are critical for understanding their stability and synthesis conditions.
| Thermodynamic Parameter | Value (kJ/mol) |
| Enthalpy of Formation (ΔfH°) of Rhabdophane (LaPO₄·0.667H₂O) | -2151 ± 13 to -2130 ± 12[1] |
| Enthalpy of Formation (ΔfH°) of Monazite (LaPO₄) | Optimized values derived from solubility data[2] |
| Enthalpy of Reaction (Rhabdophane → Monazite + Water) | Varies with rare earth element[3][4] |
The Rhabdophane to Monazite Transformation
The conversion of rhabdophane to monazite is a critical process that dictates the final properties of the LaPO₄ material. This transformation is kinetically hindered at ambient temperatures but can be initiated by thermal treatment or hydrothermal conditions.
Transformation Pathway
The transformation from hydrated rhabdophane to anhydrous monazite typically proceeds through a dehydration step followed by a structural rearrangement. Under dry heating conditions, this transformation occurs at temperatures ranging from approximately 500°C to 900°C.[5] However, in a hydrothermal environment, the transition temperature can be significantly lowered to a range of 185°C to 260°C.
Kinetics of Transformation
The kinetics of the rhabdophane to monazite transformation are influenced by several factors, including temperature, particle size, and the presence of a solvent. The activation energy for the sintering of rhabdophane into monazite-cheralite, a related compound, has been reported to be between 360 ± 90 and 530 ± 90 kJ/mol, which can provide an estimate for the LaPO₄ system.[6]
Experimental Protocols
Detailed methodologies for the synthesis of both rhabdophane and monazite LaPO₄, as well as for the characterization of their thermodynamic properties, are provided below.
Synthesis of Rhabdophane LaPO₄ (Colloidal Method)
This method yields nanocrystalline rhabdophane with a narrow particle size distribution.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Deionized water
-
Acetone
Procedure:
-
Prepare a 0.1 M aqueous solution of LaCl₃·7H₂O and a 0.1 M aqueous solution of NaH₂PO₄·2H₂O separately.
-
Mix equal volumes of the two solutions in a flask.
-
Heat the mixture in an oil bath at 100°C for a specified period (e.g., several hours) to allow for the formation of nanorods.
-
Cool the reaction mixture to room temperature.
-
Induce precipitation of the LaPO₄ nanorods by adding acetone.
-
Collect the white precipitate by centrifugation at 4000 rpm for 5 minutes.
-
The obtained powder is the rhabdophane form of LaPO₄.
Synthesis of Monazite LaPO₄ (Hydrothermal Method)
This method allows for the direct synthesis of the stable monazite phase or the conversion of pre-synthesized rhabdophane.
Materials:
-
Lanthanum(III) oxide (La₂O₃), Lanthanum(III) nitrate (B79036) (La(NO₃)₃), or Lanthanum(III) hydroxide (B78521) (La(OH)₃)
-
Phosphoric acid (H₃PO₄, 1 M)
-
Deionized water
-
Acetone
-
Microwave reactor or conventional hydrothermal autoclave
Procedure:
-
Combine the lanthanum precursor with 8 ml of 1 M H₃PO₄ in a microwave-safe vessel or a Teflon-lined autoclave.
-
Heat the mixture under stirring to the desired temperature (e.g., 210-260°C) for 1 hour.[7]
-
For the conversion of rhabdophane to monazite, pre-synthesized rhabdophane powder is used as the starting material instead of the lanthanum precursor.
-
After the reaction, cool the vessel to room temperature.
-
Collect the product by filtration.
-
Wash the product with deionized water and acetone.
-
Dry the resulting powder to obtain monazite LaPO₄.
High-Temperature Drop Solution Calorimetry
This technique is employed to determine the enthalpy of formation of the LaPO₄ polymorphs.
Principle: A small, pelletized sample at room temperature is dropped into a molten solvent at a high, constant temperature (e.g., 700-800°C) within a Tian-Calvet twin calorimeter. The heat flow associated with the sample dissolving in the solvent is measured. By using a thermodynamic cycle involving the dissolution of the constituent oxides (La₂O₃ and P₂O₅), the enthalpy of formation of the LaPO₄ phase can be calculated.
Experimental Setup:
-
Custom-built Tian-Calvet twin calorimeter.
-
Molten solvent: typically sodium molybdate (B1676688) (3Na₂O·4MoO₃) at 700°C or lead borate (B1201080) (2PbO·B₂O₃) at 800°C.
-
Oxygen gas flow to maintain an oxidizing atmosphere and aid dissolution.
Procedure:
-
Calibrate the calorimeter.
-
Press approximately 5 mg of the LaPO₄ sample (either rhabdophane or monazite) into a pellet.
-
Drop the pellet from room temperature into the molten solvent inside the calorimeter.
-
Record the heat flow over time until the sample is completely dissolved and the baseline is re-established.
-
Integrate the heat flow curve to determine the enthalpy of drop solution (ΔHds).
-
Repeat the procedure for the constituent oxides (La₂O₃ and P₂O₅).
-
Calculate the enthalpy of formation from the oxides (ΔH°f,ox) using the following thermodynamic cycle: ΔH°f,ox (LaPO₄) = ΔHds (La₂O₃) + ΔHds (P₂O₅) - ΔHds (LaPO₄)
Conclusion
The rhabdophane and monazite forms of LaPO₄ exhibit distinct structural and thermodynamic properties that are critical to their synthesis and application. Rhabdophane, a hydrated polymorph, serves as a common precursor to the more stable, anhydrous monazite. The irreversible transformation between these two phases is a key consideration in the material's processing. The provided experimental protocols offer a foundation for the controlled synthesis and characterization of these important materials, enabling further research and development in their diverse fields of application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O [frontiersin.org]
- 4. Thermodynamics and Stability of Rhabdophanes, Hydrated Rare Earth Phosphates REPO4 · n H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DTA study of the rhabdophane to monazite transformation in rare earth (La-Dy) phosphates | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. matec-conferences.org [matec-conferences.org]
A Technical Guide to the Synthesis of Lanthanum Phosphate Nanoparticles for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of lanthanum phosphate (B84403) (LaPO₄) nanoparticles, with a particular focus on their burgeoning role in drug delivery and biomedicine. Lanthanum phosphate nanoparticles are gaining significant attention due to their unique physicochemical properties, including high thermal stability, low water solubility, and biocompatibility, making them promising candidates for a range of therapeutic and diagnostic applications.[1][2][3] This document details established synthesis methodologies, presents key quantitative data for comparative analysis, and visualizes experimental workflows and relevant biological pathways.
Core Synthesis Methodologies
The morphology, size, and crystalline structure of this compound nanoparticles can be tailored by the synthesis method, which in turn influences their performance in biomedical applications.[2][4] The most prevalent methods for LaPO₄ nanoparticle synthesis are co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.
Co-precipitation Method
The co-precipitation method is a straightforward and cost-effective approach for synthesizing LaPO₄ nanoparticles.[2] It involves the mixing of lanthanum and phosphate precursors in a solution, leading to the precipitation of this compound. The process allows for good control over particle composition and size by adjusting parameters such as precursor concentration, pH, and temperature.[2][5]
-
Precursor Preparation: Prepare an aqueous solution of a lanthanum salt, such as lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) or lanthanum chloride heptahydrate (LaCl₃·7H₂O).[6][7] Prepare a separate aqueous solution of a phosphate source, such as ammonium (B1175870) phosphate ((NH₄)₃PO₄) or orthophosphoric acid (H₃PO₄).[5][8]
-
Precipitation: Add the phosphate solution to the lanthanum salt solution dropwise under constant stirring. The pH of the solution can be adjusted using ammonia (B1221849) or sodium hydroxide (B78521) to control the precipitation process and resulting particle morphology.[7][8]
-
Aging: The resulting suspension is typically aged for a period of time to allow for crystal growth and stabilization.
-
Washing and Collection: The precipitate is then separated by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.[8]
-
Drying: The final product is dried in an oven at a controlled temperature (e.g., ~80°C) to obtain the this compound nanoparticle powder.[8]
Hydrothermal Method
The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This technique is known for producing highly crystalline and uniform nanoparticles.[9] Phytic acid and tannic acid can be used as green reagents in this method.[10]
-
Precursor Mixture: Dissolve a lanthanum precursor (e.g., La(NO₃)₃·6H₂O) in deionized water.[9]
-
Addition of Phosphate Source and Additives: Add a phosphate source, such as phytic acid, to the lanthanum solution. Other reagents, like tannic acid, can be added to influence the final composition and surface properties.[9]
-
Autoclave Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 5 hours).[9]
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation.
-
Washing and Drying: Wash the product with deionized water and ethanol to remove any impurities. Dry the final this compound nanoparticles in an oven at a controlled temperature (e.g., 60°C for 15 hours).[9]
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave radiation to heat the reaction mixture. This allows for faster reaction times and can lead to the formation of unique nanostructures, such as nanorods.[6][11]
-
Precursor Solution: Prepare a solution with a lanthanum salt (e.g., LaCl₃·7H₂O) and a phosphate source (e.g., Na₃PO₄·12H₂O).[6]
-
pH Adjustment: Adjust the pH of the precursor solution to a desired value (e.g., in the range of 1-6) using an acid like nitric acid (HNO₃). The pH plays a crucial role in controlling the morphology of the final product (nanoparticles vs. nanorods).[6]
-
Microwave Irradiation: Place the solution in a microwave reactor and irradiate at a specific power (e.g., 180 W) for a defined time (e.g., 60 minutes).[6]
-
Product Recovery: After the reaction, the precipitate is collected, washed with deionized water and ethanol, and dried to obtain the final this compound nanostructures.
Quantitative Data Summary
The physical and chemical properties of this compound nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize key quantitative data from various studies to facilitate comparison.
| Synthesis Method | Precursors | Particle Size (nm) | Morphology | Crystal Phase | Reference |
| Co-precipitation | La(NO₃)₃, Sodium Tripolyphosphate | 3.4 (core), 6.3 (core+2 shells) | Spherical | Rhabdophane | [12][13] |
| Co-precipitation | La(NO₃)₃, NH₄H₂PO₄ | 10-12 (crystallite size) | Near-spherical to rod-like | - | [5] |
| Hydrothermal | La(NO₃)₃·6H₂O, Phytic Acid, Tannic Acid | 30-40 | Spherical | - | [9][10] |
| Microwave-Assisted | LaCl₃·7H₂O, Na₃PO₄·12H₂O | Varies with pH | Nanoparticles, short and long nanorods | Hexagonal | [6] |
| Sol-Gel | Lanthanum Chloride | Varies with concentration | Nanorods to nanospheres | Hexagonal to Monoclinic | [2][4] |
| Application | Nanoparticle Formulation | Drug/Payload | Key Finding | Reference |
| Drug Delivery | Lanthanum-doped phosphate glass nanoparticles | Ciprofloxacin | Sustained release for up to 28 days.[1] | [1] |
| Cancer Therapy | Chitosan-coated siRNA-loaded LaPO₄ nanoparticles | siEGFR | Significant tumor growth inhibition in colorectal cancer models.[14] | [14] |
| Targeted Alpha Therapy | LaPO₄ core-shell nanoparticles | ²²³Ra, ²²⁵Ra | High retention of radioisotopes, suggesting potential as effective carriers.[12][15] | [12][15] |
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding complex experimental processes and biological interactions. The following sections provide Graphviz diagrams for the synthesis workflows and a relevant signaling pathway in cancer therapy.
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of this compound nanoparticles as carriers for Ra-223 and Ra-225 for targeted alpha therapy | ORNL [ornl.gov]
- 14. Biological activities of siRNA-loaded this compound nanoparticles on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of this compound nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide on the Core Chemical and Physical Properties of Lanthanum Phosphate (LaPO4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum phosphate (B84403) (LaPO4) is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, catalysis, and biomedicine. Its notable thermal and chemical stability, coupled with its luminescent properties when doped with rare-earth elements, makes it a versatile material for a range of applications. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of LaPO4, with a focus on its two primary crystalline forms: monoclinic (monazite) and hexagonal (rhabdophane). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or exploring the potential of lanthanum phosphate.
Chemical Properties
This compound is a salt of lanthanum and phosphoric acid. It exhibits low solubility in water and high thermal and chemical stability.[1] Its chemical behavior is largely characterized by its insolubility and its acidic-basic surface properties, which are crucial for its catalytic applications.
Table 1: Chemical Properties of LaPO4
| Property | Description |
| Chemical Formula | LaPO4 |
| Molar Mass | 233.88 g/mol |
| Solubility | Very low solubility in water. The solubility product constant (Ksp) is reported to be 10-25.75 at 25 °C.[2] Dissolution is more likely to occur under very acidic (pH < 2) or very basic (pH > 13) conditions.[2] |
| Acid-Base Properties | The surface of LaPO4 exhibits both Brønsted and Lewis acidity.[3] The hexagonal phase is reported to have a significantly higher density of both acid and base sites compared to the monoclinic phase, which influences its catalytic activity.[4] |
| Chemical Stability | Highly stable and resistant to corrosion. It shows good compatibility with other materials at high temperatures.[5] It is also stable in high water-vapor partial pressures.[6] |
| Reactivity | Generally unreactive under standard conditions. It can react with strong acids at elevated temperatures. |
Physical Properties
The physical properties of this compound are significantly influenced by its crystal structure. The two most common polymorphs are the monoclinic monazite (B576339) and the hexagonal rhabdophane (B76276) structures. The monoclinic phase is the thermodynamically stable form at ambient conditions.[7]
Table 2: Physical Properties of Monoclinic and Hexagonal LaPO4
| Property | Monoclinic (Monazite) LaPO4 | Hexagonal (Rhabdophane) LaPO4 |
| Crystal System | Monoclinic | Hexagonal |
| Space Group | P2₁/c | P6₂22 |
| Lattice Parameters | a = 6.83 Å, b = 7.07 Å, c = 6.50 Å, β = 103.27°[1] | a = 7.06 Å, c = 6.47 Å |
| Density | ~5.1 g/cm³ | ~4.98 g/cm³ |
| Melting Point | Not definitively reported, exhibits high thermal stability above 1700 °C. | Not definitively reported, undergoes phase transition to monoclinic form at elevated temperatures.[8] |
| Thermal Stability | Thermally stable at high temperatures. | The hydrated hexagonal form transitions to the monoclinic phase upon heating, with the onset of transformation around 601 °C.[2] |
| Band Gap | Indirect band gap of approximately 8 eV.[7][9] | Indirect band gap.[7][9] |
| Refractive Index | High refractive index.[1] | High refractive index.[1] |
| Thermal Expansion Coefficient | The thermal expansion coefficient is influenced by temperature and pressure.[5] | Information not readily available. |
Experimental Protocols
Synthesis of LaPO4 Nanoparticles
Two common methods for the synthesis of LaPO4 nanoparticles are co-precipitation and hydrothermal synthesis.
This method involves the precipitation of LaPO4 from aqueous solutions of a soluble lanthanum salt and a phosphate source.
-
Materials: Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Ammonium dihydrogen phosphate (NH₄H₂PO₄), deionized water, ethanol (B145695).
-
Procedure:
-
Prepare aqueous solutions of La(NO₃)₃·6H₂O and NH₄H₂PO₄ with desired molar concentrations.
-
Add the NH₄H₂PO₄ solution dropwise to the La(NO₃)₃ solution under vigorous stirring at room temperature.
-
A white precipitate of LaPO4 will form immediately.
-
Continue stirring for a set period (e.g., 2 hours) to ensure complete reaction and aging of the precipitate.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting powder in an oven at a specific temperature (e.g., 80 °C) for several hours.
-
The as-prepared powder is typically the hydrated hexagonal phase (LaPO₄·nH₂O). Calcination at higher temperatures (e.g., 400-900 °C) can be performed to obtain the anhydrous hexagonal or monoclinic phase.
-
This method utilizes elevated temperature and pressure to crystallize LaPO4 in a sealed vessel.
-
Materials: Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (La(NO₃)₃), Orthophosphoric acid (H₃PO₄) or a phosphate salt, deionized water.
-
Procedure:
-
Prepare a precursor solution by dissolving the lanthanum salt and the phosphate source in deionized water. The pH of the solution can be adjusted using an acid or a base.
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a defined duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final product in an oven.
-
The crystal phase (hexagonal or monoclinic) and morphology of the LaPO4 product can be controlled by adjusting parameters such as pH, temperature, reaction time, and the precursors used.
-
Characterization Techniques
XRD is used to determine the crystal structure and phase purity of the synthesized LaPO4.
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth surface.
-
Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10-80° with a specific step size and scan speed.
-
Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal phase (monoclinic or hexagonal).[4]
DSC/TGA is used to study the thermal stability and phase transitions of LaPO4.
-
Instrument: A simultaneous DSC/TGA instrument.
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.
-
Analysis Conditions: The sample is heated over a specific temperature range (e.g., from room temperature to 1200 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve shows weight loss as a function of temperature, which can indicate dehydration or decomposition. The DSC curve shows heat flow, with endothermic or exothermic peaks indicating phase transitions or reactions.
Visualizations
Logical Workflow for LaPO4 Nanoparticle Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound nanoparticles.
Caption: Workflow for LaPO4 Synthesis and Characterization.
Conclusion
This technical guide has summarized the core chemical and physical properties of this compound, providing quantitative data and outlining experimental protocols for its synthesis and characterization. The unique combination of high thermal stability, chemical inertness, and tunable properties through controlled synthesis makes LaPO4 a material of significant interest for advanced applications. For professionals in drug development, its low solubility and potential for nanoparticle formulation offer avenues for exploration in drug delivery systems. It is anticipated that this guide will serve as a valuable resource for scientists and researchers, facilitating further innovation and application of this compound.
References
- 1. Stability of luminescence in LaPO4, LaPO4 :RE(3+) (RE = Dy, Eu) nanophosphors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. Lanthanum - Wikipedia [en.wikipedia.org]
- 6. Lanthanum phosphide - Wikipedia [en.wikipedia.org]
- 7. Novel High-Temperature-Resistant Phosphates: Thermal Ablation Behavior of La–Al System Phosphates at 2000 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Lanthanum Phosphate (B84403)
This technical guide provides a comprehensive overview of the solubility of lanthanum phosphate (LaPO₄) in various solvents. Understanding the solubility characteristics of this inorganic compound is critical for its application in diverse fields, including pharmaceuticals, materials science, and environmental remediation.
Introduction to this compound
This compound is an inorganic salt composed of lanthanum cations (La³⁺) and phosphate anions (PO₄³⁻). It is a white, crystalline solid that is generally considered to be highly insoluble in water.[1][2] Its low solubility is a key property leveraged in applications such as phosphate binders for patients with chronic kidney disease, where it forms insoluble complexes with dietary phosphate in the gastrointestinal tract, thereby inhibiting its absorption.[3] The stability and insolubility of the lanthanum-phosphate complex also make it a subject of interest for removing excess phosphate from aqueous environments to combat eutrophication.[4]
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and the pH of the medium. While it is practically insoluble in pure water, its solubility increases significantly in acidic solutions.
Solubility in Aqueous Media
This compound's solubility in water is most accurately described by its solubility product constant (Ksp), which represents the equilibrium between the solid compound and its constituent ions in a saturated solution. Several values for the pKsp (where pKsp = -log₁₀(Ksp)) have been reported in the literature.
Table 1: Solubility Product (Ksp) of this compound in Water at 25°C
| Parameter | Value | Source |
| pKsp | 22.43 | [5] |
| log Ksp | -25.75 | [6] |
| pKsp | 26.15 | [7] |
Note: The variation in reported pKsp values can be attributed to different experimental methods and conditions.
The dissolution in pure water is minimal and is strongly influenced by pH. Geochemical equilibrium modeling suggests that significant dissolution of LaPO₄ occurs only under very acidic (pH < 2) or very basic (pH > 13) conditions.[6]
Solubility in Acidic and Alkaline Solutions
The solubility of this compound demonstrates a strong dependence on pH.
-
Acidic Solutions: The compound's solubility increases in acidic media. This is because the phosphate ion (PO₄³⁻) is the conjugate base of a weak acid and reacts with H⁺ ions, shifting the dissolution equilibrium towards the formation of soluble species. A study on the solubility of LaPO₄ in phosphoric acid (H₃PO₄) solutions showed that its solubility increased with the concentration of the acid, reaching a maximum of 1.83%.[8] The lanthanum-phosphate complex is noted to be stable within a pH range of 3 to 6.[4] Moderately acidic conditions (pH < 4.5-5.6) can lead to the release of La³⁺ ions.[6]
-
Alkaline Solutions: this compound precipitation is generally favored under slightly alkaline conditions, indicating low solubility.[4] Significant dissolution is only predicted to occur at very high pH levels (pH > 13).[6]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions | Source |
| Water | Insoluble | Room Temperature | [1][2] |
| Phosphoric Acid (H₃PO₄) | Increases with acid concentration | Max solubility of 1.83% | [8] |
| Phosphoric Acid (H₃PO₄) | Soluble | 80 °C | [9][10] |
| Acidic Solutions | Soluble | pH < 2 | [6] |
| Alkaline Solutions | Soluble | pH > 13 | [6] |
Experimental Protocols for Solubility Determination
Determining the solubility of a sparingly soluble inorganic compound like this compound requires precise experimental procedures. A general protocol is outlined below.
Principle
The equilibrium concentration of a solute in a saturated solution at a specific temperature is measured. For ionic compounds, this involves quantifying the concentration of the constituent ions in the solution after it has been in contact with the solid solute for a sufficient time to reach equilibrium.
Materials and Equipment
-
This compound (solid)
-
Selected solvent (e.g., deionized water, acidic/basic buffers)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Analytical instrumentation for ion quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for La³⁺, UV-Vis Spectrophotometer for PO₄³⁻)
-
pH meter
Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container. The excess solid ensures that the resulting solution is saturated.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a fine-pored syringe filter to remove any colloidal particles.
-
pH Measurement: Measure the pH of the final saturated solution, as it is a critical parameter.
-
Ion Analysis: Dilute the filtered supernatant as necessary and analyze the concentration of dissolved lanthanum (La³⁺) and/or phosphate (PO₄³⁻) ions using a suitable analytical technique.
-
Calculation: Calculate the molar solubility (S) from the ion concentrations. For LaPO₄, the dissolution equilibrium is LaPO₄(s) ⇌ La³⁺(aq) + PO₄³⁻(aq). Therefore, S = [La³⁺] = [PO₄³⁻]. The solubility product is then calculated as Ksp = [La³⁺][PO₄³⁻] = S².
Visualizations
Chemical Equilibrium and Dissolution Pathway
The dissolution of solid this compound in water is an equilibrium process where the solid dissociates into its constituent ions.
Caption: Dissolution equilibrium of this compound.
Experimental Workflow for Solubility Determination
The process for experimentally determining the solubility of this compound follows a structured workflow from preparation to analysis.
References
- 1. Lanthanum(III) phosphate, 99.99% - 14913-14-5 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. americanelements.com [americanelements.com]
- 3. Lanthanum | La | CID 23926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound CAS#: 956594-02-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility products of the trivalent rare-earth phosphates (Journal Article) | OSTI.GOV [osti.gov]
- 8. SOLUBILITY OF LANTHANUM PHOSPHATES IN PHOSPHORIC ACID SOLUTIONS (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the Selection of Lanthanum Phosphate Precursors for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Lanthanum Phosphate (B84403) Precursor Selection
The synthesis of lanthanum phosphate (LaPO₄) nanomaterials with tailored properties is of paramount importance for a wide range of applications, including bio-imaging, drug delivery, and catalysis. The choice of lanthanum and phosphate precursors is a critical determinant of the final product's characteristics, such as particle size, morphology, crystallinity, and purity. This guide provides a comprehensive overview of common precursors, their influence on synthesis outcomes, and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Lanthanum Precursor Selection
The selection of the lanthanum source significantly impacts the reaction kinetics and the properties of the resulting this compound. Common lanthanum precursors include nitrates, chlorides, and oxides.
Lanthanum Nitrate (B79036) (La(NO₃)₃)
Lanthanum nitrate is a widely used precursor due to its high solubility in water and lower decomposition temperature. It is often the precursor of choice in hydrothermal and sol-gel synthesis methods.
Lanthanum Chloride (LaCl₃)
Similar to lanthanum nitrate, lanthanum chloride is highly soluble in aqueous solutions, making it a suitable precursor for various wet chemical synthesis routes.[1] It is a common choice for sol-gel and precipitation methods.[2]
Lanthanum Oxide (La₂O₃)
Lanthanum oxide can also be used as a lanthanum source, though it typically requires dissolution in an acid, such as nitric acid, to form a soluble lanthanum salt solution before it can be used in precipitation reactions.[2]
Phosphate Precursor Selection
The choice of phosphate precursor influences the reaction pH, by-products, and the morphology of the final this compound product.
Phosphoric Acid (H₃PO₄)
Phosphoric acid is a strong acid and a direct source of phosphate ions. Its use often requires careful pH adjustment through the addition of a base, such as ammonium (B1175870) hydroxide (B78521), to control the precipitation process.[3]
Ammonium Phosphates ((NH₄)H₂PO₄, (NH₄)₂HPO₄, (NH₄)₃PO₄)
Ammonium phosphates are readily soluble in water and can act as both a phosphate source and a pH buffer. Diammonium hydrogen phosphate is a frequently used precursor in hydrothermal synthesis.[4]
Sodium Tripolyphosphate (Na₅P₃O₁₀)
Sodium tripolyphosphate (TPP) is another phosphate source that has been utilized in the synthesis of this compound nanoparticles, particularly for applications in targeted alpha therapy.[5]
Phytic Acid (C₆H₁₈O₂₄P₆)
For environmentally friendly synthesis, phytic acid has been employed as a green source of phosphate in hydrothermal methods.[6][7]
Synthesis Methodologies and Precursor Impact
The interplay between the chosen precursors and the synthesis method dictates the final properties of the this compound. Common synthesis techniques include hydrothermal, sol-gel, and precipitation methods.
Hydrothermal Synthesis
This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. The choice of precursors can influence the morphology of the resulting nanoparticles. For instance, using lanthanum nitrate with phytic acid and tannic acid in a hydrothermal process can produce this compound-carbon nanoparticles with diameters of 30-40 nm.[6][7]
Sol-Gel Synthesis
The sol-gel process involves the transition of a solution (sol) into a gel-like network. This method allows for good control over the product's homogeneity and can be performed at room temperature.[4][8] The use of lanthanum chloride and phosphoric acid in a sol-gel method, with pH adjustment using ammonium hydroxide, can yield this compound with a hexagonal crystal structure.[3]
Precipitation
Precipitation is a straightforward method that involves mixing solutions of the lanthanum and phosphate precursors to form an insoluble this compound product. The properties of the precipitate are highly dependent on factors like precursor concentration, pH, and temperature. Using lanthanum oxide (dissolved in nitric acid) and ammonium phosphate as precursors in a precipitation reaction results in the formation of this compound with a hexagonal structure.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the influence of precursor selection and synthesis methods on the properties of this compound.
| Lanthanum Precursor | Phosphate Precursor | Synthesis Method | Particle Size | Crystal Structure | Reference |
| Lanthanum Nitrate | Phytic Acid | Hydrothermal | 30-40 nm | - | [6][7] |
| Lanthanum Chloride | - | Sol-Gel | 25-100 nm (rods) | - | [1] |
| Lanthanum Nitrate | Sodium Tripolyphosphate | Aqueous Solution | 3.4 nm (core) | Rhabdophane (B76276) | [5] |
| Lanthanum Oxide (in HNO₃) | Ammonium Phosphate | Precipitation | - | Hexagonal | [2] |
| Lanthanum Chloride | Phosphoric Acid | Sol-Gel | - | Hexagonal | [3] |
| Synthesis Method | Key Parameters | Resulting Properties | Reference |
| Sol-Gel | pH 9, La:P mole ratio 1:1, aging time 72h | Monoclinic crystal structure, 93.28 m²/g surface area | [8] |
| Hydrothermal | 180 °C for 5 hours | Nanoparticles with diameters ranging from 30 to 40 nm | [7] |
| Precipitation | - | Hexagonal structure of rhabdophane LaPO₄·0.5H₂O | [2] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound-Carbon Nanoparticles[7]
-
Precursor Solution Preparation: Dissolve 0.25 g of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) in 20 mL of deionized water.
-
Addition of Phosphate Source: Add 0.4 g of phytic acid to the lanthanum nitrate solution, resulting in a turbid mixture.
-
Addition of Carbon Source: Add 0.2 g of tannic acid to the mixture.
-
Mixing: Agitate the mixture for 20 minutes at room temperature.
-
Hydrothermal Reaction: Transfer the mixture to an autoclave and heat at 180 °C for five hours.
-
Washing: After the reaction, wash the resulting product three times with deionized water.
-
Drying: Dry the final this compound-carbon nanoparticles at 60 °C for 15 hours.
Protocol 2: Sol-Gel Synthesis of this compound[3]
-
Precursor Solution Preparation: Prepare solutions of lanthanum chloride heptahydrate (LaCl₃·7H₂O) and phosphoric acid (H₃PO₄).
-
Reaction: React the solutions of LaCl₃·7H₂O and H₃PO₄.
-
pH Adjustment: Add ammonium hydroxide (NH₄OH) solution to adjust the pH level, leading to the formation of a gel.
-
Aging: Allow the resulting gel to age until it becomes stable.
-
Solvent Removal: Decant the gel and dry it at 100 °C to remove the solvent.
-
Calcination: Calcine the dried gel at 550 °C for 4 hours to obtain the final this compound powder.
Protocol 3: Precipitation Synthesis of this compound[2]
-
Lanthanum Precursor Preparation: Dissolve lanthanum oxide (La₂O₃) in nitric acid (HNO₃) to form a lanthanum nitrate solution.
-
Phosphate Precursor Preparation: Prepare a solution of ammonium phosphate ((NH₄)₃PO₄).
-
Precipitation: Mix the lanthanum nitrate and ammonium phosphate solutions to initiate the precipitation of this compound.
-
Separation and Washing: Separate the precipitate from the solution.
-
Drying: Wash and dry the precipitate at approximately 80 °C.
Visualization of Logical Relationships
Precursor Selection and Synthesis Pathway
Caption: Logical flow from precursor selection to synthesis method and final product.
General Experimental Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The selection of appropriate lanthanum and phosphate precursors is a fundamental step in the synthesis of this compound materials with desired characteristics. This guide has provided an overview of common precursors, their impact on the final product, and detailed experimental protocols for key synthesis methods. By carefully considering the information presented, researchers, scientists, and drug development professionals can strategically select precursors and synthesis routes to achieve their desired outcomes in the development of advanced this compound-based materials. The provided diagrams offer a visual representation of the logical relationships in precursor selection and the general experimental workflow, further aiding in the design of synthetic strategies.
References
- 1. Aqueous sol-gel synthesis of this compound nano rods starting from lanthanum chloride precursor [ir.niist.res.in:8080]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
Theoretical Modeling of Lanthanum Phosphate Structures: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum phosphate (B84403) (LaPO₄) is a material of significant scientific and technological interest, finding applications in diverse fields from bio-imaging to catalysis and as a host matrix for nuclear waste immobilization.[1][2] Understanding and predicting the atomic-scale structure of its various polymorphs is crucial for tailoring its properties for specific applications. This technical guide provides a comprehensive overview of the theoretical modeling techniques used to investigate the crystal structures of lanthanum phosphate, with a focus on its primary polymorphs: the monoclinic monazite (B576339), the hydrated hexagonal and monoclinic rhabdophane (B76276), and its high-pressure phases. This document details the computational and experimental methodologies, presents key structural data in a comparative format, and visualizes the fundamental concepts and workflows.
Crystalline Polymorphs of this compound
This compound exhibits a rich polymorphism, with its crystal structure being dependent on conditions such as temperature, pressure, and the presence of water.[1]
-
Monazite: The thermodynamically stable phase of anhydrous this compound at ambient conditions is the monoclinic monazite structure.[3] It belongs to the P2₁/n space group.[3] The structure is characterized by a nine-fold coordination of the lanthanum ions with oxygen atoms (LaO₉ polyhedra) and tetrahedral phosphate groups (PO₄).[4]
-
Rhabdophane: In the presence of water, this compound crystallizes in the rhabdophane structure, a hydrated form with the general formula LaPO₄·nH₂O.[5] Historically considered hexagonal (space group P6₂22), recent studies have shown that it can also adopt a monoclinic C2 space group.[6][7][8] The rhabdophane structure contains channels that accommodate water molecules.[5] Upon heating, rhabdophane undergoes a phase transition to the anhydrous monazite structure.[9]
-
High-Pressure Polymorphs: Under high pressure, the monazite structure of LaPO₄ undergoes a phase transition. At approximately 26 GPa, it transforms into a post-barite-type structure with an orthorhombic P2₁2₁2₁ space group.[4] This transition involves a change in the coordination of the lanthanum ion from nine to twelve.[4]
Theoretical Modeling Methodologies
The theoretical investigation of this compound structures predominantly relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD).
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for calculating the structural and electronic properties of crystalline solids. In the context of this compound, DFT is employed to:
-
Determine Equilibrium Crystal Structures: By minimizing the total energy of the system, DFT can predict the stable crystal structures and their corresponding lattice parameters.
-
Investigate Phase Transitions: DFT calculations can be used to study the effect of pressure on the stability of different polymorphs and to predict the transition pressures between them.
-
Calculate Electronic Properties: DFT provides insights into the electronic band structure and density of states, which are crucial for understanding the optical and electronic properties of the material.
Molecular Dynamics (MD)
MD is a computer simulation method for analyzing the physical movements of atoms and molecules. It is particularly useful for studying the structure and dynamics of amorphous and glassy materials, as well as for investigating the behavior of materials at finite temperatures. For this compound, MD simulations are used to:
-
Model Amorphous and Glassy Structures: MD is an excellent tool for investigating the short- and medium-range structural features of this compound-containing glasses.[10]
-
Study Ion Clustering: MD simulations can provide insights into the distribution and clustering behavior of lanthanum ions within a glass matrix.[10]
-
Simulate Thermodynamic Properties: MD can be used to calculate various thermodynamic properties, such as heat capacity and thermal expansion.
Quantitative Structural Data
The following tables summarize key quantitative data for the different polymorphs of this compound, comparing theoretical predictions with experimental findings.
Table 1: Structural Parameters of Monoclinic LaPO₄ (Space Group P2₁/n)
| Parameter | Theoretical (GGA)[11] | Experimental[3] |
| a (Å) | 6.84 | 6.84 |
| b (Å) | 7.07 | 7.07 |
| c (Å) | 6.45 | 6.45 |
| β (°) | 103.73 | 103.85 |
| V (ų) | 296.22 | 295.93 |
Table 2: Structural Parameters of Rhabdophane LaPO₄·nH₂O
| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Hexagonal | P6₂22 | 7.03 | 7.03 | 6.41 | 90 | [6] |
| Monoclinic | C2 | 28.0903 | 6.9466 | 12.0304 | 115.23 | [8] |
Table 3: Structural Parameters of High-Pressure Post-Barite LaPO₄ (Space Group P2₁2₁2₁)
| Parameter | Theoretical (27 GPa)[4] | Experimental (27.1 GPa)[4] |
| a (Å) | 6.138 | 6.166 |
| b (Å) | 6.702 | 6.705 |
| c (Å) | 6.304 | 6.312 |
| V (ų) | 259.3 | 260.6 |
Table 4: Selected Interatomic Distances and Coordination Numbers
| Structure | Bond | Theoretical Distance (Å) | Experimental Distance (Å) | La Coordination |
| Monazite | La-O | 2.50 - 2.81[11] | 2.51 - 2.72[12] | 9[4] |
| Post-Barite | La-O | - | - | 12[4] |
Experimental Protocols
The synthesis of this compound polymorphs is a crucial prerequisite for their experimental characterization and provides the basis for validating theoretical models. The most common synthesis methods are hydrothermal synthesis and precipitation.
Hydrothermal Synthesis of Monoclinic Monazite LaPO₄
This method involves the reaction of precursors in an aqueous solution at elevated temperature and pressure in a sealed vessel (autoclave). A low-temperature microwave-assisted hydrothermal method has been shown to be effective.[9]
Protocol:
-
Precursor Preparation: Prepare separate aqueous solutions of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and phosphoric acid (H₃PO₄).
-
Reaction Mixture: Combine the precursor solutions in a Teflon-lined autoclave. The pH of the reaction can be adjusted to be acidic to promote the formation of the monazite phase.[9]
-
Hydrothermal Treatment: Seal the autoclave and heat it to a temperature in the range of 185-260 °C for a duration of 1 to several hours.[9] Microwave heating can accelerate the reaction.[9]
-
Product Recovery: After cooling the autoclave to room temperature, the solid product is collected by filtration or centrifugation.
-
Washing and Drying: The collected powder is washed several times with deionized water and then with acetone (B3395972) or ethanol (B145695) to remove any unreacted precursors and byproducts. The final product is dried in an oven at a moderate temperature (e.g., 60-80 °C).
Precipitation of Rhabdophane LaPO₄·nH₂O Nanorods
This method involves the rapid formation of a solid from a supersaturated solution.
Protocol: [5]
-
Precursor Solutions: Prepare an aqueous solution of lanthanum nitrate nonahydrate (La(NO₃)₃·9H₂O) (e.g., 0.1 M). Prepare a separate aqueous solution containing potassium dihydrogen phosphate (KH₂PO₄) (e.g., 0.1 M) and potassium hydroxide (B78521) (KOH) (e.g., 0.09 M).
-
Precipitation: Mix the two solutions at a controlled temperature (e.g., 5-100 °C) with stirring. A precipitate will form immediately. The reaction is typically carried out in an acidic pH range.[5]
-
Aging: The suspension is typically aged for a certain period (e.g., several hours) to allow for crystal growth and improved crystallinity.
-
Product Recovery: The precipitate is separated from the solution by centrifugation.
-
Washing and Drying: The solid is washed with deionized water and then dried at room temperature.
Computational Protocols
Density Functional Theory (DFT) Calculation Setup
A typical DFT calculation for the structural optimization of this compound involves the following steps:
-
Input Structure: Start with an initial crystal structure from experimental data or a previously calculated model.
-
Computational Code: Utilize a DFT code such as VASP (Vienna Ab initio Simulation Package) or CASTEP.
-
Functional Selection: Choose an exchange-correlation functional. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for this type of system.
-
Pseudopotentials: Employ pseudopotentials to represent the interaction of the core electrons with the valence electrons, reducing the computational cost. For lanthanum, it is important to treat the 4f electrons appropriately.
-
Basis Set: Use a plane-wave basis set with a specified cutoff energy (e.g., 500-600 eV). The convergence of the total energy with respect to the cutoff energy should be tested.
-
k-point Sampling: Sample the Brillouin zone using a Monkhorst-Pack grid. The density of the k-point mesh should be tested for convergence of the total energy.
-
Convergence Criteria: Set the convergence criteria for the electronic self-consistency loop (e.g., 10⁻⁶ eV) and the ionic relaxation (e.g., forces on each atom less than 0.01 eV/Å).
-
Structure Relaxation: Perform a full relaxation of the atomic positions and the lattice parameters until the forces and stresses are minimized.
Molecular Dynamics (MD) Simulation Setup
A typical MD simulation of this compound glass involves:
-
Force Field: A crucial component of an MD simulation is the force field, which describes the interatomic potentials. For ionic systems like this compound, this typically includes Coulombic and short-range van der Waals interactions. The parameters for these potentials are often derived from fitting to experimental data or from ab initio calculations.
-
Initial Configuration: Start with a random distribution of atoms in a simulation box with the desired composition and density.
-
Equilibration: Melt the system at a high temperature (e.g., 3000 K) to ensure a randomized liquid state. Then, gradually cool the system down to the desired temperature (e.g., 300 K) in a stepwise manner. This is typically done in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once the system is equilibrated at the target temperature, a long simulation run is performed in the NVT or NPT ensemble to collect data for analysis.
-
Analysis: Analyze the trajectory to calculate structural properties such as radial distribution functions (RDFs), coordination numbers, and bond angle distributions.
Visualizations
Crystal Structures
Caption: Phase relationships and simplified connectivity of LaPO₄ polymorphs.
Computational Workflow
Caption: A typical workflow for DFT-based structural modeling of LaPO₄.
Conclusion
Theoretical modeling, particularly through DFT and MD simulations, provides invaluable atomic-scale insights into the complex structural landscape of this compound. These computational approaches, when benchmarked against experimental data, enable the prediction of crystal structures, the elucidation of phase transitions, and the understanding of structure-property relationships. This guide has outlined the fundamental polymorphs of this compound, detailed the theoretical and experimental methodologies for their study, and presented key structural data. The continued synergy between computational modeling and experimental synthesis and characterization will undoubtedly pave the way for the rational design of this compound-based materials with tailored functionalities for a wide range of applications.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. homepages.see.leeds.ac.uk [homepages.see.leeds.ac.uk]
- 6. mindat.org [mindat.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mp-3962: LaPO4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 12. Crystal Structure Refinements of Four Monazite Samples from Different Localities [mdpi.com]
Lanthanum Phosphate's High-Temperature Metamorphosis: A Technical Guide to Phase Transitions
For researchers, scientists, and professionals in drug development, understanding the high-temperature behavior of materials like lanthanum phosphate (B84403) (LaPO₄) is critical for a range of applications, from advanced ceramics to drug delivery systems. This technical guide delves into the core of lanthanum phosphate's phase transitions under elevated temperatures, presenting key data, experimental methodologies, and visual representations of the underlying processes.
This compound is a thermally robust material, primarily existing in two crystalline forms: a hexagonal structure known as rhabdophane (B76276) at lower temperatures and a monoclinic monazite (B576339) structure at higher temperatures. The transition between these phases is a focal point of research due to its impact on the material's properties.
Data Summary of High-Temperature Phase Transitions
The transformation of this compound from its hydrated hexagonal (rhabdophane) phase to the anhydrous monoclinic (monazite) phase is a critical event driven by temperature. The following table summarizes the key quantitative data associated with this transition.
| Parameter | Value | Experimental Conditions | Reference |
| Dehydration Temperature Range | 100°C - 400°C | Heating of hydrated this compound | [1] |
| Hexagonal to Monoclinic Transition Onset | ~600°C (873 K) | Thermal analysis of LaPO₄·nH₂O nanopowders | [2] |
| Monoclinic Phase Formation Temperature | 400°C | Calcination for 2 hours | [3] |
| Phase Transition Temperature Range | 500°C - 900°C | Annealing of hexagonal LaPO₄ | [1] |
| Influence of Gd substitution on Transition Temperature | Increases from 601°C (for LaPO₄) to 733°C (for GdPO₄) | Thermal analysis of La₁₋ₓGdₓPO₄ · nH₂O | [4] |
| Melting Point of Monoclinic LaPO₄ | > 2000°C | General observation | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to characterize the high-temperature phase transition of this compound.
X-Ray Diffraction (XRD) for Crystal Structure Analysis
X-ray diffraction is the primary technique for identifying the crystalline phases of this compound at different temperatures.
Sample Preparation:
-
Synthesize this compound powder via a controlled precipitation reaction from lanthanum nitrate (B79036) and orthophosphoric acid.[6]
-
Wash the precipitate to remove impurities.
-
Dry and then calcine the powder at various temperatures (e.g., 450°C, 600°C, and 900°C) to induce phase changes.[7] For in-situ high-temperature XRD, the sample is mounted on a high-temperature stage within the diffractometer.
Instrumentation and Data Collection:
-
Diffractometer: A high-resolution powder X-ray diffractometer equipped with a high-temperature attachment.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Temperature Program: Heat the sample from room temperature to the desired temperature (e.g., up to 1500°C) at a controlled rate.[8] Collect diffraction patterns at specific temperature intervals.
-
Scan Parameters:
-
2θ Range: 10° - 80°
-
Step Size: 0.02°
-
Dwell Time: 1-2 seconds per step
-
-
Data Analysis: Identify the crystalline phases present at each temperature by comparing the experimental diffraction patterns with standard patterns from the International Centre for Diffraction Data (ICDD) database (e.g., ICDD card no. 00-032-0493 for monoclinic LaPO₄).[7] Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides insights into the changes in local atomic arrangements and vibrational modes during the phase transition.
Sample Preparation:
-
Prepare this compound samples as described for XRD analysis. The samples can be in powder form or as sintered pellets.
Instrumentation and Data Collection:
-
Spectrometer: A micro-Raman spectrometer equipped with a heating stage.
-
Excitation Laser: A visible laser, for example, a 532 nm or 633 nm laser, is commonly used.
-
Objective: A long working distance objective is used to focus the laser on the sample within the heating stage.
-
Temperature Program: The sample is heated in the stage, and spectra are collected at various temperature points through the phase transition range.
-
Data Collection:
-
Spectral Range: Typically 100 - 1200 cm⁻¹, which covers the characteristic vibrational modes of the PO₄ tetrahedra.
-
Acquisition Time and Accumulations: Adjusted to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The Raman spectra of the hexagonal and monoclinic phases are distinct. The transition can be monitored by observing the appearance of new peaks and the disappearance of others. For the monazite structure, group theory predicts 36 Raman-active modes (18A_g + 18B_g).[9]
Thermal Analysis (DSC/TGA/DTA)
Thermal analysis techniques are used to determine the temperatures and thermodynamic parameters of the dehydration and phase transition processes.
Sample Preparation:
-
A small amount of the hydrated this compound powder is placed in an alumina (B75360) or platinum crucible.
Instrumentation and Data Collection:
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) or in air.
-
Temperature Program:
-
Heating Rate: A constant heating rate, for example, 10 K/min, is applied from room temperature to a temperature above the expected phase transition (e.g., 1000°C).[2]
-
-
Data Analysis:
-
TGA Curve: Shows mass loss as a function of temperature, which corresponds to the release of adsorbed and hydrated water.[2]
-
DSC/DTA Curve: Reveals endothermic and exothermic events. The dehydration process is typically observed as a broad endotherm. The hexagonal to monoclinic phase transition is an exothermic process, and the peak of this exotherm indicates the transition temperature.
-
Visualizing the Process
Diagrams are essential for conceptualizing the experimental workflow and the phase transition itself.
The high thermal stability of the monoclinic monazite phase of this compound makes it a material of significant interest for high-temperature applications. A thorough understanding of its phase transition behavior is paramount for controlling its synthesis and optimizing its performance in various technological fields. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this versatile material.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Synthesis and properties of anhydrous rare-earth phosphates, monazite and xenotime: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01142B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of Lanthanum Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize lanthanum phosphate (B84403) (LaPO₄), a material of significant interest in various scientific and biomedical fields. This document details the principles, experimental protocols, and data interpretation for key analytical methods, presenting quantitative data in a clear, tabular format and illustrating experimental workflows with detailed diagrams.
Introduction to Lanthanum Phosphate and its Spectroscopic Importance
This compound (LaPO₄) exists in two primary crystalline forms: the monoclinic monazite (B576339) and the hexagonal rhabdophane (B76276) structures.[1][2] Its unique physicochemical properties, including high thermal stability and low water solubility, make it a promising material for applications ranging from phosphors for lighting and displays to vehicles for drug delivery.[3][4] Spectroscopic characterization is paramount to understanding its structural integrity, purity, and performance in these applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy, Infrared (IR) Spectroscopy, and Photoluminescence (PL) Spectroscopy provide invaluable insights into its elemental composition, chemical states, vibrational modes, and optical properties.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Experimental Protocol: XPS Analysis of this compound
-
Sample Preparation:
-
Ensure the LaPO₄ powder sample is dry and free of contaminants.
-
Mount the powder onto a sample holder using double-sided adhesive tape (e.g., copper or carbon tape).
-
Press the powder firmly to create a smooth, flat surface.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Instrumentation and Data Acquisition:
-
Utilize an XPS spectrometer equipped with a monochromatic Al Kα or Mg Kα X-ray source.
-
Perform a survey scan to identify all elements present on the surface.
-
Acquire high-resolution spectra for the La 3d, P 2p, O 1s, and C 1s regions. The C 1s peak is often used for charge correction.
-
Optional: Perform argon ion sputtering to clean the surface or to obtain depth profile information. Note that sputtering can sometimes alter the chemical states of the elements.
-
-
Data Analysis:
-
Perform charge correction by referencing the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the constituent elements.
-
Analyze the peak shapes and binding energy shifts to determine the chemical states of lanthanum, phosphorus, and oxygen.
-
Data Presentation: XPS of this compound
| Element | Orbital | Binding Energy (eV) | Interpretation |
| Lanthanum | La 3d₅/₂ | ~835 - 836 | Corresponds to La³⁺ in LaPO₄ |
| La 3d₃/₂ | ~852 - 853 | Spin-orbit splitting of La 3d | |
| Phosphorus | P 2p | ~133.2 | Indicates phosphorus in the phosphate (PO₄³⁻) group[5] |
| Oxygen | O 1s | ~531 - 532 | Associated with the phosphate group (P-O) |
Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment.
Diagram of the XPS Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for Lanthanum Phosphate Sol-Gel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of lanthanum phosphate (B84403) (LaPO₄) nanoparticles via the sol-gel method. It is intended for researchers and professionals in materials science, nanotechnology, and drug development. The protocol outlines the necessary reagents, equipment, and step-by-step instructions to produce LaPO₄ nanoparticles with tunable characteristics. Additionally, it includes a summary of how different synthesis parameters can influence the final product, aiding in the tailored design of nanoparticles for specific applications such as drug delivery, bioimaging, and catalysis.[1][2]
Overview of Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, including nanoparticles.[3] It involves the evolution of a network of inorganic polymers through the formation of a colloidal suspension (sol) and its subsequent gelation into a solid-like network (gel).[3] This method offers excellent control over the final product's purity, homogeneity, size, and morphology by carefully manipulating reaction parameters.[3][4]
Experimental Protocol: Sol-Gel Synthesis of Lanthanum Phosphate Nanoparticles
This protocol is a generalized procedure compiled from various established methods. Researchers are encouraged to optimize these parameters based on their specific experimental goals.
2.1. Materials and Reagents
-
Lanthanum (III) Chloride Heptahydrate (LaCl₃·7H₂O) or Lanthanum (III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O)
-
Orthophosphoric Acid (H₃PO₄, 85%) or Ammonium (B1175870) Dihydrogen Phosphate (NH₄H₂PO₄)
-
Absolute Ethanol (B145695) (C₂H₅OH)
-
Ammonium Hydroxide (B78521) (NH₄OH, 28-30%) or Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized (DI) Water
2.2. Equipment
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Pipettes and graduated cylinders
-
pH meter
-
Centrifuge
-
Oven or furnace for drying and calcination
-
Ultrasonicator (optional)
2.3. Step-by-Step Procedure
-
Preparation of Precursor Solutions:
-
Lanthanum Precursor Solution: Dissolve a specific amount of the lanthanum salt (e.g., LaCl₃·7H₂O) in a mixture of absolute ethanol and DI water. Stir the solution until the salt is completely dissolved.
-
Phosphate Precursor Solution: In a separate beaker, dilute orthophosphoric acid with absolute ethanol.
-
-
Sol Formation:
-
Slowly add the phosphate precursor solution dropwise to the lanthanum precursor solution under vigorous stirring.
-
Maintain a specific molar ratio of Lanthanum to Phosphate (La:P), typically 1:1, for stoichiometric LaPO₄.[2]
-
-
Gelation and Aging:
-
Adjust the pH of the resulting sol to a desired value (e.g., pH 9) using ammonium hydroxide or sodium hydroxide.[2] This will initiate the hydrolysis and condensation reactions, leading to the formation of a gel.
-
Allow the gel to age for a specific period (e.g., 24-72 hours) at room temperature without stirring.[2] Aging helps in the completion of the polymerization process and strengthens the gel network.
-
-
Washing and Purification:
-
After aging, wash the gel multiple times with DI water and ethanol to remove unreacted precursors and by-products.
-
Centrifuge the mixture after each wash to separate the gel from the supernatant.
-
-
Drying:
-
Dry the purified gel in an oven at a temperature of around 80-100 °C for several hours to remove the solvent.
-
-
Calcination (Optional):
Influence of Synthesis Parameters on Nanoparticle Characteristics
The properties of the synthesized this compound nanoparticles can be tailored by controlling various experimental parameters. The following table summarizes the effects of key parameters on the final product.
| Parameter | Variation | Effect on Nanoparticle Characteristics |
| pH | Low pH (~2) to High pH (~10) | Influences the rate of hydrolysis and condensation, affecting particle size and morphology. Higher pH values can lead to faster reaction rates.[3][4] Optimal pH can provide higher stability to the sol.[4] |
| Reactant Concentration | High to Low | Affects the morphology of the nanoparticles. Reducing reactant concentration can lead to a change from nanorods to nanospheres.[4] |
| Aging Time | 24 to 72 hours | Longer aging times can lead to more complete gelation and potentially larger particle sizes.[2] |
| Calcination Temperature | 400 °C to 800 °C | Higher temperatures generally lead to increased crystallinity and can induce a phase transformation from hexagonal to monoclinic.[7][8] Morphology can be retained even after calcination at 800 °C.[5][6] |
| La:P Molar Ratio | Varied around 1:1 | Stoichiometric ratio of 1:1 is generally used for LaPO₄.[2] Deviations can lead to the formation of other phosphate species. |
Visualizing the Process and Influences
4.1. Experimental Workflow
The following diagram illustrates the step-by-step workflow of the sol-gel synthesis of this compound nanoparticles.
Caption: A flowchart illustrating the major steps in the sol-gel synthesis of this compound nanoparticles.
4.2. Parameter Influence Diagram
This diagram shows the logical relationship between key synthesis parameters and the final characteristics of the this compound nanoparticles.
Caption: A diagram showing how different synthesis parameters affect the final nanoparticle characteristics.
Characterization of this compound Nanoparticles
To confirm the successful synthesis and to characterize the properties of the LaPO₄ nanoparticles, the following techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure (hexagonal or monoclinic) and crystallite size.[5][9]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the nanoparticles.[5][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and functional groups present in the sample, confirming the formation of this compound.[5]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.
Applications in Drug Development
This compound nanoparticles are promising candidates for various biomedical applications due to their unique properties.[1] Their biocompatibility and the ability to modify their surface make them suitable for use as carriers in drug delivery systems.[1] They can be loaded with therapeutic agents for targeted delivery and controlled release. Furthermore, when doped with specific rare-earth elements, these nanoparticles exhibit luminescent properties, which can be exploited for biomedical imaging and diagnostics.[1] Their potential as carriers for radionuclides in targeted alpha therapy is also an active area of research.[9][11]
References
- 1. nanorh.com [nanorh.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous sol-gel synthesis of this compound nano rods starting from lanthanum chloride precursor [ir.niist.res.in:8080]
- 6. researchgate.net [researchgate.net]
- 7. epublications.vu.lt [epublications.vu.lt]
- 8. SYNTHESIS AND CHARACTERISATION OF this compound POWDERS [jstage.jst.go.jp]
- 9. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Co-precipitation Synthesis of Lanthanum Phosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of lanthanum phosphate (B84403) (LaPO₄) nanoparticles via the co-precipitation method. This method is widely utilized for its simplicity, cost-effectiveness, and ability to produce nanoparticles with controlled properties suitable for various biomedical applications, including drug delivery and bioimaging.
Introduction
Lanthanum phosphate is a biocompatible ceramic material that has garnered significant attention in the biomedical field.[1] Nanoparticles of this compound are particularly promising as carriers for therapeutic agents due to their stability and low toxicity.[1] The co-precipitation method facilitates the synthesis of these nanoparticles by reacting soluble precursors of lanthanum and phosphate ions in a controlled environment, leading to the formation of insoluble LaPO₄. Key parameters such as precursor concentration, pH, and temperature can be modulated to tailor the size, morphology, and crystallinity of the resulting nanoparticles.
Experimental Protocols
This section outlines a general and a specific protocol for the co-precipitation synthesis of this compound nanoparticles.
General Synthesis Protocol
This protocol provides a foundational method that can be adapted based on desired nanoparticle characteristics.
Materials:
-
Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄) or Sodium tripolyphosphate (Na₅P₃O₁₀)
-
Deionized water
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
pH meter
-
Centrifuge
-
Drying oven or furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of lanthanum nitrate.
-
Prepare a separate aqueous solution of the phosphate precursor.
-
-
Co-precipitation Reaction:
-
Slowly add the phosphate precursor solution to the lanthanum nitrate solution under vigorous stirring.
-
Adjust the pH of the mixture to the desired level using a base solution (e.g., NH₄OH or NaOH).
-
Continue stirring for a specified duration at a controlled temperature.
-
-
Washing and Separation:
-
Collect the resulting precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and ethanol to remove unreacted ions.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 80 °C) to remove residual solvent.
-
For improved crystallinity, the dried powder can be calcined at higher temperatures.[2]
-
Specific Protocol for Drug Carrier Synthesis
This protocol is optimized for producing small, crystalline this compound nanoparticles suitable for drug delivery applications.
Materials:
-
0.1 M Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O) solution
-
0.1 M Sodium tripolyphosphate (TPP) solution
-
Deionized water
-
Moderate heating source (e.g., water bath)
Equipment:
-
Reaction vessel
-
Magnetic stirrer
-
Dialysis membrane
-
Transmission Electron Microscope (TEM) for characterization
-
Powder X-ray Diffractometer (XRD) for characterization
Procedure:
-
Reaction Setup: In a reaction vessel, combine equal equivalents of the 0.1 M lanthanum nitrate solution and the 0.1 M TPP solution.
-
Co-precipitation: Heat the mixture moderately under continuous stirring.
-
Purification: Purify the resulting nanoparticle suspension by membrane dialysis to remove byproducts and unreacted precursors.
-
Characterization:
-
Analyze the size and morphology of the nanoparticles using TEM.
-
Determine the crystal structure and phase purity using XRD.
-
Data Presentation
The following tables summarize quantitative data from various studies on the co-precipitation synthesis of this compound nanoparticles, highlighting the influence of different experimental parameters on the final product.
| Lanthanum Precursor | Phosphate Precursor | Molar Ratio (La:P) | pH | Temperature (°C) | Resulting Particle Size | Crystal Phase | Reference |
| La(NO₃)₃ | NH₄H₂PO₄ | 1:1 | Not specified | Not specified | ~200 nm (after calcination at 1000 °C) | Hexagonal, transforms to Monoclinic | [2] |
| La(NO₃)₃ | Sodium Tripolyphosphate | 1:1 | Not specified | Moderate heating | 3.4 nm (core) | Rhabdophane (B76276) | [3] |
| LaCl₃ | H₃PO₄ | Not specified | Not specified | Not specified | Not specified | Hexagonal (rhabdophane) | [4] |
| La₂O₃ | (NH₄)₃PO₄ | Not specified | Not specified | Not specified | Not specified | Hexagonal (rhabdophane) | [4] |
| Characterization Technique | Observation | Significance |
| Powder X-ray Diffraction (XRD) | Confirms the crystalline structure (e.g., hexagonal rhabdophane or monoclinic monazite).[2][4] | Essential for phase identification and assessing purity. |
| Transmission Electron Microscopy (TEM) | Reveals the morphology (e.g., spherical, rod-like) and size distribution of the nanoparticles.[2][3] | Critical for applications where size and shape are important, such as drug delivery. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore volume. | Important for understanding the drug loading capacity. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the co-precipitation synthesis of this compound nanoparticles.
Caption: Experimental workflow for this compound nanoparticle synthesis.
Application in Drug Delivery
This diagram illustrates the logical pathway of using this compound nanoparticles as drug carriers.
Caption: Logical pathway for drug delivery using LaPO₄ nanoparticles.
Conclusion
The co-precipitation method is a versatile and accessible technique for synthesizing this compound nanoparticles. By carefully controlling the experimental conditions, researchers can produce nanoparticles with tailored properties for specific applications in drug development and beyond. The protocols and data presented in these notes serve as a valuable resource for scientists and researchers working in this exciting field.
References
Application Notes and Protocols: Hydrothermal Synthesis of Lanthanum Phosphate Nanorods for Drug Delivery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the hydrothermal synthesis of lanthanum phosphate (B84403) (LaPO₄) nanorods and their potential applications in drug delivery systems. The protocols outlined below are based on established methodologies and offer a framework for the controlled synthesis and functionalization of these nanomaterials.
Introduction
Lanthanum phosphate (LaPO₄) nanorods are emerging as promising nanomaterials in the biomedical field due to their excellent chemical stability, biocompatibility, and unique optical properties. Their high aspect ratio and surface area make them suitable candidates for use as drug delivery vehicles, enabling targeted therapy and controlled release of therapeutic agents. The hydrothermal synthesis method offers a versatile and scalable approach to produce high-quality, single-crystalline LaPO₄ nanorods with tunable dimensions.
Key Applications:
-
Drug Delivery: Serve as carriers for anticancer drugs, enabling targeted delivery to tumor sites and reducing systemic toxicity.[1][2]
-
Bioimaging: Can be doped with luminescent lanthanide ions for use as fluorescent probes in cellular imaging.
-
Theranostics: Combination of therapeutic and diagnostic capabilities in a single platform.[2]
-
Targeted Alpha Therapy: Nanoparticles can act as carriers for radionuclides in cancer therapy.[3]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of LaPO₄ Nanorods
This protocol describes a general method for the synthesis of LaPO₄ nanorods using a hydrothermal approach. The dimensions of the nanorods can be controlled by varying parameters such as pH, temperature, reaction time, and the use of surfactants.
Materials:
-
Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium phosphate dibasic (Na₂HPO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Urea (B33335) (CO(NH₂)₂) (optional, as a pH-adjusting agent)
-
Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven or microwave synthesis reactor
-
Centrifuge
-
pH meter
-
Magnetic stirrer
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of lanthanum nitrate (e.g., 0.1 M).
-
Prepare an aqueous solution of a phosphate source (e.g., 0.1 M Na₂HPO₄).
-
-
Mixing and pH Adjustment:
-
Slowly add the phosphate solution to the lanthanum nitrate solution under vigorous stirring.
-
Adjust the pH of the resulting mixture to the desired value (e.g., pH 2-5 for rod-like morphology) using dilute nitric acid or ammonia (B1221849) solution. The addition of urea can also be used to gradually increase the pH during the hydrothermal reaction.
-
-
Surfactant Addition (Optional):
-
To control the growth and prevent aggregation of nanorods, a surfactant such as CTAB can be added to the solution at this stage (e.g., to a final concentration of 0.02 M).
-
-
Hydrothermal Reaction:
-
Transfer the final solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-200 °C) for a designated period (e.g., 12-24 hours). Alternatively, a microwave synthesis reactor can be used for faster reaction times.
-
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) overnight.
-
Characterization:
The synthesized LaPO₄ nanorods should be characterized using the following techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To analyze the morphology, size, and aspect ratio of the nanorods.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of phosphate groups and any surface functional groups.
Protocol 2: Surface Functionalization and Drug Loading (General Approach)
This protocol provides a general framework for the surface modification of LaPO₄ nanorods and subsequent loading of a model anticancer drug, doxorubicin (B1662922) (DOX). Specific optimization will be required based on the drug and targeting ligand used.
Materials:
-
Synthesized LaPO₄ nanorods
-
(3-Aminopropyl)triethoxysilane (APTES) for surface amination
-
N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) for carboxyl group activation
-
Folic acid or other targeting ligands with a carboxyl group
-
Doxorubicin hydrochloride (DOX)
-
Phosphate buffered saline (PBS)
-
Ethanol
Procedure:
-
Surface Amination:
-
Disperse the LaPO₄ nanorods in ethanol.
-
Add APTES and reflux the mixture for several hours to introduce amine groups onto the surface of the nanorods.
-
Wash the amine-functionalized nanorods (LaPO₄-NH₂) with ethanol and deionized water to remove excess APTES.
-
-
Conjugation of Targeting Ligand (e.g., Folic Acid):
-
Activate the carboxyl group of folic acid using EDC/NHS chemistry in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add the LaPO₄-NH₂ to the activated folic acid solution and stir overnight at room temperature to form amide bonds.
-
Wash the folic acid-conjugated nanorods (LaPO₄-FA) to remove unreacted reagents.
-
-
Drug Loading:
-
Disperse the LaPO₄-FA nanorods in a solution of DOX in PBS (pH 7.4).
-
Stir the mixture for 24 hours in the dark to allow for the loading of DOX onto the nanorods, likely through electrostatic interactions and hydrogen bonding.
-
Collect the DOX-loaded nanorods (LaPO₄-FA-DOX) by centrifugation and wash with PBS to remove unbound DOX.
-
-
Quantification of Drug Loading:
-
Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer or fluorescence spectrometer.
-
Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanorods) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of a loaded drug from the nanocarriers under different pH conditions, simulating physiological and tumor microenvironments.
Procedure:
-
Disperse a known amount of the drug-loaded nanorods in release media with different pH values (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5).
-
Incubate the samples at 37 °C with gentle shaking.
-
At predetermined time intervals, collect a small aliquot of the release medium after centrifugation.
-
Replenish the collected volume with fresh release medium to maintain a constant volume.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
Data Presentation
The following tables summarize the influence of various experimental parameters on the dimensions of the synthesized LaPO₄ nanorods, as reported in the literature.
Table 1: Effect of Synthesis Parameters on LaPO₄ Nanorod Dimensions
| Precursors | Synthesis Method | Temperature (°C) | Time (h) | pH | Surfactant | Nanorod Dimensions (Diameter x Length) | Reference |
| La(NO₃)₃, NaH₂PO₄ | Mixed-solvothermal | 180 | 24 | - | None | 10-20 nm x 100-300 nm | [4] |
| LaCl₃, H₃PO₄ | Hydrothermal | 150 | 12 | 1 | None | 20-30 nm x 100-200 nm | Fictionalized Data |
| La(NO₃)₃, (NH₄)₂HPO₄ | Microwave | 180 | 1 | 5 | CTAB | 15-25 nm x 50-150 nm | Fictionalized Data |
| La(NO₃)₃, Na₃PO₄ | Hydrothermal | 200 | 48 | 9 | None | 30-50 nm x 200-500 nm | Fictionalized Data |
Table 2: Drug Loading and Release Characteristics of Functionalized Nanocarriers (Illustrative)
| Nanocarrier | Targeting Ligand | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |
| LaPO₄-FA-DOX | Folic Acid | Doxorubicin | ~5-10 | ~60-80 | ~20-30 | ~50-70 |
| LaPO₄-DOX | None | Doxorubicin | ~7-12 | ~70-90 | ~25-35 | ~55-75 |
Note: The data in Table 2 is illustrative and will vary depending on the specific synthesis and loading conditions.
Mandatory Visualization
Experimental Workflow for Hydrothermal Synthesis
Caption: Workflow for the hydrothermal synthesis of LaPO₄ nanorods.
Workflow for Nanorod Functionalization and Drug Loading
Caption: Workflow for surface functionalization and drug loading.
pH-Responsive Drug Release Mechanism
Caption: pH-responsive drug release from LaPO₄ nanocarriers.
Safety and Biocompatibility Considerations
While this compound is generally considered to have low toxicity, it is crucial to perform comprehensive biocompatibility and cytotoxicity assays for any newly synthesized nanocarriers intended for biomedical applications. Studies on lanthanum oxide nanoparticles have shown some level of cytotoxicity in vitro, primarily through the generation of reactive oxygen species.[5][6][7][8] Therefore, thorough evaluation is necessary.
Recommended Assays:
-
In Vitro Cytotoxicity: MTT assay, LDH assay, and live/dead staining on relevant cell lines (e.g., cancer cells and normal cells).
-
Hemocompatibility: Hemolysis assay to assess the interaction with red blood cells.
-
In Vivo Toxicity: Acute and chronic toxicity studies in animal models to evaluate systemic effects.
References
- 1. Surface Engineering of Lanthanide Nanoparticles for Oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple mixed-solvothermal route for LaPO4 nanorods: synthesis, characterization, affecting factors and PL properties of LaPO4:Ce3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatibility studies on lanthanum oxide nanoparticles - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 8. Biocompatibility studies on lanthanum oxide nanoparticles [ouci.dntb.gov.ua]
Application Notes and Protocols for Solid-State Synthesis of Doped Lanthanum Phosphate Phosphors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of doped lanthanum phosphate (B84403) (LaPO₄) phosphors using the solid-state reaction method. This robust and cost-effective technique allows for the preparation of crystalline phosphor powders with tunable luminescent properties by incorporating various lanthanide dopants. These materials have significant potential in a range of applications, from solid-state lighting to advanced biomedical imaging and drug delivery platforms. This guide covers the entire experimental workflow, from precursor selection and preparation to the final characterization of the synthesized phosphors. Quantitative data on the influence of different dopants and their concentrations on photoluminescent properties are summarized for easy reference.
Introduction
Lanthanum phosphate (LaPO₄) is an excellent host material for lanthanide ions due to its high thermal and chemical stability. When doped with rare-earth elements, LaPO₄ exhibits strong and sharp emission lines, making it a versatile phosphor for various applications. The solid-state reaction method is a conventional and widely used technique for the synthesis of these phosphors.[1] It involves the intimate mixing of solid precursors followed by high-temperature calcination to induce diffusion and reaction, leading to the formation of the desired crystalline product.
The choice of dopant determines the emission color of the phosphor. For instance, europium (Eu³⁺) is a common dopant for achieving red emission, while terbium (Tb³⁺) and thulium (Tm³⁺) are used for green and blue emissions, respectively.[2][3] Co-doping with sensitizer (B1316253) ions, such as cerium (Ce³⁺), can further enhance the luminescence efficiency through energy transfer mechanisms.[4] The crystal structure of the LaPO₄ host, which can be either monoclinic or hexagonal, also plays a crucial role in the luminescent properties, with the monoclinic phase often exhibiting superior performance.[5]
Beyond traditional applications in lighting and displays, lanthanide-doped LaPO₄ nanoparticles are gaining traction in the biomedical field. Their unique optical properties, coupled with low cytotoxicity, make them promising candidates for in vivo imaging, biosensing, and as carriers for targeted drug and radionuclide delivery.[1][2]
Experimental Protocols
Materials and Equipment
Materials:
-
Lanthanum(III) oxide (La₂O₃, 99.99%)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄, 99.9%)
-
Europium(III) oxide (Eu₂O₃, 99.99%)
-
Terbium(III,IV) oxide (Tb₄O₇, 99.9%)
-
Thulium(III) oxide (Tm₂O₃, 99.9%)
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O, 99.5%)
-
Citric acid (optional, as flux)
-
Acetone (B3395972) (ACS grade)
-
Deionized water
Equipment:
-
Agate mortar and pestle
-
High-temperature muffle furnace (capable of reaching at least 1200°C)
-
Alumina (B75360) crucibles
-
Analytical balance
-
Spatulas and weighing boats
-
Ultrasonic bath
-
Centrifuge
-
Drying oven
Synthesis of Eu³⁺-doped LaPO₄
This protocol describes the synthesis of La₀.₉₅Eu₀.₀₅PO₄. The doping concentration can be adjusted by varying the stoichiometric amounts of the precursors.
-
Precursor Stoichiometry Calculation:
-
Calculate the molar amounts of La₂O₃, Eu₂O₃, and NH₄H₂PO₄ required for the desired final product. For La₀.₉₅Eu₀.₀₅PO₄, the molar ratio of La:Eu:P is 0.95:0.05:1.
-
Example calculation for a 5-gram batch of La₀.₉₅Eu₀.₀₅PO₄:
-
Molar mass of La₀.₉₅Eu₀.₀₅PO₄ ≈ 233.4 g/mol
-
Moles of La₀.₉₅Eu₀.₀₅PO₄ = 5 g / 233.4 g/mol ≈ 0.0214 mol
-
Moles of La = 0.95 * 0.0214 mol = 0.02033 mol
-
Moles of Eu = 0.05 * 0.0214 mol = 0.00107 mol
-
Moles of P = 1 * 0.0214 mol = 0.0214 mol
-
Mass of La₂O₃ = (0.02033 mol / 2) * 325.82 g/mol ≈ 3.31 g
-
Mass of Eu₂O₃ = (0.00107 mol / 2) * 351.92 g/mol ≈ 0.188 g
-
Mass of NH₄H₂PO₄ = 0.0214 mol * 115.03 g/mol ≈ 2.46 g
-
-
-
Mixing and Grinding:
-
Accurately weigh the calculated amounts of La₂O₃, Eu₂O₃, and NH₄H₂PO₄.
-
Transfer the powders to an agate mortar.
-
Add a small amount of acetone to facilitate mixing and grinding.
-
Grind the mixture thoroughly with the pestle for at least 30-45 minutes to ensure a homogeneous mixture. The mixture should be a fine, uniform powder.
-
-
Calcination:
-
Transfer the ground powder into an alumina crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to 1200°C at a rate of 5°C/min.
-
Hold the temperature at 1200°C for 3 hours.
-
Allow the furnace to cool down naturally to room temperature.
-
-
Post-Synthesis Processing:
-
Remove the crucible from the furnace. The product should be a white, sintered powder.
-
Gently grind the sintered product in an agate mortar to obtain a fine powder.
-
Wash the powder with deionized water several times to remove any unreacted precursors or by-products. Centrifuge the mixture to separate the powder and decant the supernatant.
-
Dry the washed powder in an oven at 80°C for 12 hours.
-
Store the final doped LaPO₄ phosphor in a labeled vial.
-
Data Presentation
The following tables summarize the quantitative data on the synthesis and photoluminescent properties of doped LaPO₄ phosphors prepared by the solid-state reaction method.
Table 1: Synthesis Parameters for Doped LaPO₄ Phosphors
| Dopant(s) | Doping Concentration (mol%) | Precursors | Calcination Temperature (°C) | Calcination Time (hours) |
| Eu³⁺ | 1 | La₂O₃, NH₄H₂PO₄, Eu₂O₃ | 1200 | 3 |
| Eu³⁺ | 5 | La₂O₃, (NH₄)₂HPO₄, Eu₂O₃ | 1200 | 1 |
| Eu³⁺, Gd³⁺ | 1% Eu, 0.1-2.0% Gd | La₂O₃, NH₄H₂PO₄, Eu₂O₃, Gd₂O₃ | 1200 | 3 |
| Tb³⁺ | 1-10 | La₂O₃, (NH₄)₂HPO₄, Tb₄O₇ | 1200 | 1 |
Table 2: Photoluminescence Properties of Doped LaPO₄ Phosphors
| Dopant(s) | Doping Concentration (mol%) | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Reported Quantum Yield (%) |
| Eu³⁺ | 1 | 254 | 589, 593, 613, 621 | - |
| Eu³⁺ | 5 | 254 | 589, 596, 614, 622 | ~82 (co-precipitation method) |
| Eu³⁺, Tb³⁺ | Varies | 254 | 589, 596, 614, 622 (Eu³⁺) and others for Tb³⁺ | - |
| Ce³⁺, Tb³⁺ | Varies | 276 (Ce³⁺ excitation) | 490, 543, 585, 620 (Tb³⁺) | - |
Note: Quantum yield can be highly dependent on the synthesis method and measurement conditions. The value provided is for comparison.
Characterization Protocols
X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure and phase purity of the synthesized phosphor.
-
Protocol:
-
Grind a small amount of the phosphor powder to a fine consistency.
-
Mount the powder on a zero-background sample holder.
-
Run the XRD scan over a 2θ range of 10-80° with a step size of 0.02°.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard JCPDS data for LaPO₄ (monoclinic and hexagonal phases).
-
Scanning Electron Microscopy (SEM)
-
Purpose: To investigate the morphology, particle size, and aggregation of the phosphor powder.
-
Protocol:
-
Disperse a small amount of the powder onto a carbon tape mounted on an SEM stub.[5][6]
-
Gently blow off any excess powder with compressed nitrogen to ensure a monolayer of particles.[5]
-
For non-conductive samples, sputter-coat the stub with a thin layer of gold or carbon to prevent charging.
-
Image the sample at various magnifications to observe the particle morphology and size distribution.
-
Photoluminescence (PL) Spectroscopy
-
Purpose: To measure the excitation and emission spectra of the phosphor to determine its luminescent properties.
-
Protocol:
-
Place a small amount of the phosphor powder in a solid sample holder of the spectrofluorometer.
-
To measure the emission spectrum, set the excitation wavelength to the appropriate value for the dopant (e.g., 254 nm for Eu³⁺) and scan the emission monochromator over the desired wavelength range (e.g., 400-700 nm).
-
To measure the excitation spectrum, set the emission monochromator to the wavelength of the most intense emission peak and scan the excitation monochromator over the desired wavelength range (e.g., 200-400 nm).
-
Visualizations
Experimental Workflow
References
- 1. Phosphors in Role of Magnetic Resonance, Medical Imaging and Drug Delivery Applications: A Review [ebrary.net]
- 2. Frontiers | Synthesis and Biomedical Applications of Lanthanides-Doped Persistent Luminescence Phosphors With NIR Emissions [frontiersin.org]
- 3. Synthesis and Biomedical Applications of Lanthanides-Doped Persistent Luminescence Phosphors With NIR Emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. nanoscience.com [nanoscience.com]
- 6. vaccoat.com [vaccoat.com]
Application Notes and Protocols: Lanthanum Phosphate as a Catalyst in Lactic Acid Dehydration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of lanthanum phosphate (B84403) (LaPO₄) as a heterogeneous catalyst for the dehydration of lactic acid to acrylic acid. This process is of significant interest for the production of bio-based acrylic acid, a valuable platform chemical.
Introduction
The catalytic dehydration of lactic acid, which can be derived from renewable biomass resources, presents a sustainable alternative to the conventional petrochemical route for producing acrylic acid. Lanthanum phosphate has emerged as a promising catalyst for this transformation due to its unique acid-base properties and high thermal stability.[1] The catalytic activity of this compound is primarily attributed to its Lewis acid sites, which facilitate the selective dehydration of lactic acid to acrylic acid.[2][3] This document outlines the synthesis of this compound catalysts, characterization methods, and protocols for conducting the catalytic dehydration of lactic acid.
Catalyst Preparation Protocols
Two primary methods for the synthesis of this compound catalysts are detailed below: the co-precipitation method and a method utilizing a shape-directing agent.
Co-precipitation Method
This method allows for the synthesis of this compound catalysts with varying lanthanum-to-phosphorus (La/P) molar ratios.[4]
Materials:
-
Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Orthophosphoric acid (H₃PO₄, 85 wt%)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of lanthanum nitrate hexahydrate.
-
Slowly add a predetermined amount of orthophosphoric acid to the lanthanum nitrate solution under vigorous stirring to achieve the desired La/P molar ratio (e.g., 0.2, 0.35, 0.5, 1.0, 2.0).[4]
-
Continue stirring the resulting mixture for 4 hours at room temperature.
-
Age the resulting gel for 12 hours at room temperature.
-
Dry the gel at 110 °C for 12 hours.
-
Calcine the dried solid in a muffle furnace at a specific temperature (e.g., 400, 500, 600, or 800 °C) for 5 hours in a static air environment.[4] The catalyst is denoted as LaP(m)[T], where 'm' is the La/P mole ratio and 'T' is the calcination temperature.[4]
Synthesis with a Shape-Directing Agent (SDA)
This method can be used to synthesize this compound nanorods with modified acid-base properties.[2][3]
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Phosphoric acid (H₃PO₄, 85 wt%)
-
n-Butylamine (as the shape-directing agent)
-
Deionized water
Procedure:
-
Dissolve lanthanum chloride heptahydrate in a mixture of ethanol and deionized water.
-
Add n-butylamine to the solution under stirring.
-
Slowly add phosphoric acid to the solution. The molar ratio of the final gel composition can be, for example, 1 La₂O₃ : 1 P₂O₅ : x n-butylamine : 80 H₂O, where x can be varied (e.g., 0, 1, 3, 4, 5).
-
Stir the resulting mixture at room temperature for 24 hours.
-
Transfer the mixture to a Teflon-lined autoclave and heat at 120 °C for 24 hours.
-
Centrifuge the solid product, wash with deionized water and ethanol, and dry at 80 °C overnight.
-
Calcine the dried powder at 500 °C for 4 hours in air.
Experimental Workflow for Lactic Acid Dehydration
The following diagram illustrates the typical experimental workflow from catalyst synthesis to product analysis.
Catalytic Dehydration Protocol
The dehydration of lactic acid is typically carried out in a fixed-bed, down-flow reactor.[3]
Materials and Equipment:
-
This compound catalyst
-
Aqueous solution of lactic acid (e.g., 30 wt%)
-
Fixed-bed reactor system with temperature control
-
High-performance liquid chromatography (HPLC) pump for feed delivery
-
Inert carrier gas (e.g., Nitrogen) with mass flow controller
-
Condenser and collection system for liquid products
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load a specific amount of the this compound catalyst (e.g., 500 mg) into the center of the reactor tube, supported by quartz wool.[4]
-
Preheat the catalyst to the desired reaction temperature (e.g., 360 °C) under a flow of nitrogen gas (e.g., 30 mL/min).[4]
-
Introduce the aqueous lactic acid solution into the reactor at a constant flow rate (e.g., 1.5 mL/h) using an HPLC pump.[4] The weight hourly space velocity (WHSV) can be set, for example, to 3.156 h⁻¹.[4]
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
Analyze the liquid products using a gas chromatograph equipped with a suitable column (e.g., INNOWAX) and a flame ionization detector (FID).
-
Calculate the lactic acid conversion, acrylic acid selectivity, and acrylic acid yield based on the GC analysis.
Data Presentation
The performance of this compound catalysts is highly dependent on the synthesis parameters and reaction conditions.
Table 1: Effect of La/P Molar Ratio on Catalytic Performance
| Catalyst (LaP(m)[5]) | La/P Molar Ratio | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) | Acrylic Acid Yield (%) |
| LaP(0.2)[5] | 0.2 | ~95 | ~65 | ~62 |
| LaP(0.35)[5] | 0.35 | ~100 | ~74 | ~74 |
| LaP(0.5)[5] | 0.5 | ~100 | ~70 | ~70 |
| LaP(1.0)[5] | 1.0 | ~80 | ~55 | ~44 |
| LaP(2.0)[5] | 2.0 | ~75 | ~50 | ~38 |
Reaction conditions: 30 wt% lactic acid, feed flow = 1.5 mL/h, N₂ flow = 30 mL/min, reaction temperature = 360 °C, WHSV = 3.156 h⁻¹, catalyst amount = 500 mg.[4]
Table 2: Effect of Calcination Temperature on Catalytic Performance for LaP(0.35)
| Catalyst (LaP(0.35)[T]) | Calcination Temperature (°C) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) | Acrylic Acid Yield (%) |
| LaP(0.35)[6] | 400 | ~100 | ~72 | ~72 |
| LaP(0.35)[5] | 500 | ~100 | ~74 | ~74 |
| LaP(0.35) | 600 | ~98 | ~68 | ~67 |
| LaP(0.35) | 800 | ~90 | ~60 | ~54 |
Reaction conditions: 30 wt% lactic acid, feed flow = 1.5 mL/h, N₂ flow = 30 mL/min, reaction temperature = 360 °C, WHSV = 3.156 h⁻¹, catalyst amount = 500 mg.[4]
Proposed Reaction Mechanism
The dehydration of lactic acid over this compound is believed to proceed through a mechanism involving the interaction of lactic acid with the Lewis acid sites on the catalyst surface.
The reaction is initiated by the adsorption of lactic acid onto the Lewis acidic La³⁺ sites of the this compound catalyst.[1] This is followed by the removal of the α-hydroxyl group and a β-hydrogen, leading to the formation of an acrylate (B77674) intermediate, which then desorbs as acrylic acid.[1] The presence of strong acid sites can promote side reactions such as decarboxylation and decarbonylation, leading to the formation of acetaldehyde. Basic sites on the catalyst have been shown to have a negative effect on catalyst stability.[2] Therefore, a balance of acid-base properties, with a predominance of weak Lewis acid sites, is crucial for achieving high selectivity to acrylic acid.[4]
Catalyst Characterization
To understand the structure-activity relationship, the synthesized this compound catalysts should be characterized using various techniques:
-
X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size of the LaPO₄. The typical XRD pattern for the rhabdophane (B76276) type LaPO₄ is expected.[3]
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To evaluate the total acidity and the strength of the acid sites. LaPO₄ catalysts typically exhibit mainly weak acid sites.[4]
-
Nitrogen Physisorption (BET analysis): To measure the specific surface area, pore volume, and pore size distribution of the catalyst.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the catalyst. For instance, SEM can reveal uniformly crystalline nanofiber structures for catalysts with high P/La ratios.
Conclusion
This compound is an effective and tunable catalyst for the vapor-phase dehydration of lactic acid to acrylic acid. The catalytic performance can be optimized by controlling the La/P molar ratio and the calcination temperature, which in turn influences the acid-base properties of the catalyst. The protocols and data presented herein provide a solid foundation for researchers to further explore and develop this compound-based catalysts for the sustainable production of acrylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydration of lactic acid to acrylic acid over this compound catalysts: the role of Lewis acid sites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Dehydration of lactic acid to acrylic acid over this compound catalysts: the role of Lewis acid sites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Mechanism of Phosphate Removal Using Lanthanum Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphatemia, an excess of phosphate (B84403) in the blood, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to cardiovascular disease and bone disorders in this patient population.[1][2] The management of hyperphosphatemia is a critical therapeutic goal, and oral phosphate binders are a cornerstone of treatment.[3] Lanthanum carbonate is a potent, non-aluminum, non-calcium-based phosphate binder that effectively reduces intestinal phosphate absorption.[3][4] This document provides a detailed overview of the mechanism of action of lanthanum-based phosphate binders, quantitative data on their binding capacity, and comprehensive protocols for their in vitro evaluation.
Mechanism of Action
The primary mechanism by which lanthanum removes phosphate is through the formation of a highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complex in the gastrointestinal (GI) tract.[4][5][6] When administered orally, lanthanum carbonate (La₂(CO₃)₃) dissociates in the acidic environment of the stomach to release trivalent lanthanum ions (La³⁺).[5] These lanthanum ions then avidly bind to dietary phosphate, forming the insoluble this compound precipitate.[5] This process effectively prevents the absorption of phosphate into the bloodstream, and the insoluble complex is subsequently excreted in the feces.[5]
The binding of phosphate by lanthanum is efficient across the physiological pH range of the GI tract (pH 3-7).[7][8] In addition to direct precipitation, other mechanisms such as surface complexation and adsorption may also contribute to phosphate removal, particularly with lanthanum hydroxide-based materials.[9] A key advantage of lanthanum carbonate is its minimal systemic absorption, which reduces the risk of toxicity associated with other metal-based binders like aluminum.[8]
Quantitative Data on Phosphate Binding
The efficacy of phosphate binders can be quantified by their binding affinity and capacity. The Langmuir equilibrium binding affinity (K₁) is a measure of the strength of the interaction between the binder and phosphate.
| Compound | pH | K₁ (mM⁻¹) |
| Lanthanum Carbonate | 3 - 7 | 6.1 ± 1.0 |
| Sevelamer (B1230288) Hydrochloride | 3 | 0.025 ± 0.002 |
| 5 - 7 | 1.5 ± 0.8 | |
| A higher K₁ value indicates a stronger binding affinity.[7][10] |
The in vivo efficacy of lanthanum carbonate has been demonstrated in studies measuring the reduction in urinary phosphate excretion in healthy volunteers, which serves as a surrogate for reduced intestinal absorption.
| Lanthanum Carbonate Daily Dose (mg) | Mean Reduction in 24-h Urinary Phosphorus Excretion (mg/day) |
| 3000 | 236 - 468 |
| Data from five separate studies in healthy volunteers.[11] |
Experimental Protocols
In Vitro Phosphate Equilibrium Binding Study
This protocol is adapted from the FDA guidance for lanthanum carbonate and is designed to determine the maximum phosphate binding capacity.[12][13]
Materials:
-
Lanthanum carbonate powder
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate standard solutions (e.g., potassium phosphate monobasic) of varying concentrations
-
pH meter and buffers
-
Incubator shaker set to 37°C
-
250 mL reaction vessels
-
Centrifuge
-
Spectrophotometer or Ion Chromatograph for phosphate analysis
Procedure:
-
Accurately weigh a specified amount of lanthanum carbonate powder (equivalent to a single dose) and place it into a 250 mL reaction vessel.
-
Add 0.1 N HCl to the vessel to simulate gastric fluid and incubate at 37°C with gentle shaking until the powder is completely dissolved.
-
Adjust the pH of the solution to the desired target pH (e.g., 3.0 or 5.0) using an appropriate acid or base. Allow the solution to equilibrate for at least one hour.
-
Prepare a series of at least eight phosphate solutions with varying concentrations.
-
Add a known volume of each phosphate solution to separate reaction vessels containing the dissolved lanthanum carbonate. The final reaction volume should be 250 mL.
-
Monitor and adjust the pH of each reaction mixture to the target pH throughout the addition of the phosphate solution.
-
Incubate the solutions at 37°C with constant gentle shaking until maximum lanthanum-phosphate binding is achieved (equilibrium). This may take up to 24 hours.
-
After incubation, centrifuge the samples to pellet the insoluble this compound.
-
Carefully collect the supernatant and determine the concentration of unbound phosphate using a validated analytical method (see Protocol 3).
-
Calculate the amount of phosphate bound to the lanthanum carbonate by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
-
The maximum phosphate binding capacity can be determined by plotting the amount of bound phosphate against the initial phosphate concentration and fitting the data to a binding isotherm model (e.g., Langmuir).[12]
In Vitro Phosphate Kinetic Binding Study
This protocol determines the rate at which lanthanum carbonate binds to phosphate.[12][13]
Materials:
-
Same as for the equilibrium binding study.
Procedure:
-
Follow steps 1-3 of the equilibrium binding study protocol.
-
Select three phosphate concentrations for the kinetic study: the lowest and highest concentrations used in the equilibrium study, and a concentration that is approximately 50% of the highest concentration.
-
Prepare the reaction mixtures as described in steps 5 and 6 of the equilibrium binding study protocol for each of the three selected phosphate concentrations.
-
Incubate the solutions at 37°C with constant gentle shaking.
-
At predetermined time points (at least 8 time points up to 24 hours), withdraw an aliquot of the reaction mixture.[12]
-
Immediately centrifuge the aliquot to separate the supernatant from the precipitate.
-
Analyze the supernatant for unbound phosphate concentration using a validated analytical method (see Protocol 3).
-
Calculate the amount of phosphate bound at each time point.
-
Plot the amount of bound phosphate against time to determine the binding kinetics.
Spectrophotometric Determination of Unbound Phosphate
This protocol describes a common method for quantifying phosphate in solution using the vanadomolybdate method.[14][15][16][17]
Materials:
-
Supernatant samples from binding studies
-
Phosphate standard solutions
-
Vanadate-molybdate reagent
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of phosphate standard solutions of known concentrations.
-
Pipette a specific volume of each standard solution and the supernatant samples into separate volumetric flasks.
-
Add a precise volume of the vanadate-molybdate reagent to each flask and mix thoroughly.
-
Dilute to the final volume with deionized water and allow time for the color to develop (typically 10-30 minutes).
-
Set the spectrophotometer to the appropriate wavelength (typically 410 nm or 880 nm, depending on the specific reagent formulation).[14][16]
-
Zero the spectrophotometer using a blank solution (deionized water and reagent).
-
Measure the absorbance of each standard and sample solution.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of unbound phosphate in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Mechanism of Lanthanum Carbonate Action.
Caption: In Vitro Phosphate Binding Assay Workflow.
Caption: Hyperphosphatemia Signaling Consequences.
References
- 1. Hyperphosphatemia Management in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nps.org.au [nps.org.au]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lanthanum Carbonate Reduces Urine Phosphorus Excretion: Evidence of High-Capacity Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pages.mtu.edu [pages.mtu.edu]
- 15. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
Application Notes and Protocols for Lanthanum-Based Materials in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of lanthanum-based materials, particularly lanthanum phosphate (B84403), in wastewater treatment applications. The focus is on the removal of phosphate, a major contributor to eutrophication.
Introduction
Eutrophication, driven by excess nutrients like phosphate in water bodies, is a significant environmental concern.[1] Lanthanum-based materials have emerged as highly effective adsorbents for phosphate removal due to the strong affinity of lanthanum (La³⁺) for phosphate (PO₄³⁻), forming highly insoluble lanthanum phosphate (LaPO₄).[1] This document outlines the synthesis of various lanthanum-based adsorbents, protocols for evaluating their performance, and a summary of their phosphate removal capabilities. The primary mechanisms of phosphate removal by lanthanum-based materials include precipitation, electrostatic attraction, and inner-sphere complexation.[2][3]
Synthesis of Lanthanum-Based Adsorbents
Several forms of lanthanum-based materials are utilized for phosphate removal, including lanthanum hydroxide (B78521), lanthanum carbonate, and lanthanum-modified biochars.
Protocol for Synthesis of Mesoporous Lanthanum Hydroxide (MLHO)
This protocol is adapted from a hard-template method to create mesoporous lanthanum hydroxide with a high surface area for enhanced phosphate adsorption.[4][5]
Materials:
-
Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Citric acid
-
Anhydrous ethanol (B145695)
-
Ordered mesoporous silica (B1680970) (e.g., KIT-6) as a hard template
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Drying oven
-
Tube furnace
-
Filtration apparatus
Procedure:
-
Template Preparation: Synthesize or procure ordered mesoporous silica (KIT-6).
-
Impregnation:
-
Dissolve 2 mmol of La(NO₃)₃·6H₂O and an equimolar amount of citric acid in 2 mL of anhydrous ethanol.
-
Add the solution dropwise to 1 g of KIT-6 silica template, mixing thoroughly until the ethanol evaporates.
-
-
Drying and Calcination:
-
Dry the mixture at 80°C for 6 hours.
-
Calcine the dried powder at 500°C for 4 hours in a tube furnace to decompose the nitrate and citrate.
-
-
Template Removal: The specific method for template removal should be determined based on the silica template's properties, often involving a washing step with a suitable solvent.
-
Final Product: The resulting white powder is mesoporous lanthanum hydroxide (MLHO).
Protocol for Synthesis of Lanthanum Carbonate (LC)
This protocol describes a precipitation method for synthesizing lanthanum carbonate adsorbents.
Materials:
-
Lanthanum (III) chloride (LaCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Solution Preparation:
-
Prepare a solution of LaCl₃ in deionized water.
-
Prepare a separate solution of Na₂CO₃ in deionized water.
-
-
Precipitation:
-
Slowly add the Na₂CO₃ solution to the LaCl₃ solution while stirring vigorously. A white precipitate of lanthanum carbonate will form.
-
-
Washing and Separation:
-
Centrifuge the suspension to separate the precipitate.
-
Wash the precipitate repeatedly with deionized water to remove any unreacted salts.
-
-
Drying:
-
Dry the washed precipitate in an oven at a suitable temperature (e.g., 80°C) to obtain the final lanthanum carbonate powder.
-
Protocol for Preparation of Lanthanum-Modified Biochar (La-BC)
This protocol details the modification of biochar with lanthanum for improved phosphate adsorption.[2][3]
Materials:
-
Biomass feedstock (e.g., sludge, platanus ball fiber)
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Deionized water
Equipment:
-
Pyrolysis furnace
-
Beakers and magnetic stirrer
-
Drying oven
Procedure:
-
Biochar Production: Pyrolyze the biomass feedstock in an oxygen-limited environment at a specific temperature (e.g., 500-700°C) to produce biochar.
-
Lanthanum Impregnation:
-
Prepare a solution of La(NO₃)₃·6H₂O in deionized water.
-
Immerse the prepared biochar in the lanthanum nitrate solution and stir for a set period (e.g., 24 hours) to allow for impregnation.
-
-
Drying:
-
Separate the biochar from the solution and dry it in an oven at a suitable temperature (e.g., 105°C) to obtain the lanthanum-modified biochar.
-
Experimental Protocols for Performance Evaluation
Batch Adsorption Experiments
Batch experiments are essential for determining the phosphate removal efficiency and adsorption capacity of the synthesized materials.
Materials:
-
Synthesized lanthanum-based adsorbent
-
Phosphate stock solution (e.g., prepared from KH₂PO₄)
-
Deionized water
-
HCl and NaOH solutions for pH adjustment
Equipment:
-
Conical flasks or centrifuge tubes
-
Orbital shaker
-
pH meter
-
Spectrophotometer for phosphate analysis (e.g., using the molybdenum blue method)
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
Procedure:
-
Phosphate Solution Preparation: Prepare a series of phosphate solutions with known initial concentrations from the stock solution.
-
Adsorption Setup:
-
Add a specific dose of the adsorbent (e.g., 0.1 g) to a fixed volume of the phosphate solution (e.g., 100 mL) in a conical flask.
-
Adjust the initial pH of the solution to the desired value using HCl or NaOH.
-
-
Equilibration: Place the flasks in an orbital shaker at a constant speed (e.g., 200 rpm) and temperature for a predetermined contact time to reach equilibrium.
-
Sample Analysis:
-
After shaking, filter the solution to separate the adsorbent.
-
Measure the final phosphate concentration in the filtrate using a spectrophotometer.
-
-
Calculations:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial phosphate concentration (mg/L)
-
Cₑ = Equilibrium phosphate concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Adsorption Kinetics Study
This study determines the rate of phosphate adsorption.
Procedure:
-
Follow the batch adsorption setup (Section 3.1).
-
Take samples at different time intervals (e.g., 5, 10, 30, 60, 120, 240 minutes).
-
Analyze the phosphate concentration at each time point.
-
Plot the adsorption capacity (qₜ) versus time (t).
-
Fit the data to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants. Most studies show that the adsorption of phosphate on lanthanum-based materials follows a pseudo-second-order model.[6]
Adsorption Isotherm Study
This study describes the equilibrium relationship between the concentration of phosphate in the solution and the amount adsorbed on the material at a constant temperature.
Procedure:
-
Follow the batch adsorption setup (Section 3.1).
-
Vary the initial phosphate concentration over a range while keeping the adsorbent dose, temperature, and pH constant.
-
Allow the systems to reach equilibrium (determined from the kinetic study).
-
Analyze the equilibrium phosphate concentration (Cₑ).
-
Calculate the equilibrium adsorption capacity (qₑ).
-
Plot qₑ versus Cₑ and fit the data to isotherm models like the Langmuir and Freundlich models. The Langmuir model is often a good fit, indicating monolayer adsorption.[6]
Data Presentation
The performance of various lanthanum-based adsorbents for phosphate removal is summarized below.
| Adsorbent Material | Maximum Adsorption Capacity (mg P/g) | Optimal pH | Reference |
| Lanthanum-loaded biochar (LCBC) | ~666.67 | 3.0 | |
| Hydrothermal lanthanum carbonate (LC) nanorod | 312.5 | 5.0 | [7] |
| Lanthanum-modified sludge biochar (LaSBC) | 140.237 | 3.0 | [2] |
| Lanthanum-modified platanus biochar (La-TC) | 148.11 | 6.0 | [8] |
| Amorphous Lanthanum Carbonate (ALC) | 162 | Not specified | [9] |
| Mesoporous Lanthanum Hydroxide (MLHO) | 109.41 | Not specified | [4] |
| Lanthanum Carbonate (La₂(CO₃)₃) | 106.6 | 2.9 | [10] |
| La(OH)₃/CK-DETA | 173.3 | Not specified | [11] |
Regeneration of Adsorbents
The reusability of adsorbents is crucial for their economic viability. Lanthanum-based materials can often be regenerated.
Regeneration Protocol
Materials:
-
Phosphate-saturated adsorbent
-
Regenerating solution (e.g., NaOH solution, typically 0.1 M to 1 M)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Desorption:
-
Separate the phosphate-saturated adsorbent from the treated wastewater.
-
Wash the adsorbent with deionized water to remove any remaining solution.
-
Immerse the adsorbent in the NaOH solution and stir for a specific period to desorb the phosphate.
-
-
Washing:
-
Filter the adsorbent from the regenerating solution.
-
Wash the adsorbent thoroughly with deionized water until the pH of the washing water is neutral.
-
-
Drying:
-
Dry the regenerated adsorbent in an oven before reuse.
-
After five regeneration cycles, lanthanum-loaded biochar (LCBC) was found to have a phosphate removal rate of approximately 75.1%. Lanthanum-modified sludge biochar (LaSBC) retained 72.3% of its adsorption capacity after the sixth cycle.[2]
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphate Removal from Polluted Water via Lanthanum-Modified Sludge Biochar [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of mesoporous lanthanum hydroxide with enhanced adsorption performance for phosphate removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Phosphate removal and recovery by lanthanum-based adsorbents: A review for current advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Europium-Doped Lanthanum Phosphate Phosphors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of europium-doped lanthanum phosphate (B84403) (LaPO₄:Eu³⁺) phosphors. These materials are of significant interest due to their robust luminescent properties, high chemical and thermal stability, and low toxicity, making them suitable for a range of applications including bioimaging, drug delivery, and solid-state lighting.
Application Notes
Europium-doped lanthanum phosphate phosphors are versatile materials with applications spanning various scientific and technological fields. The trivalent europium ion (Eu³⁺) is a well-known red-emitting activator, characterized by its sharp emission peaks and long luminescence lifetime. When incorporated into the this compound host matrix, it exhibits strong red fluorescence under ultraviolet (UV) excitation.[1]
Key Applications:
-
Bioimaging and Biolabeling: LaPO₄:Eu³⁺ nanoparticles can be functionalized and used as fluorescent probes for in vitro and in vivo imaging. Their high photostability and low toxicity make them a safer alternative to organic dyes and quantum dots.
-
Drug Delivery: The porous structure of some LaPO₄ nanostructures can be utilized for loading and targeted delivery of therapeutic agents. The inherent fluorescence of the material allows for simultaneous tracking of the drug carrier.
-
Solid-State Lighting: As a red-emitting phosphor, LaPO₄:Eu³⁺ is a critical component in the fabrication of white light-emitting diodes (WLEDs) to achieve warm white light with good color rendering.[2]
-
Security Inks and Anti-Counterfeiting: The unique luminescent signature of these phosphors can be incorporated into inks and coatings for security applications.[3][4]
-
Sensors: The luminescence of LaPO₄:Eu³⁺ can be sensitive to the local environment, enabling its use in temperature and chemical sensors.
The choice of synthesis method significantly influences the morphology, particle size, and luminescent properties of the resulting phosphors, thereby impacting their suitability for a specific application. The following sections provide detailed protocols for common synthesis routes.
Quantitative Data Summary
The following tables summarize key quantitative data for LaPO₄:Eu³⁺ phosphors synthesized by different methods, allowing for a comparative analysis of their properties.
Table 1: Comparison of Synthesis Methods and Resulting Phosphor Properties
| Synthesis Method | Typical Particle Size | Crystal Phase | Key Advantages | Key Disadvantages | Reference |
| Solid-State Reaction | > 100 nm (submicron particles) | Monoclinic (Monazite) | Simple, high yield | High temperatures required, large and irregular particles | [5] |
| Co-precipitation | 4 x 20 nm (nanorods) | Monoclinic (Monazite) | Low temperature, good control over stoichiometry | Potential for agglomeration, may require post-annealing | [6] |
| Hydrothermal | Nanoparticles, Nanorods, Nanowires | Hexagonal or Monoclinic | Good crystallinity, control over morphology | Requires specialized equipment (autoclave), higher pressure | [7][8][9] |
| Sol-Gel | 20 - 200 nm (nanotubes/nanoparticles) | Monoclinic (after sintering) | Homogeneous mixing, good control over size and shape | Requires careful control of hydrolysis, often involves organic precursors | [10][11] |
Table 2: Luminescence Properties of LaPO₄:Eu³⁺ Phosphors
| Synthesis Method | Eu³⁺ Concentration (mol%) | Quantum Efficiency (%) | Emission Wavelengths (nm) | Decay Time (ms) | Reference |
| Co-precipitation | 5 | ~82 | 585, 592, 612, 652, 684 | - | [5][6] |
| Hydrothermal | 5 | - | - | 2.66 - 3.34 | [12] |
| Sol-Gel | 5 | - | - | - | [13] |
| Complex Polymerization | 2 | ~85% of commercial red phosphor | 593, 614, 653, 697 | - | [14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of LaPO₄:Eu³⁺ phosphors via solid-state reaction, co-precipitation, hydrothermal, and sol-gel methods.
Protocol 1: Solid-State Reaction Method
This method involves the direct reaction of solid precursors at high temperatures.
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Europium(III) oxide (Eu₂O₃)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Citric acid (optional flux)[15]
Equipment:
-
Agate mortar and pestle
-
Alumina (B75360) crucible
-
High-temperature tube furnace
Procedure:
-
Calculate the stoichiometric amounts of La₂O₃, Eu₂O₃, and (NH₄)₂HPO₄ required for the desired Eu³⁺ doping concentration (e.g., 5 mol%).
-
Thoroughly grind the precursor powders together in an agate mortar for at least 30 minutes to ensure homogeneous mixing.
-
Transfer the ground powder to an alumina crucible.
-
Place the crucible in a tube furnace and heat to 1200°C for 3 hours in air.[15]
-
Allow the furnace to cool down to room temperature naturally.
-
Gently grind the resulting phosphor powder to break up any agglomerates.
Protocol 2: Co-precipitation Method
This method involves the precipitation of the desired product from a solution containing the precursor ions.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
Ammonia (B1221849) solution (to adjust pH)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge
-
Oven
Procedure:
-
Prepare an aqueous solution of La(NO₃)₃·6H₂O and Eu(NO₃)₃·6H₂O with the desired molar ratio.
-
Prepare a separate aqueous solution of (NH₄)₂HPO₄.
-
While vigorously stirring, add the lanthanide nitrate solution dropwise to the phosphate solution. A white precipitate will form.
-
Adjust the pH of the resulting suspension to ~12 using ammonia solution.[5]
-
Continue stirring the mixture at 60°C for 1 hour.[5]
-
Collect the precipitate by centrifugation and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted ions.
-
Dry the precipitate in an oven at 80°C.[6]
-
For improved crystallinity and luminescence, anneal the dried powder in a furnace at 1000°C for 2 hours.[6]
Protocol 3: Hydrothermal Method
This method utilizes high temperature and pressure in an aqueous solution to promote crystal growth.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
Nitric acid (HNO₃) (for pH adjustment)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
Procedure:
-
Prepare aqueous solutions of (NH₄)₂HPO₄ (50 mM), La(NO₃)₃·6H₂O (47.5 mM), and Eu(NO₃)₃·5H₂O (2.5 mM) for a 5% Eu doping.
-
Mix the solutions in a glass tube to form a precipitate.
-
Transfer the resulting solution/suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 170°C for 3 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the product by centrifugation, wash it with a dilute nitric acid solution (10 mM), and then redisperse in the same solution.
-
Purify the product by dialysis against a 10 mM HNO₃ solution for 2 days.
-
Finally, collect the purified product by centrifugation and dry it in an oven.
Protocol 4: Sol-Gel Method
This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a gel.
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Europium(III) oxide (Eu₂O₃)
-
Nitric acid (HNO₃)
-
Citric acid
-
Ethanol
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Hotplate
-
Oven/Furnace
Procedure:
-
Dissolve stoichiometric amounts of La₂O₃ and Eu₂O₃ in nitric acid.[16]
-
Mix the resulting nitrate solution with a water-ethanol solution (1:7 v/v) containing citric acid. The molar ratio of total metal ions to citric acid should be 1:2.[16]
-
Stir the solution for 1 hour to form a clear and homogeneous sol.
-
Heat the sol at 80-90°C with continuous stirring to evaporate the solvent and form a viscous gel.
-
Dry the gel in an oven at 120°C for 24 hours to obtain a precursor powder.
-
Grind the precursor powder and calcine it in a furnace at a temperature between 700°C and 1100°C for 2 hours to obtain the crystalline LaPO₄:Eu³⁺ phosphor. The crystallinity increases with higher annealing temperatures.[13][16]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of LaPO₄:Eu³⁺ phosphors.
Caption: Workflow for Solid-State Reaction Synthesis.
Caption: Workflow for Co-precipitation Synthesis.
Caption: Workflow for Hydrothermal Synthesis.
References
- 1. The Role of Lanthanides in Colored Phosphors [stanfordmaterials.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lum.lv [lum.lv]
- 6. photonics.pl [photonics.pl]
- 7. Photoluminescence study of reddish orange emitting Eu<sup>3+</sup> activated LaPO<sub>4</sub> Nanoparticles via hydrothermal method - ProQuest [proquest.com]
- 8. Study on Hydrothermal Synthesis of LaPO4:Eu3+ Materials | Scientific.Net [scientific.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sol–gel synthesis and photoluminescent properties of LaPO4:A (A = Eu3+, Ce3+, Tb3+) nanocrystalline thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Intense red emitting monoclinic LaPO 4 :Eu 3+ nanoparticles: host–dopant energy transfer dynamics and photoluminescence properties - RSC Advances (RSC Publishing) DOI:10.1039/C5RA09076H [pubs.rsc.org]
- 15. rjwave.org [rjwave.org]
- 16. Sol–gel synthesis and photoluminescent properties of LaPO4:A (A = Eu3+, Ce3+, Tb3+) nanocrystalline thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Core-Shell Lanthanum Phosphate Nanoparticles in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of core-shell lanthanum phosphate (B84403) (LaPO₄) nanoparticles for targeted alpha therapy (TAT). Detailed protocols for the synthesis, functionalization, and evaluation of these nanoparticles are also included to facilitate their application in a research and development setting.
Application Notes
Introduction to Targeted Alpha Therapy (TAT)
Targeted alpha therapy is a promising cancer treatment modality that utilizes alpha-emitting radionuclides to deliver highly localized and potent cytotoxic radiation to cancer cells. Alpha particles possess high linear energy transfer (LET) and a short path length (typically 50-100 µm), resulting in dense ionization tracks that cause complex and difficult-to-repair DNA double-strand breaks in target cells, leading to efficient cell killing with minimal damage to surrounding healthy tissues.[1][2]
Lanthanum Phosphate Nanoparticles as a Platform for TAT
This compound (LaPO₄) nanoparticles have emerged as a promising platform for delivering alpha-emitters for several reasons:
-
Biocompatibility: Lanthanide phosphates are known for their low toxicity.[3]
-
High Radionuclide Encapsulation Efficiency: Alpha-emitting radionuclides such as Radium-223 (²²³Ra), Radium-225 (²²⁵Ra), and Actinium-225 (²²⁵Ac) can be efficiently incorporated into the crystalline structure of LaPO₄ nanoparticles during their synthesis.[4][5]
-
Daughter Radionuclide Retention: A significant challenge in TAT is the recoil of daughter radionuclides from the targeting moiety after the parent alpha decay. The crystalline lattice of LaPO₄ provides a stable matrix that can retain these daughter products, minimizing off-target toxicity.[6][7]
-
Core-Shell Architecture: The synthesis of a non-radioactive LaPO₄ shell around a radioactive core dramatically improves the retention of both parent and daughter radionuclides.[4][6]
Mechanism of Action
The therapeutic efficacy of core-shell LaPO₄ nanoparticles in TAT is based on a multi-step process:
-
Targeting: The nanoparticle surface is functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells.
-
Internalization: Upon binding, the nanoparticles are often internalized by the cancer cells through receptor-mediated endocytosis.
-
Alpha Particle Emission: The encapsulated radionuclide and its decay progeny emit high-energy alpha particles within the tumor microenvironment or inside the cancer cells.
-
Induction of Cell Death: The high-LET alpha radiation induces clustered and complex DNA double-strand breaks, which are difficult for the cell's repair machinery to resolve.[8][9] This overwhelming DNA damage triggers cell cycle arrest and ultimately leads to apoptotic or necrotic cell death.[1]
Data Presentation
The following tables summarize key quantitative data for core-shell this compound nanoparticles from various studies.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Core Diameter (nm) | Core-Shell Diameter (nm) | Crystal Phase | Reference |
| LaPO₄ Core | 3.4 | - | Rhabdophane | [4] |
| LaPO₄ Core + 2 Shells | 3.4 | 6.3 | Rhabdophane | [4] |
| {La₀.₅Gd₀.₅}PO₄ Core | ~4 | - | Rhabdophane | [10] |
| {La₀.₅Gd₀.₅}PO₄@GdPO₄@Au | ~4 | ~27 (including Au shell) | Rhabdophane | [11] |
Table 2: In Vitro Radionuclide Retention in this compound Nanoparticles
| Nanoparticle Type | Radionuclide | Retention (%) | Time (days) | Reference |
| LaPO₄ Core | ²²³Ra | up to 88% | 35 | [4] |
| LaPO₄ Core + 2 Shells | ²²³Ra | >99.9% | 27 | [4] |
| LaPO₄ Core + 2 Shells | ²¹¹Pb (daughter of ²²³Ra) | >99.9% | 27 | [4] |
| LaPO₄ Core + 2 Shells | ²²⁵Ra/²²⁵Ac | >99.98% | 35 | [4] |
| LaPO₄ Core + 2 Shells | ²²¹Fr & ²¹³Bi (daughters of ²²⁵Ac) | ~80% | 35 | [4] |
| {La₀.₅Gd₀.₅}(²²⁵Ac)PO₄@GdPO₄@Au | ²²¹Fr (daughter of ²²⁵Ac) | 88% | 7 | [11] |
Table 3: Representative In Vivo Tumor Growth Inhibition Data (Illustrative)
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | % Tumor Growth Inhibition |
| Saline Control | 1000 ± 150 | 0% |
| Non-targeted LaPO₄-²²⁵Ac | 600 ± 100 | 40% |
| Targeted LaPO₄-²²⁵Ac | 150 ± 50 | 85% |
(Note: This table is illustrative and represents typical expected outcomes from in vivo studies. Specific results will vary depending on the tumor model, targeting ligand, and radionuclide used.)
Experimental Protocols
Synthesis of Core-Shell this compound Nanoparticles
This protocol is adapted from Rojas et al. (2015).[4][6]
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium tripolyphosphate (Na₅P₃O₁₀)
-
Alpha-emitting radionuclide solution (e.g., ²²³RaCl₂, ²²⁵Ac(NO₃)₃) in dilute acid
-
Deionized water
-
Dialysis membrane (e.g., 10 kDa MWCO)
Protocol:
-
Core Synthesis:
-
Prepare a 0.1 M solution of La(NO₃)₃·6H₂O in deionized water.
-
Prepare a 0.1 M solution of Na₅P₃O₁₀ in deionized water.
-
In a clean reaction vessel, combine 1 equivalent of the La(NO₃)₃ solution with a few microcuries of the alpha-emitting radionuclide.
-
While stirring vigorously, add 1 equivalent of the Na₅P₃O₁₀ solution.
-
Heat the mixture under moderate and constant stirring. The solution will become opalescent, indicating nanoparticle formation.
-
Continue heating and stirring for 1-3 hours.
-
Purify the radioactive core nanoparticles by dialysis against deionized water for 24-48 hours, with several changes of water.
-
-
Shell Formation:
-
Transfer the purified core nanoparticle suspension to a new reaction vessel.
-
For each shell, add a calculated amount of 0.1 M La(NO₃)₃ solution, followed by the dropwise addition of 0.1 M Na₅P₃O₁₀ solution while stirring. The amounts should be calculated based on the desired shell thickness.
-
Heat the mixture under moderate stirring for 1-2 hours for each shell.
-
Repeat for the desired number of shells (typically 1-2 shells are sufficient for high retention).
-
Purify the final core-shell nanoparticles by dialysis against deionized water for 48 hours.
-
Surface Functionalization for Targeting
Two common strategies for surface functionalization are presented: direct amination and indirect conjugation via a gold coating.
2.1. Direct Amine Functionalization using APTES
This protocol is adapted from a general method for surface amination of lanthanide-based nanoparticles.[3]
Materials:
-
Core-shell LaPO₄ nanoparticles in ethanol (B145695)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
Protocol:
-
Disperse the purified core-shell LaPO₄ nanoparticles in ethanol.
-
In a separate container, prepare a solution of APTES in ethanol.
-
Add the APTES solution to the nanoparticle suspension while stirring.
-
Add a small amount of ammonium hydroxide to catalyze the reaction.
-
Stir the mixture at room temperature for 12-24 hours.
-
Wash the amine-functionalized nanoparticles several times with ethanol by centrifugation and redispersion to remove excess APTES.
-
The resulting amine-functionalized nanoparticles can be conjugated to carboxyl-containing targeting ligands using EDC/NHS chemistry.
2.2. Gold Coating and Antibody Conjugation
This protocol is adapted from McLaughlin et al. (2013) and general gold nanoparticle conjugation methods.[11][12]
Materials:
-
Core-shell LaPO₄ nanoparticles
-
Gold(III) chloride (HAuCl₄) solution
-
Sodium citrate (B86180) solution
-
Carboxyl-terminated PEG-thiol
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Targeting antibody
-
Quenching solution (e.g., hydroxylamine (B1172632) or BSA)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Gold Coating:
-
Disperse the core-shell LaPO₄ nanoparticles in a solution of sodium citrate.
-
Heat the solution to boiling with vigorous stirring.
-
Rapidly add a solution of HAuCl₄. The solution will change color as gold nanoparticles form on the surface of the LaPO₄ nanoparticles.
-
Continue boiling and stirring for 15-30 minutes.
-
Allow the solution to cool and purify the gold-coated nanoparticles by centrifugation.
-
-
PEGylation and Carboxyl Functionalization:
-
Resuspend the gold-coated nanoparticles in deionized water.
-
Add a solution of carboxyl-terminated PEG-thiol and stir for several hours to allow the formation of a self-assembled monolayer on the gold surface.
-
Purify the carboxyl-functionalized nanoparticles by centrifugation.
-
-
Antibody Conjugation (EDC/NHS Chemistry):
-
Resuspend the carboxyl-functionalized nanoparticles in an activation buffer (e.g., MES buffer, pH 6.0).
-
Add freshly prepared EDC and Sulfo-NHS solutions to activate the carboxyl groups. Incubate for 15-30 minutes.
-
Purify the activated nanoparticles by centrifugation to remove excess EDC/NHS.
-
Immediately resuspend the activated nanoparticles in a conjugation buffer (e.g., PBS, pH 7.4) and add the targeting antibody.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Add a quenching solution to block any remaining active sites.
-
Purify the antibody-conjugated nanoparticles by centrifugation to remove unbound antibody.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
This is a general protocol for assessing the cytotoxicity of the nanoparticles.[13][14]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Biodistribution and Therapeutic Efficacy
Animal Model:
-
Use an appropriate tumor xenograft model. For example, subcutaneously implant human cancer cells that overexpress the target receptor into the flank of immunodeficient mice (e.g., athymic nude mice).[15]
Biodistribution Study:
-
Administer the radiolabeled, targeted nanoparticles intravenously to tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of mice.
-
Collect major organs (tumor, blood, liver, spleen, kidneys, lungs, heart, muscle, bone) and weigh them.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Study:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., saline control, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the treatments (typically a single intravenous injection).
-
Monitor tumor growth over time by measuring the tumor dimensions with calipers and calculating the tumor volume (Volume = 0.5 x Length x Width²). Alternatively, use in vivo imaging techniques like bioluminescence imaging if the tumor cells are engineered to express luciferase.[16][17][18]
-
Monitor the body weight and general health of the mice.
-
The primary endpoints are typically tumor growth delay and overall survival.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, functionalization, and evaluation of targeted core-shell this compound nanoparticles.
Caption: Signaling pathway for targeted alpha therapy-induced cell death.
Caption: Workflow for in vivo evaluation of targeted core-shell this compound nanoparticles.
References
- 1. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of Amine-Functionalized Eu3+-Doped La(OH)3 Nanophosphors for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of this compound nanoparticles as carriers for Ra-223 and Ra-225 for targeted alpha therapy | ORNL [ornl.gov]
- 7. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and characterization of this compound nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy (Journal Article) | OSTI.GOV [osti.gov]
- 11. Gold coated lanthanide phosphate nanoparticles for targeted alpha generator radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 14. Video: The TUNEL Assay [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. oncology.labcorp.com [oncology.labcorp.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Lanthanum Phosphate Thin Films by Spin Coating
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanum phosphate (B84403) (LaPO₄) is a versatile inorganic material with applications in various fields, including as a host for luminescent materials and in catalysis.[1] The preparation of high-quality thin films of LaPO₄ is crucial for its integration into electronic and optical devices. The spin coating technique offers a cost-effective and straightforward method for producing uniform thin films from a precursor solution.[2][3][4][5] This document provides detailed protocols for the preparation of lanthanum phosphate thin films using the sol-gel spin coating method, including precursor solution preparation, the spin coating process, and post-deposition annealing.
Experimental Protocols
Protocol 1: Simple Aqueous Sol-Gel Method
This protocol is adapted from a straightforward sol-gel synthesis route.
1. Precursor Solution Preparation:
-
Dissolve lanthanum nitrate (B79036) (La(NO₃)₃) and ammonium (B1175870) phosphate ((NH₄)₂HPO₄) in an ammonia (B1221849) solution to form a homogenous and transparent solution.[6]
-
Note: The exact concentrations of the precursors and the ammonia solution should be optimized based on the desired film thickness and solution viscosity.
-
2. Substrate Preparation:
-
Clean the desired substrates (e.g., glass or quartz) thoroughly.[6] A typical cleaning procedure involves sequential ultrasonication in acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen gas.
3. Spin Coating:
-
Dispense the precursor solution onto the center of the cleaned substrate.
-
Spin the substrate at a desired speed. A common starting point is 3000 rpm for 30 seconds.[1] The spin speed can be varied to control the film thickness.[2]
4. Drying and Annealing:
-
Dry the coated film, for example, at 100°C for 1 hour, to remove the solvent.[1]
-
Anneal the dried film in a furnace at a specific temperature to induce crystallization and formation of the LaPO₄ nanostructure. Annealing temperatures can range from 200°C to over 700°C.[1][6] The temperature influences the crystallinity and particle size of the film.[6]
Protocol 2: Sol-Gel Method with Chelating Agents
This protocol involves the use of chelating agents to improve the stability and homogeneity of the precursor solution.
1. Precursor Solution Preparation:
-
In separate beakers, prepare the following solutions with vigorous stirring at 80°C:[1]
-
Solution A: Ethylenediaminetetraacetic acid (EDTA) slowly added to absolute ammonia.
-
Solution B: Lanthanum nitrate (La(NO₃)₃) added to Citric Acid (CA).
-
-
Add Solution B and an aqueous solution of Ammonium Phosphate ((NH₄)H₂PO₄) dropwise into Solution A with vigorous stirring.[1]
-
Heat the final mixed solution at 90°C in a water bath and stir vigorously for 24 hours.[1]
2. Substrate Preparation:
-
Follow the same substrate cleaning procedure as in Protocol 1.
3. Spin Coating:
-
Deposit the prepared solution onto the substrate.
-
Spin the substrate at a velocity of 3000 rpm for 30 seconds.[1]
4. Drying and Annealing:
-
Dry the film at 100°C for 1 hour.[1]
-
Anneal the films at different temperatures (e.g., 200°C, 300°C, 400°C, and 500°C) to study the effect on the film's morphology and properties.[1]
Data Presentation
The properties of the this compound thin films are highly dependent on the spin coating and annealing parameters. The following tables summarize the expected influence of these parameters based on available literature.
Table 1: Effect of Spin Coating Parameters on Film Properties
| Parameter | Value | Expected Effect on Film | Reference |
| Spin Speed | 3000 - 5000 rpm | Higher spin speeds generally result in thinner films. Surface roughness can also be affected, with an optimal speed for minimal roughness. | [2][7] |
| Spinning Duration | 30 s | Increased spinning duration can lead to greater solvent evaporation and potentially affect film uniformity and thickness. | [1] |
| Precursor Concentration | Varies | Higher precursor concentration generally leads to thicker films. | [7] |
Table 2: Effect of Annealing Temperature on Film Properties
| Annealing Temperature (°C) | Resulting Film Characteristics | Reference |
| 200 | Formation of aggregates, RMS roughness of approximately 76 nm. | [1] |
| 300 - 400 | Increased crystallinity and particle size with increasing temperature. | [6] |
| 500 | Further increase in particle agglomeration, with surface roughness potentially exceeding 100 nm.[1] Formation of near-spherical nanoparticles.[1] | |
| 550 - 750 | Higher temperatures promote better crystallinity and can lead to specific crystallographic orientations. | [8] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound thin films via spin coating.
Caption: Experimental workflow for LaPO₄ thin film preparation.
Caption: Logical relationship of the synthesis process.
References
- 1. Effect of Annealing Temperature on Surface Morphology of this compound (LaPO4) Nanostructures Thin Films | Scientific.Net [scientific.net]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.co [scielo.org.co]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum Phosphate as a Versatile Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum phosphate (B84403) (LaPO₄) is emerging as a robust and versatile heterogeneous catalyst in organic synthesis. Its unique properties, including the presence of both Brønsted and Lewis acid sites, thermal stability, and ease of preparation, make it an attractive alternative to traditional homogeneous catalysts.[1] The catalytic activity of lanthanum phosphate is primarily attributed to the Lewis acidity of the La³⁺ ions and the Brønsted acidity of the phosphate groups.[1] This dual functionality allows it to catalyze a variety of organic transformations, offering advantages such as high yields, selectivity, and catalyst reusability.
This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.
Catalyst Preparation
This compound can be synthesized through various methods, including sol-gel, co-precipitation, and hydrothermal techniques.[1][2] The choice of synthesis method can influence the catalyst's physical properties, such as surface area and crystal structure, which in turn affect its catalytic performance.
Protocol 1: Co-precipitation Method
This method is straightforward and yields a catalyst with high purity.
Materials:
-
Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Deionized water
Procedure:
-
Prepare a 1 M solution of lanthanum nitrate hexahydrate in deionized water.
-
Prepare a 1 M solution of orthophosphoric acid in deionized water.
-
Slowly add the phosphoric acid solution to the lanthanum nitrate solution under vigorous stirring at room temperature.
-
Adjust the pH of the resulting mixture to ~10 by the dropwise addition of ammonium hydroxide solution to induce precipitation.
-
Continue stirring the suspension for 4-6 hours at room temperature.
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.
-
Dry the obtained solid at 100-120 °C for 12 hours.
-
Calcination: Calcine the dried powder at a specified temperature (e.g., 500-800 °C) for 4-6 hours in a muffle furnace to obtain the crystalline this compound catalyst. The calcination temperature can significantly affect the catalyst's acidic properties and surface area.
Protocol 2: Sol-Gel Method
This method allows for good control over the textural properties of the catalyst.[1]
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Dissolve lanthanum chloride heptahydrate in a suitable solvent.
-
Separately, prepare a solution of phosphoric acid.
-
Mix the two solutions under controlled conditions.
-
Add ammonium hydroxide solution dropwise to form a gel.
-
Age the gel for a specific period.
-
Dry the gel to remove the solvent.
-
Calcination: Calcine the dried gel at a high temperature (e.g., 550 °C) for several hours to obtain the final this compound powder.[1]
Catalyst Characterization
The synthesized this compound catalysts are typically characterized by various techniques to understand their physicochemical properties:
-
X-ray Diffraction (XRD): To determine the crystal structure (e.g., hexagonal or monoclinic) and crystallite size.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups, such as P-O and La-O bonds, and to study the nature of acid sites using probe molecules like pyridine.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and shape of the catalyst.[2]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.[1]
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To determine the total acidity and the strength of the acid sites.
Applications in Organic Synthesis
Dehydration of Lactic Acid to Acrylic Acid
This compound is an efficient catalyst for the dehydration of lactic acid, a bio-based platform chemical, to produce acrylic acid, a valuable monomer. The catalytic activity is influenced by the La/P molar ratio and the calcination temperature, which in turn affect the acidity of the catalyst.
Experimental Protocol:
Reaction Setup:
-
A fixed-bed continuous flow reactor is typically used for this gas-phase reaction.
-
The catalyst is packed in the reactor, which is placed inside a furnace.
Materials:
-
This compound catalyst
-
Lactic acid (e.g., 30 wt% aqueous solution)
-
Nitrogen (carrier gas)
Procedure:
-
Load a specific amount of the this compound catalyst (e.g., 500 mg) into the reactor.
-
Preheat the catalyst bed to the reaction temperature (e.g., 360 °C) under a flow of nitrogen.
-
Introduce the lactic acid solution into the reactor at a constant flow rate (e.g., 1.5 mL/h) using a syringe pump.
-
The products are collected at the reactor outlet by condensation and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Quantitative Data:
| Catalyst (La/P ratio) | Calcination Temp. (°C) | Reaction Temp. (°C) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) | Acrylic Acid Yield (%) | Reference |
| LaP(0.35) | 500 | 360 | ~100 | ~74 | ~74 | |
| LaP(0.35) | 400 | 360 | ~100 | Slightly lower than 74 | - | |
| LaP(0.35) | 600 | 360 | Lower | Lower | - | |
| LaP(0.35) | 800 | 360 | Lower | Lower | - |
Note: The data presented is a summary from a study and may vary based on specific experimental conditions.
Conversion of Biomass-derived Carbohydrates to 5-Hydroxymethylfurfural (5-HMF)
This compound catalyzes the dehydration of fructose (B13574) and glucose, as well as the hydrolysis and subsequent dehydration of cellulose, to produce 5-HMF, a key platform chemical. The acidity of the catalyst plays a crucial role in this conversion.[1]
Experimental Protocol:
Reaction Setup:
-
A batch reactor, such as a round-bottom flask equipped with a reflux condenser, is suitable for this liquid-phase reaction.
Materials:
-
This compound catalyst
-
Substrate: Fructose, Glucose, or Cellulose
-
Solvent: e.g., 0.03% HCl solution
-
Deionized water
Procedure:
-
Add the substrate (e.g., 0.5 g of fructose) and the this compound catalyst to the solvent in the reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with constant stirring.
-
Monitor the reaction progress by taking samples at different time intervals and analyzing them using HPLC to determine the conversion of the substrate and the yield of 5-HMF.
-
After the reaction, the solid catalyst can be separated by filtration, washed, dried, and reused.
Quantitative Data:
| Substrate | Reaction Time (min) | Conversion (%) | 5-HMF Yield (%) | Reference |
| Fructose | 30 | High | - | [1] |
| Glucose | 30 | Moderate | - | [1] |
| Cellulose | 30 | Low | - | [1] |
Note: Specific yield percentages were not provided in the cited source, but the relative performance was indicated.
Visualizations
Experimental Workflow for Catalyst Synthesis and Application
References
Troubleshooting & Optimization
controlling particle size in lanthanum phosphate precipitation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the precipitation of lanthanum phosphate (B84403) (LaPO₄).
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of lanthanum phosphate particles.
Q1: The synthesized this compound particles are too large. How can I reduce their size?
A: To achieve smaller LaPO₄ particles, you should focus on promoting nucleation over crystal growth. Consider the following adjustments to your protocol:
-
Increase the pH: Precipitating in neutral to slightly alkaline conditions generally favors the formation of smaller particles. In contrast, acidic environments (pH 2-6) tend to produce larger crystals.[1][2]
-
Increase Precursor Concentration: Higher concentrations of lanthanum and phosphate precursors can lead to a higher rate of nucleation, resulting in a greater number of smaller particles.[3][4]
-
Use a Capping Agent: Introducing a capping agent, such as o-phosphorylethanolamine, can limit crystal growth by binding to the particle surface, keeping the particles on the nanoscale.[1]
-
Lower the Reaction Temperature: Reducing the temperature can slow down the crystal growth rate, potentially leading to smaller final particle sizes.
Q2: The particle size distribution is too broad. How can I achieve a more uniform (monodisperse) particle population?
A: A broad particle size distribution often results from uncontrolled nucleation and growth phases. To achieve a more uniform size:
-
Ensure Rapid and Homogeneous Mixing: Use a reactor setup, like a T-shaped mixer, that allows for the rapid and uniform mixing of precursors.[3] This ensures that nucleation occurs simultaneously throughout the solution.
-
Control the pH Precisely: Maintain a constant and uniform pH throughout the precipitation process. Fluctuations in pH can lead to different growth rates and secondary nucleation events.
-
Separate Nucleation and Growth: Employ a synthesis strategy that separates the initial burst of nucleation from the subsequent growth phase. This can sometimes be achieved by controlling the rate of reactant addition.
Q3: The this compound particles are heavily agglomerated. How can this be prevented?
A: Agglomeration occurs when individual particles stick together. To minimize this:
-
Adjust the pH: The surface charge of the particles is highly dependent on pH. At higher pH values, dispersions of LaPO₄ are often more stable, which reduces agglomeration.[2]
-
Use a Dispersant/Surfactant: Adding a dispersing agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can help de-agglomerate particles and stabilize the dispersion.[2]
-
Control Ionic Strength: The ionic strength of the solution can affect the electrostatic repulsion between particles. Modifying the concentration of background electrolytes may be necessary.
Q4: The precipitation reaction is happening too quickly and is difficult to control. What can be done?
A: A very fast reaction rate can lead to poor control over particle size and morphology. To slow down the process:
-
Lower Reactant Concentrations: Reducing the concentration of your lanthanum and phosphate solutions will decrease the rate of precipitation.
-
Decrease the Temperature: Lowering the reaction temperature will slow down the kinetics of both nucleation and crystal growth.[5]
-
Use a Chelating Agent: Employing a chelating agent for lanthanum, such as citrate, can control the release of free La³⁺ ions, thereby moderating the reaction rate.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control particle size during this compound precipitation?
A: The final particle size of LaPO₄ is a result of the interplay between nucleation and crystal growth. The key experimental parameters that allow you to control this balance are:
-
Concentration of lanthanum and phosphate precursors [3]
-
Reaction temperature [5]
-
Mixing rate and method [3]
-
Presence of capping agents or surfactants [1]
-
Choice of precursor salts (e.g., LaCl₃ vs. La(NO₃)₃)[7]
Q2: How does pH specifically influence the particle size?
A: The pH of the reaction medium has a significant impact. Generally, lower pH (acidic conditions) leads to the formation of larger particles.[1] This is because at low pH, capping agents may be protonated and less effective at binding to the crystal surface to stop growth.[1] Conversely, higher pH (neutral to alkaline conditions) tends to produce smaller particles, although it can sometimes increase the risk of agglomeration if not properly controlled.[2][6]
Q3: What is the effect of precursor concentration on the final particle size?
A: The concentration of the lanthanum and phosphate reactants directly influences the supersaturation of the solution. A higher level of supersaturation leads to a faster nucleation rate. When many crystal nuclei form at once, they compete for the available precursor material, resulting in a larger number of smaller final particles.[3][4] Conversely, lower concentrations favor crystal growth over nucleation, which can lead to fewer, larger particles.
Q4: What role does temperature play in the synthesis?
A: Temperature affects both the solubility of LaPO₄ and the kinetics of the precipitation reaction. An increase in temperature generally increases the rate of crystal growth, which can lead to larger, more crystalline particles.[5] The choice of temperature must be balanced with other parameters to achieve the desired particle characteristics.
Summary of Key Parameters vs. Particle Size
| Parameter | Effect on Particle Size | Rationale |
| pH | Decreasing pH (more acidic) generally increases particle size.[1] | At low pH, capping groups can become protonated and less effective at halting crystal growth.[1] |
| Precursor Concentration | Increasing concentration can decrease particle size.[3] | Higher concentration leads to a faster nucleation rate, creating more nuclei that compete for material. |
| Temperature | Increasing temperature can increase particle size.[5] | Higher temperatures accelerate crystal growth kinetics and can increase material diffusion rates. |
| Capping Agents | Addition of capping agents decreases particle size.[1] | These molecules bind to the particle surface, physically preventing further growth. |
Experimental Protocol: Synthesis of this compound Nanoparticles
This protocol is a generalized example based on common laboratory methods for synthesizing LaPO₄ nanoparticles.[8] Researchers should optimize concentrations, temperature, and pH for their specific application.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium tripolyphosphate (Na₅P₃O₁₀, TPP)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Precursor Preparation:
-
Prepare a 0.1 M solution of La(NO₃)₃·6H₂O in deionized water.
-
Prepare a 0.1 M solution of TPP in deionized water.
-
-
Reaction Setup:
-
Place a beaker with the lanthanum nitrate solution on a magnetic stir plate with heating capabilities.
-
Begin stirring the solution at a moderate, consistent speed.
-
Gently heat the solution to the desired reaction temperature (e.g., 50-80°C).
-
-
Precipitation:
-
Once the lanthanum solution reaches the target temperature, add the TPP solution dropwise while maintaining vigorous stirring. The molar ratio of La:TPP is typically 1:1.[8]
-
A white precipitate of LaPO₄ will form immediately.
-
-
Aging/Growth:
-
Allow the reaction to proceed at the set temperature and stirring speed for a defined period (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
-
Purification:
-
Cool the suspension to room temperature.
-
Separate the nanoparticles from the reaction medium via centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Discard the supernatant and re-disperse the particle pellet in deionized water.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to wash the particles.
-
-
Characterization:
-
The final product can be re-dispersed in a suitable solvent for analysis using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystal structure confirmation.
-
Visualizations
The following diagrams illustrate the key relationships and workflows in controlling LaPO₄ particle size.
Caption: Key parameters influencing particle size in LaPO₄ synthesis.
Caption: Experimental workflow for this compound precipitation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on lanthanum phosphate morphology and crystal phase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of lanthanum phosphate (B84403) (LaPO₄). The following information addresses common issues related to the influence of pH on the morphology and crystal phase of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on the crystal phase of lanthanum phosphate during synthesis?
A1: The pH of the reaction solution is a critical parameter that significantly influences the resulting crystal phase of this compound. Generally, lower pH values (acidic conditions) favor the formation of the monoclinic monazite (B576339) phase.[1] Conversely, higher pH values or neutral to slightly alkaline conditions tend to promote the formation of the hexagonal rhabdophane (B76276) phase.[1][2] For instance, the monoclinic phase can be obtained under conditions of pH 1–2.[1]
Q2: How does pH influence the morphology of this compound nanoparticles?
A2: Solution pH plays a crucial role in controlling the shape and size of this compound nanoparticles. While specific morphologies can depend on a combination of factors including temperature and reactant concentrations, pH is a key lever for shape control. For example, the synthesis of rod-shaped LaPO₄ can be influenced by adjusting the pH along with other parameters like the P/La ratio and temperature.[1]
Q3: My XRD analysis indicates a mixture of hexagonal and monoclinic phases. How can I obtain a pure crystal phase?
A3: The presence of a mixed crystal phase suggests that the reaction conditions are intermediate between those that favor the pure hexagonal and pure monoclinic structures.[1] To obtain a pure phase, you should carefully control the pH of the synthesis.
-
For a pure monoclinic phase: Ensure the pH of your reaction mixture is low, typically in the range of 1-2.[1]
-
For a pure hexagonal phase: Adjust the synthesis conditions to a higher pH. Additionally, be aware that other factors like the P/La ratio and reaction temperature are interconnected with pH and also influence the crystal phase.[1] Post-synthesis heat treatment (calcination) can also induce phase transformation; for example, the hexagonal phase can be converted to the monoclinic phase at 800 °C.[1]
Q4: Can the preparation method, specifically pH variation, affect the catalytic activity of this compound?
A4: Yes, the preparation method, including the pH at which this compound is synthesized, has a significant impact on its catalytic activity. Research has shown that LaPO₄ prepared by a pH variation method, particularly at a pH of 2, exhibited the highest catalytic activity in certain reactions, such as the synthesis of anisole.[1]
Q5: What are the common crystal structures of this compound mentioned in the literature?
A5: this compound primarily crystallizes in two polymorphs: the hexagonal (rhabdophane) structure and the monoclinic (monazite) structure.[2][3] Under high-pressure conditions (above ~26 GPa), the monoclinic monazite phase can transform into a post-barite-type orthorhombic structure.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Undesired Crystal Phase (e.g., obtained hexagonal instead of monoclinic) | The pH of the reaction solution was too high. Other factors like temperature or P/La ratio might be suboptimal. | Lower the pH of the synthesis solution to a range of 1-2 to favor the monoclinic phase.[1] Also, review and optimize the reaction temperature and P/La ratio, as these parameters have synergistic effects.[1] |
| Broad XRD Peaks Indicating Poor Crystallinity | The reaction time or temperature may have been insufficient for complete crystal growth. The pH might be at a transition point between two phases. | Increase the reaction time or temperature to promote better crystal growth. Ensure the pH is firmly within the range for the desired pure phase and not at a boundary condition. |
| Inconsistent Particle Morphology | Inadequate control over the reaction parameters, especially pH, during precipitation. | Implement strict pH monitoring and control throughout the synthesis process. The "Epoxide Route," which allows for gradual alkalinization, can be a useful method for controlled precipitation.[6] |
| Low Yield of Precipitate | The pH of the solution may not be optimal for the precipitation of this compound. This compound has some solubility that can be pH-dependent. | Adjust the pH to optimize the formation of insoluble this compound. Precipitation is often favored under slightly alkaline conditions for phosphate removal applications.[7] |
Quantitative Data Summary
Table 1: Influence of Synthesis Parameters on LaPO₄ Crystal Phase
| Parameter | Condition Favoring Monoclinic Phase | Condition Favoring Hexagonal Phase |
| pH | Low (e.g., 1-2)[1] | High[1] |
| Reaction Temperature | Elevated[1] | Lower |
| P/La Molar Ratio | Higher[1] | Lower |
Experimental Protocols
General Protocol for pH-Controlled Synthesis of this compound via Co-Precipitation
This protocol provides a general methodology for synthesizing this compound where the pH is a controlling parameter for the final crystal phase and morphology.
Materials:
-
Lanthanum (III) salt solution (e.g., La(NO₃)₃, LaCl₃)
-
Phosphate precursor solution (e.g., H₃PO₄, (NH₄)₂HPO₄)
-
Acid (e.g., HCl, HNO₃) or Base (e.g., NH₄OH, NaOH) for pH adjustment
-
Deionized water
Procedure:
-
Prepare Precursor Solutions: Prepare aqueous solutions of the lanthanum salt and the phosphate precursor at the desired concentrations.
-
Mix Reactants: Add the phosphate precursor solution to the lanthanum salt solution dropwise under vigorous stirring.
-
pH Adjustment and Control:
-
Carefully monitor the pH of the mixture using a calibrated pH meter.
-
Add an acid or a base solution dropwise to adjust the pH to the target value for the desired crystal phase (e.g., pH 1-2 for monoclinic).[1]
-
Maintain this pH throughout the initial precipitation process.
-
-
Aging/Hydrothermal Treatment (Optional):
-
The resulting suspension can be aged at room temperature or subjected to hydrothermal treatment in a sealed autoclave at a specific temperature (e.g., 150 °C) for a set duration to improve crystallinity.[1]
-
-
Product Recovery:
-
Separate the precipitate by centrifugation or filtration.
-
Wash the collected solid multiple times with deionized water to remove any unreacted ions.
-
Wash with ethanol (B145695) to facilitate drying.
-
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80 °C) overnight.
-
Calcination (Optional): The dried powder can be calcined at a high temperature (e.g., 800 °C) to induce phase transformations if required.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the pH-controlled synthesis of this compound.
Logical Relationships
Caption: Influence of pH and other parameters on LaPO₄ characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. A computational study of high pressure polymorphic transformations in monazite-type LaPO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
optimizing calcination temperature for lanthanum phosphate synthesis
Technical Support Center: Lanthanum Phosphate (B84403) (LaPO₄) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing the calcination temperature during lanthanum phosphate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of calcination in this compound synthesis?
Calcination is a critical thermal treatment step used to induce phase transitions, improve crystallinity, and remove volatile substances. For this compound, its main purposes are to dehydrate the precursor material (e.g., LaPO₄·0.5H₂O) and to transform the initial amorphous or hydrated hexagonal (rhabdophane) phase into the desired anhydrous monoclinic (monazite) crystal structure.[1][2][3]
Q2: What are the common crystal structures of LaPO₄, and how does temperature influence them?
This compound primarily exists in two polymorphic forms:
-
Hexagonal (Rhabdophane): This is a hydrated form, typically obtained after precipitation and low-temperature drying (e.g., ~80°C).[2]
-
Monoclinic (Monazite): This is the anhydrous and more thermally stable form. The transition from the hexagonal to the monoclinic structure typically occurs at higher calcination temperatures, often starting above 600°C and completing around 900°C.[3][4][5]
Q3: How does calcination temperature affect the physical properties of LaPO₄ particles?
The calcination temperature directly influences the particle size, crystallinity, and specific surface area. As the temperature increases, particle and crystallite size generally grow due to sintering and grain growth mechanisms.[6][7] This process leads to a sharper, more defined crystal structure but is accompanied by a decrease in the material's specific surface area.[8]
Q4: What is the recommended calcination temperature range for obtaining phase-pure LaPO₄?
The optimal temperature depends on the desired final phase.
-
Dehydration: Removal of water from the hydrated precursor can be achieved at temperatures around 300°C.[1]
-
Crystallization: To obtain a well-crystallized, phase-pure monoclinic LaPO₄, a temperature of at least 600°C is often required.[5] Many protocols use a range of 700°C to 900°C to ensure the complete conversion to the stable monoclinic phase.[3][4] Temperatures above 1000°C can be used for sintering studies but may lead to significant loss of surface area.[8][9]
Data Summary: Effect of Calcination Temperature
The following table summarizes the general effects of different calcination temperatures on the properties of this compound.
| Calcination Temperature (°C) | Effect on Crystal Phase | Effect on Particle/Crystallite Size | Effect on Specific Surface Area |
| ~300 | Dehydration of hydrated precursors (e.g., LaPO₄·0.5H₂O).[1] | Minimal change. | Relatively high. |
| 400–500 | May result in an amorphous or poorly crystalline hexagonal phase.[7][8] | Small crystallite size.[7] | High.[8] |
| ≥ 600 | Onset of complete crystallization into the monoclinic phase.[5][7] | Increases as temperature rises.[7] | Begins to decrease.[8] |
| 700–900 | Efficient transformation from hexagonal to monoclinic structure.[3][4] | Significant growth and sintering. | Significant decrease. |
| > 900 | Stable monoclinic phase; risk of excessive sintering.[3] | Continued growth, larger particles.[6] | Generally low.[8] |
Troubleshooting Guide
Problem: My XRD analysis shows the final product is amorphous or has very broad peaks.
-
Potential Cause: The calcination temperature was too low, or the heating duration was insufficient to provide the energy needed for crystallization. Precursors calcined at 500°C can remain amorphous.[7]
-
Solution: Increase the calcination temperature to a minimum of 600°C.[5][7] Alternatively, increase the dwell time at the current temperature (e.g., from 2 hours to 4 hours) to promote crystal growth.
Problem: My product contains a mixture of hexagonal and monoclinic phases.
-
Potential Cause: The calcination temperature was high enough to initiate the phase transition but insufficient to complete it.
-
Solution: Increase the calcination temperature. To ensure a complete transition to the pure monoclinic phase, a temperature in the range of 700°C to 900°C is recommended.[3][4]
Problem: My final particles are heavily agglomerated with a very low surface area.
-
Potential Cause: The calcination temperature was excessively high, leading to significant sintering and particle fusion.[8]
-
Solution: Reduce the calcination temperature. Determine the minimum temperature required to achieve the desired phase and crystallinity to preserve surface area. For instance, a significant drop in surface area is observed when increasing the temperature from 500°C to 800°C.[8]
Problem: The XRD pattern shows impurity peaks, such as La₂O₃.
-
Potential Cause: This often points to an issue in the initial precipitation step rather than calcination. Common causes include an incorrect lanthanum-to-phosphate molar ratio or improper pH control during synthesis.[2][10]
-
Solution:
-
Verify Stoichiometry: Ensure an accurate 1:1 molar ratio between your lanthanum and phosphate precursors.[5][11]
-
Control pH: The pH of the reaction medium is critical and should be carefully controlled during precipitation.[10][12]
-
Wash Thoroughly: After precipitation, wash the resulting gel/powder extensively with deionized water to remove any unreacted starting materials or by-product ions before drying and calcination.[2]
-
Visualized Experimental Workflow & Logic
Caption: Experimental workflow for LaPO₄ synthesis via co-precipitation.
Caption: Troubleshooting flowchart for LaPO₄ synthesis based on XRD results.
Detailed Experimental Protocol: Co-Precipitation Method
This protocol provides a general guideline for synthesizing this compound via co-precipitation. Researchers should optimize parameters based on their specific equipment and desired material properties.
1. Materials & Reagents:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Orthophosphoric acid (H₃PO₄, 85%) or Ammonium (B1175870) phosphate ((NH₄)₃PO₄)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (e.g., 10% aq.) for pH adjustment
-
Deionized (DI) water
2. Procedure:
-
Precursor Preparation: Prepare a 0.1 M aqueous solution of La(NO₃)₃·6H₂O and a 0.1 M aqueous solution of H₃PO₄.
-
Precipitation: Under vigorous magnetic stirring, add the H₃PO₄ solution dropwise into the lanthanum nitrate solution. A white precipitate will form.
-
pH Adjustment: Slowly add ammonium hydroxide solution to the mixture to raise the pH. A final pH of around 9-10 is often used to ensure complete precipitation.[8]
-
Aging: Cover the beaker and allow the precipitate to age in the mother liquor for an extended period (e.g., 24 to 72 hours) at room temperature.[11] This step, known as aging or digestion, promotes the growth of more uniform crystals.
-
Separation and Washing: Separate the white precipitate from the solution using vacuum filtration or centrifugation. Wash the collected solid multiple times with DI water to remove residual nitrate and ammonium ions, followed by one or two washes with ethanol to aid in drying.
-
Drying: Transfer the washed precipitate to a drying oven and dry at 80-100°C overnight. The resulting powder is the hydrated this compound precursor (LaPO₄·nH₂O).[2]
-
Calcination: Place the dried powder in a ceramic crucible and transfer it to a muffle furnace. Heat the sample in air to the target calcination temperature (e.g., 800°C) with a controlled ramp rate (e.g., 5°C/min). Hold at the target temperature for 2-4 hours before allowing it to cool down slowly to room temperature.
-
Characterization: The final white powder is anhydrous, crystalline LaPO₄. Characterize the material using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis to confirm its phase, morphology, and surface area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and sintering of LaPO{sub 4} powder and its application (Journal Article) | ETDEWEB [osti.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Preventing Agglomeration of Lanthanum Phosphate Nanoparticles
Welcome to the technical support center for the synthesis and handling of lanthanum phosphate (B84403) (LaPO₄) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of nanoparticle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle agglomeration and why is it a problem for my lanthanum phosphate nanoparticles?
A1: Nanoparticle agglomeration is the process where individual nanoparticles stick together to form larger clusters. This is a significant issue because the unique properties of nanoparticles, such as their high surface-area-to-volume ratio and quantum effects, are dependent on their small size. Agglomeration can lead to a loss of these properties, inaccurate characterization results, reduced efficacy in applications like drug delivery, and instability of the nanoparticle suspension, causing them to settle out.
Q2: What are the primary causes of agglomeration in this compound nanoparticle synthesis?
A2: The main drivers of agglomeration are the high surface energy of the nanoparticles and the attractive van der Waals forces between them. Specific factors during synthesis that can promote agglomeration include:
-
Inappropriate pH: At a specific pH, known as the isoelectric point (IEP), the surface charge of the nanoparticles is neutral, minimizing electrostatic repulsion and maximizing the likelihood of agglomeration. For this compound nanoparticles, the IEP is typically around pH 7.5.[1]
-
High Precursor Concentration: High concentrations of lanthanum and phosphate precursors can lead to rapid nucleation and uncontrolled growth, resulting in larger, more aggregated particles.[2]
-
Inadequate Stabilization: Without the use of stabilizing agents, there are no repulsive forces to counteract the attractive forces between nanoparticles.
-
Improper Temperature Control: Temperature can influence reaction kinetics and crystal growth, with uncontrolled temperatures potentially leading to larger, aggregated particles.
-
Inefficient Mixing: Poor mixing can create localized areas of high precursor concentration, promoting agglomeration.
-
Post-synthesis Processing: Agglomeration can also occur during purification (e.g., centrifugation) and drying steps.
Q3: How can I visually inspect my nanoparticle solution for signs of agglomeration?
A3: A well-dispersed this compound nanoparticle solution should appear clear or slightly translucent. Signs of agglomeration include a cloudy or milky appearance, visible particulates, and rapid settling of material at the bottom of the container.
Q4: What characterization techniques are best for detecting and quantifying agglomeration?
A4: Several techniques can be used to assess the agglomeration state of your this compound nanoparticles:
-
Dynamic Light Scattering (DLS): This is a primary technique for measuring the hydrodynamic diameter of nanoparticles in a suspension. An increase in the measured particle size over time or a high polydispersity index (PDI) can indicate agglomeration.[3][4][5]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to see if they are present as individual particles or as clusters.[6]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value significantly different from zero (typically more positive than +30 mV or more negative than -30 mV) indicates good electrostatic stability and a lower likelihood of agglomeration.
Troubleshooting Guide
Issue 1: My this compound nanoparticle solution is cloudy and particles are settling.
This is a clear indication of significant agglomeration. Follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for cloudy nanoparticle solutions.
Issue 2: DLS results show a large hydrodynamic diameter and/or high PDI.
This suggests the presence of agglomerates, even if not visually apparent.
| Potential Cause | Recommended Action |
| Suboptimal pH | Measure the zeta potential of your suspension at different pH values to determine the optimal pH for maximum electrostatic repulsion. Adjust the pH of your stock solution accordingly. For LaPO₄, stable dispersions have been reported at pH ~2 and pH ~10.3, with corresponding zeta potentials of +40 mV and -32 mV.[1] |
| Insufficient Stabilization | Increase the concentration of the stabilizing agent (e.g., citrate, PEG) in your synthesis. Alternatively, consider a different stabilizer that may offer better steric or electrostatic hindrance. |
| High Ionic Strength of the Medium | If your nanoparticles are electrostatically stabilized, high salt concentrations in the buffer can shield the surface charge, leading to agglomeration. If possible, reduce the ionic strength of your medium or switch to a steric stabilization method (e.g., using PEG). |
| Inadequate Mixing During Synthesis | Ensure vigorous and consistent stirring throughout the addition of precursors to avoid localized high concentrations. |
Issue 3: TEM images show large clusters of nanoparticles.
This confirms agglomeration at the nanoscale.
| Potential Cause | Recommended Action |
| Ineffective Capping Agent | The capping agent may not be binding effectively to the nanoparticle surface. Consider a different capping agent or modify the reaction conditions (e.g., temperature, reaction time) to improve binding. |
| Drying-Induced Agglomeration | If you are drying your nanoparticles to a powder, irreversible agglomeration can occur. To prevent this, consider using a cryoprotectant (e.g., sucrose, trehalose) before freeze-drying. For redispersion, use probe sonication in a suitable solvent. |
| Sintering During Calcination | If your synthesis involves a high-temperature calcination step, nanoparticles can fuse together (sinter). A novel method to prevent this is to immobilize the precursor particles on a high-surface-area support like quartz wool during firing.[7] |
Key Experimental Protocols for Preventing Agglomeration
Protocol 1: Co-Precipitation Synthesis with Citrate Stabilization
This method utilizes citrate as a capping agent to provide electrostatic stabilization.
-
Prepare Precursor Solutions:
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Solution A: Lanthanum (III) chloride (LaCl₃) solution (e.g., 0.1 M in deionized water).
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Solution B: Trisodium phosphate (Na₃PO₄) solution (e.g., 0.1 M in deionized water).
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Solution C: Trisodium citrate solution (e.g., 1% w/v in deionized water).
-
-
Reaction Setup:
-
In a beaker, add a specific volume of Solution A and Solution C.
-
Place the beaker on a magnetic stirrer and ensure vigorous stirring.
-
-
Precipitation:
-
Slowly add Solution B dropwise to the beaker containing Solutions A and C. A constant and slow addition rate is crucial.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) under continuous stirring.
-
-
Purification:
-
Purify the nanoparticles by dialysis against deionized water to remove unreacted precursors and excess ions. Avoid harsh centrifugation and redispersion cycles which can induce agglomeration.
-
-
Characterization:
-
Analyze the hydrodynamic diameter and PDI using DLS.
-
Measure the zeta potential to confirm surface charge.
-
Visualize the nanoparticles using TEM to confirm they are well-dispersed.
-
Protocol 2: Hydrothermal Synthesis for Controlled Growth
This method uses elevated temperature and pressure to promote the formation of well-defined, crystalline nanoparticles.
-
Prepare Precursor Solution:
-
In a beaker, dissolve lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and a phosphate source (e.g., phytic acid or phosphoric acid) in a solvent (e.g., a mixture of water and ethanol).[8][9]
-
A chelating or capping agent like tannic acid can also be added to control growth.[8]
-
-
pH Adjustment:
-
Adjust the pH of the solution to the desired value using NaOH or HNO₃. The pH can influence the final morphology of the nanoparticles.
-
-
Hydrothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 12-24 hours).[10]
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation, wash several times with deionized water and ethanol.
-
-
Drying:
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60°C).
-
Protocol 3: Surface Modification with Polyethylene Glycol (PEGylation)
PEGylation adds a hydrophilic polymer layer to the nanoparticle surface, providing steric stabilization. This is often performed on pre-synthesized nanoparticles.
-
Prepare Nanoparticle Suspension:
-
Disperse your synthesized this compound nanoparticles in a suitable buffer (e.g., MES buffer at pH 6.0).
-
-
Activate Carboxyl Groups (if necessary):
-
If your nanoparticles are citrate-capped, you can activate the surface carboxyl groups using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
-
PEGylation Reaction:
-
Add an amine-terminated PEG (mPEG-NH₂) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess PEG and byproducts by dialysis or tangential flow filtration.
-
-
Characterization:
-
Confirm successful PEGylation through a change in hydrodynamic diameter (DLS) and a shift in zeta potential towards neutral.
-
Data Presentation: Influence of Synthesis Parameters on Agglomeration
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of LaPO₄ Nanoparticles
| pH | Zeta Potential (mV) | Average Hydrodynamic Diameter (nm) | PDI | Stability |
| 2.0 | +40 | 55 | 0.15 | Good |
| 4.0 | +25 | 80 | 0.25 | Moderate |
| 6.0 | +10 | 150 | 0.40 | Poor (Agglomeration likely) |
| 7.5 | ~0 (IEP) | >500 | >0.5 | Unstable (Significant agglomeration) |
| 9.0 | -20 | 120 | 0.35 | Moderate |
| 10.3 | -32 | 60 | 0.18 | Good |
| Note: Data is representative and may vary based on specific synthesis conditions.[1] |
Table 2: Comparison of Stabilization Strategies
| Stabilization Method | Typical Zeta Potential | Mechanism | Advantages | Disadvantages |
| Electrostatic (e.g., Citrate) | > ±30 mV | Repulsion between charged surfaces | Simple to implement | Sensitive to high ionic strength |
| Steric (e.g., PEG) | Near neutral | Physical barrier from polymer chains | Stable in high salt buffers | Can increase particle size, may affect surface interactions |
| Electrosteric (e.g., charged polymer) | > ±20 mV | Combination of charge repulsion and physical barrier | Highly stable in various media | More complex synthesis |
Visualization of Concepts
Stabilization Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
improving the quantum yield of lanthanum phosphate phosphors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the quantum yield of lanthanum phosphate (B84403) (LaPO₄) phosphors.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (QY) and why is it critical for phosphors?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (approaching 1 or 100%) indicates that a large fraction of the absorbed energy is converted into light, resulting in a brighter and more efficient phosphor. This is a critical parameter for applications such as bioimaging, LEDs, and display technologies, as it directly influences the sensitivity and signal-to-noise ratio.[1]
Q2: What are the common causes of low quantum yield in LaPO₄ phosphors?
A2: Low quantum yield in lanthanum phosphate phosphors can stem from several factors:
-
Quenching Effects: Non-radiative decay pathways can be introduced by surface defects, the presence of water (hydroxyl groups), or high concentrations of activator ions leading to self-quenching.[2]
-
Improper Crystal Phase: this compound can exist in a hydrated hexagonal (rhabdophane) phase or an anhydrous monoclinic (monazite) phase. The monoclinic phase generally exhibits higher luminescence efficiency.[3][4]
-
Poor Crystallinity: A low degree of crystallinity can introduce defects that act as non-radiative recombination centers.
-
Phase Impurity: The presence of contaminants, such as unreacted precursors or intermediate phosphate species (e.g., hydrogenphosphates), can significantly lower the quantum yield.[3]
-
Inefficient Energy Transfer: In co-doped systems (e.g., Ce³⁺, Tb³⁺), poor energy transfer from the sensitizer (B1316253) to the activator ion will result in low emission from the activator.[5]
Q3: How does the synthesis method affect the quantum yield?
A3: The synthesis method is crucial as it dictates the phosphor's morphology, purity, stoichiometry, and crystal structure, all of which directly impact the quantum yield.[3]
-
Solid-State Reaction: Typically requires high temperatures and can produce materials with good crystallinity but may result in large, irregular particles.[6]
-
Hydrothermal/Solvothermal Methods: Allow for excellent control over particle size and morphology (e.g., nanorods, nanoparticles) at lower temperatures, leading to high surface areas which can sometimes enhance QY.[3][7][8]
-
Precipitation/Co-Precipitation: A simple and common method, but controlling particle size and preventing agglomeration can be challenging. The choice of precursors is critical.[9]
-
Sol-Gel and Epoxide Routes: These methods offer good mixing of precursors at the molecular level, leading to high homogeneity and purity, often at room temperature or with mild heat treatment.[4][10]
Q4: Can post-synthesis treatment improve quantum yield?
A4: Yes. Annealing or calcination is a critical post-synthesis step. Heating the as-synthesized phosphor can remove residual water and organic surfactants, improve crystallinity, and induce a phase transition from the less efficient hexagonal phase to the more desirable monoclinic phase, all of which can substantially increase the quantum yield.[2][11]
Troubleshooting Guide for Low Quantum Yield
If you are experiencing lower-than-expected quantum yield, follow this systematic approach to identify and resolve the issue.
Step 1: Verify Synthesis and Composition
-
Question: Are you certain about the phase purity and stoichiometry of your sample?
-
Action:
-
Characterize Crystal Structure: Use X-ray Diffraction (XRD) to confirm the crystal phase (monoclinic is often preferred for high QY) and check for impurity phases.[12]
-
Verify Composition: Use Energy-Dispersive X-ray Spectroscopy (EDX) or a similar elemental analysis technique to confirm the correct doping concentrations.
-
Check for Contaminants: Use Fourier-Transform Infrared (FTIR) Spectroscopy to check for the presence of hydroxyl (-OH) groups from water or residual organic precursors, which are known quenchers.[2][11]
-
-
Possible Solution: If impurities are present, optimize the washing steps of your synthesis protocol. If the crystal phase is incorrect or crystallinity is low, introduce or adjust the post-synthesis annealing step (e.g., 800-1000 °C).
Step 2: Evaluate Activator/Dopant Concentration
-
Question: Have you optimized the activator and/or sensitizer concentration?
-
Action: Synthesize a series of samples with varying dopant concentrations (e.g., from 0.5 mol% to 10 mol% for the activator).
-
Possible Solution: Measure the photoluminescence intensity for each concentration. Emission intensity typically increases with concentration up to an optimal point, after which it decreases due to concentration quenching. Identifying this optimal concentration is key. For Eu³⁺ in LaPO₄, optimal concentrations are often in the 2-5 mol% range.[12]
Step 3: Analyze Particle Morphology and Surface
-
Question: Could surface defects be quenching the luminescence?
-
Action:
-
Examine Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the particle size, shape, and degree of agglomeration.[3]
-
Consider Surface Area: Nanoparticles have a high surface-to-volume ratio, making them susceptible to surface-related defects. In some cases, a larger BET surface area has been correlated with a higher quantum yield.[13]
-
-
Possible Solution: Growing an inert, isocrystalline shell (e.g., a thin layer of pure LaPO₄) around the doped core can passivate surface defects and significantly enhance the quantum yield.[14]
Step 4: Re-evaluate Measurement Protocol
-
Question: Is your quantum yield measurement setup accurate?
-
Action: Ensure your spectrofluorometer and integrating sphere are properly calibrated. Measure a known standard to validate your procedure.
-
Possible Solution: For powder samples, absolute quantum yield measurement using an integrating sphere is the standard method. Ensure the procedure correctly accounts for the sample's absorption and scattering.[15][16]
Data Presentation
Table 1: Influence of Synthesis Parameters on LaPO₄:Eu³⁺ Properties
| Parameter | Variation | Effect on Morphology | Effect on Crystal Phase | Impact on Quantum Yield |
| Synthesis Method | Hydrothermal vs. Solid-State | Hydrothermal yields uniform nanorods/nanoparticles.[3] | Hydrothermal may initially produce hexagonal phase.[7] | Morphology and phase control are critical; monoclinic phase is preferred.[12] |
| Annealing Temp. | 500 °C to 1000 °C | Increases particle size and crystallinity.[11] | Induces phase transition from hexagonal to monoclinic.[2] | Significantly increases QY by removing quenchers and improving crystallinity.[2] |
| Eu³⁺ Concentration | 0.5 mol% to 5.0 mol% | Minimal effect on morphology. | No change in crystal structure.[12] | QY increases to an optimum (e.g., ~2.0 mol%) then decreases due to quenching.[12] |
| pH of Precursors | Acidic to Neutral | Can influence particle shape and size. | Affects the formation of pure orthophosphate vs. other species. | Optimal pH ensures phase purity, preventing quenching from impurities. |
Table 2: Luminescent Properties of Common Activators in LaPO₄
| Activator System | Excitation (nm) | Emission Peak (nm) | Emitted Color | Typical Lifetime | Reference |
| Eu³⁺ | ~394 | ~615 (⁵D₀→⁷F₂) | Red | 1-3 ms | [3] |
| Ce³⁺, Tb³⁺ | ~290 (Ce³⁺) | ~542 (⁵D₄→⁷F₅) | Green | >4 ms | [3] |
| Tm³⁺ | ~358 | ~451 (¹D₂→³F₄) | Blue | ~50 µs | [3] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of LaPO₄:Eu³⁺ Nanorods
This protocol is adapted from methods described for synthesizing lanthanide phosphates with controlled morphology.[3][7]
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Prepare Precursor Solution A: Dissolve stoichiometric amounts of La(NO₃)₃·6H₂O and Eu(NO₃)₃·6H₂O in 20 mL of deionized water to achieve the desired doping concentration (e.g., 5 mol% Eu³⁺). Stir until fully dissolved.
-
Prepare Precursor Solution B: Dissolve a corresponding amount of NH₄H₂PO₄ in 20 mL of deionized water.
-
Mixing: Add Solution B dropwise to Solution A under vigorous stirring. A white precipitate will form. Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Hydrothermal Reaction: Transfer the resulting suspension to a 50 mL Teflon-lined autoclave. Seal the autoclave and heat it to 180 °C for 12-24 hours.
-
Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Centrifuge the product and wash it several times with deionized water and then with ethanol to remove any unreacted ions.
-
Drying: Dry the final white powder in an oven at 80 °C for 12 hours.
-
Annealing (Crucial for High QY): Place the dried powder in an alumina (B75360) crucible and anneal in a muffle furnace at 900 °C for 2-4 hours to improve crystallinity and induce the monoclinic phase.
Protocol 2: Absolute Quantum Yield Measurement of Powder Samples
This protocol outlines the general steps for measuring the absolute quantum yield of a phosphor powder using a spectrofluorometer equipped with an integrating sphere.[15][16]
Equipment:
-
Fluorescence spectrophotometer
-
Integrating sphere accessory
-
Powder sample holder
-
Reference standard (e.g., Spectralon or BaSO₄)
Procedure:
-
System Calibration: Allow the spectrophotometer's lamp to warm up for at least 30-60 minutes for stable output. Calibrate the instrument according to the manufacturer's instructions to correct for the spectral response of the excitation and emission monochromators and the detector.
-
Reference Measurement (Empty Sphere):
-
Place the empty, closed powder sample holder in the integrating sphere.
-
Set the excitation wavelength to the desired value (e.g., 394 nm for LaPO₄:Eu³⁺).
-
Scan the emission monochromator across a range that includes the excitation wavelength. This measures the scattered excitation light profile (Spectrum E_ref).
-
-
Sample Measurement:
-
Place the powder sample in the holder, ensuring a flat, packed surface, and place it inside the sphere.
-
Measure Scattered Excitation: Scan the emission monochromator only around the excitation wavelength. This measures the amount of excitation light not absorbed by the sample (Spectrum E_sample).
-
Measure Emission: Scan the emission monochromator over the fluorescence range of the sample (e.g., 550-750 nm for Eu³⁺). This measures the sample's emission profile (Spectrum L_sample).
-
-
Calculation: The instrument's software typically calculates the absolute quantum yield (Φ) using the integrated intensities of the measured spectra:
-
Φ = (Number of emitted photons) / (Number of absorbed photons)
-
Φ = ∫L_sample / (∫E_ref - ∫E_sample)
Where ∫L_sample is the integrated fluorescence intensity of the sample, ∫E_ref is the integrated intensity of the excitation profile from the reference measurement, and ∫E_sample is the integrated intensity of the unabsorbed excitation light from the sample measurement.[17]
-
Visualizations
Caption: Troubleshooting workflow for low quantum yield.
Caption: Key parameters influencing quantum yield.
Caption: Energy transfer in LaPO₄:Ce³⁺,Tb³⁺ phosphors.
References
- 1. A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. sites.ffclrp.usp.br [sites.ffclrp.usp.br]
- 4. d-nb.info [d-nb.info]
- 5. Electronic transition and energy transfer processes in LaPO4-Ce3+/Tb3+ nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability of luminescence in LaPO4, LaPO4 :RE(3+) (RE = Dy, Eu) nanophosphors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intense red emitting monoclinic LaPO 4 :Eu 3+ nanoparticles: host–dopant energy transfer dynamics and photoluminescence properties - RSC Advances (RSC Publishing) DOI:10.1039/C5RA09076H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Absolute Quantum Yield Measurement of Powder Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Technical Support Center: Enhancing the Catalytic Efficiency of Lanthanum Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis, characterization, and optimization of lanthanum phosphate (B84403) (LaPO₄) catalysts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing catalytically active lanthanum phosphate?
A1: The most prevalent methods for synthesizing this compound catalysts are co-precipitation and the sol-gel technique. Co-precipitation is a straightforward method involving the precipitation of LaPO₄ from aqueous solutions of lanthanum salts (e.g., La(NO₃)₃ or LaCl₃) and a phosphate source (e.g., H₃PO₄ or (NH₄)₃PO₄) by adjusting the pH.[1] The sol-gel method offers good control over the catalyst's texture and composition, involving the formation of a sol from precursors, which is then gelled, dried, and calcined.[2]
Q2: Which physicochemical properties are most critical for the catalytic efficiency of this compound?
A2: The catalytic efficiency of this compound is primarily governed by its surface acidity and textural properties. Specifically, the type and number of acid sites (both Brønsted and Lewis acids) and the specific surface area are crucial.[2][3] For many reactions, such as the dehydration of lactic acid, a higher concentration of weak Lewis acid sites is beneficial for selectivity.[3][4]
Q3: How does the La/P molar ratio influence the catalyst's performance?
A3: The Lanthanum to Phosphorus (La/P) molar ratio is a critical parameter that affects the acidity of the catalyst. A lower La/P ratio (higher phosphate content) can increase the total acidity. However, an excess of strong acid sites may promote undesirable side reactions, thereby reducing selectivity.[3] Optimizing the La/P ratio is essential for balancing catalyst activity and selectivity for the desired product.[3]
Q4: What is the typical range for the surface area of this compound catalysts?
A4: The specific surface area (BET) of this compound catalysts can vary significantly depending on the synthesis method and calcination temperature. Reported values typically range from approximately 6 m²/g to over 70 m²/g.[3] Higher calcination temperatures generally lead to a decrease in surface area due to sintering.[3]
Q5: Can this compound catalysts be regenerated?
A5: While specific regeneration protocols for this compound catalysts are not extensively documented in the literature, general methods for regenerating catalysts can be applied. These may include calcination in air to burn off coke deposits or washing with appropriate solvents. For lanthanum-based materials used in adsorption, regeneration is often achieved by washing with acidic or alkaline solutions to desorb the adsorbed species.[5][6] The feasibility and effectiveness of these methods would depend on the nature of the deactivation and the specific reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of this compound catalysts.
| Issue | Potential Cause(s) | Suggested Solution(s) | Relevant Characterization |
| Low Catalytic Activity | 1. Low surface area. 2. Insufficient number of active acid sites. 3. Catalyst poisoning. | 1. Optimize calcination temperature and time to avoid excessive sintering. 2. Adjust the La/P molar ratio during synthesis. 3. Ensure high purity of reactants and inert reaction atmosphere if necessary. | BET, NH₃-TPD, Py-FTIR |
| Poor Selectivity | 1. Presence of strong acid sites causing side reactions. 2. Inappropriate reaction temperature. | 1. Increase the La/P molar ratio to reduce the proportion of strong acid sites. 2. Optimize the reaction temperature to favor the desired reaction pathway. | NH₃-TPD, Py-FTIR |
| Low Crystallinity in Synthesized Catalyst | 1. Incomplete reaction or precipitation. 2. Insufficient calcination temperature or time. 3. Inappropriate pH during synthesis. | 1. Ensure proper mixing and aging time during precipitation. 2. Increase calcination temperature or duration. Note that phase transformation can occur at higher temperatures (e.g., from hexagonal to monoclinic).[3] 3. Carefully control the pH during the precipitation step. | XRD |
| Low Surface Area | 1. Sintering of particles at high calcination temperatures. 2. Agglomeration of particles during drying. | 1. Lower the calcination temperature or shorten the calcination time. 2. Employ a freeze-drying or supercritical drying method. | BET |
| Catalyst Deactivation during Reaction | 1. Coking: deposition of carbonaceous species on the catalyst surface. 2. Sintering of the catalyst at high reaction temperatures. 3. Poisoning by impurities in the feed. | 1. Regenerate the catalyst by calcination in air. Consider adding a co-feed that inhibits coke formation. 2. Operate at a lower reaction temperature if possible. 3. Purify the reactant feed to remove potential poisons. | TGA, BET, Elemental Analysis |
Quantitative Data Summary
The following tables summarize the impact of key synthesis parameters on the physicochemical properties and catalytic performance of this compound.
Table 1: Effect of La/P Molar Ratio on Catalyst Properties and Performance in Lactic Acid Dehydration
| La/P Molar Ratio | Calcination Temp. (°C) | Total Acidity (mmol NH₃/g) | BET Surface Area (m²/g) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) |
| 2.0 | 500 | Low | 64.3 | ~80 | ~45 |
| 1.0 | 500 | Moderate | 68.9 | ~90 | ~55 |
| 0.5 | 500 | High | 71.2 | >95 | ~68 |
| 0.35 | 500 | Very High | 68.5 | 100 | ~74 |
| 0.2 | 500 | Highest | 61.7 | 100 | ~65 |
| Data synthesized from information in[3]. |
Table 2: Effect of Calcination Temperature on Catalyst Properties and Performance (La/P Ratio = 0.35)
| Calcination Temp. (°C) | Total Acidity (mmol NH₃/g) | BET Surface Area (m²/g) | Crystallite Size (nm) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) |
| 400 | High | - | - | >95 | ~72 |
| 500 | Moderate-High | 68.5 | 10.4 | 100 | ~74 |
| 600 | Moderate | 45.3 | 13.2 | ~85 | ~60 |
| 800 | Low | 6.1 | 17.8 | ~60 | ~40 |
| Data synthesized from information in[3]. |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of this compound
Materials:
-
Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Orthophosphoric acid (H₃PO₄, 85 wt%)
-
Ammonium hydroxide (B78521) (NH₄OH, 25-30%)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare a solution of La(NO₃)₃·6H₂O in deionized water.
-
Prepare a separate solution of H₃PO₄ in deionized water. The molar ratio of La to P should be adjusted based on the desired catalyst properties (e.g., 0.35).[3]
-
-
Precipitation:
-
Slowly add the H₃PO₄ solution to the La(NO₃)₃ solution under vigorous stirring.
-
Adjust the pH of the mixture to ~10 by dropwise addition of NH₄OH solution. A white precipitate will form.[3]
-
-
Aging:
-
Continue stirring the suspension at room temperature for a designated period (e.g., 2-4 hours) to allow for aging of the precipitate.
-
-
Washing and Drying:
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate repeatedly with deionized water until the washings are neutral.
-
Dry the obtained solid in an oven at 100-110 °C overnight.
-
-
Calcination:
-
Calcine the dried powder in a muffle furnace in static air. A typical calcination protocol is to heat to 500 °C at a ramp rate of 5 °C/min and hold for 4 hours.[3]
-
Protocol 2: Sol-Gel Synthesis of this compound
Materials:
-
Lanthanum (III) chloride heptahydrate (LaCl₃·7H₂O)
-
Orthophosphoric acid (H₃PO₄, 85 wt%)
-
Ammonium hydroxide (NH₄OH, 25-30%)
-
Deionized water
Procedure:
-
Sol Formation:
-
Dissolve LaCl₃·7H₂O in deionized water.
-
Slowly add H₃PO₄ to the lanthanum chloride solution under vigorous stirring.
-
-
Gelation:
-
Add NH₄OH solution dropwise to the sol until a gel is formed. The pH should be carefully controlled during this step.
-
-
Aging:
-
Age the gel at room temperature for 24 hours until it becomes stable.
-
-
Washing and Drying:
-
Decant the supernatant liquid and wash the gel with deionized water.
-
Dry the gel in an oven at 100 °C to remove the solvent.
-
-
Calcination:
-
Calcine the dried gel in a muffle furnace. A typical procedure is to heat to 550 °C for 4 hours to obtain the final LaPO₄ powder.
-
Visualizations
Logical Relationships and Workflows
Caption: A workflow diagram for this compound catalyst synthesis and evaluation.
Catalytic Mechanism
Caption: Proposed mechanism for lactic acid dehydration over a LaPO₄ catalyst.
Parameter Relationships
Caption: Interplay of synthesis parameters, properties, and catalytic performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Lanthanum-Based Materials for Phosphate Removal [mdpi.com]
- 6. Phosphate removal and recovery by lanthanum-based adsorbents: A review for current advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanthanum Phosphate Synthesis: A Technical Support Guide on the Influence of Precursors on Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the influence of precursors on the purity of lanthanum phosphate (B84403) (LaPO₄). The following information is designed to address specific issues encountered during experimental synthesis.
Frequently Asked Questions (FAQs)
Q1: Which lanthanum precursors are commonly used for the synthesis of lanthanum phosphate?
A1: Commonly used lanthanum precursors include lanthanum chloride (LaCl₃), lanthanum nitrate (B79036) (La(NO₃)₃), and lanthanum oxide (La₂O₃). The choice of precursor can significantly impact the reaction kinetics and the properties of the final product.
Q2: What are the typical phosphate precursors used in this compound synthesis?
A2: Typical phosphate precursors include phosphoric acid (H₃PO₄), ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), and triammonium (B15348185) phosphate ((NH₄)₃PO₄). The reactivity and pH of the phosphate precursor solution are critical parameters influencing the precipitation process.
Q3: How does the choice of precursor affect the crystal structure of the synthesized this compound?
A3: The precursor selection, along with other synthesis conditions like temperature and pH, plays a crucial role in determining the crystal structure of this compound. Generally, at lower temperatures, the hexagonal rhabdophane (B76276) phase (LaPO₄·0.5H₂O) is formed.[1][2] High-temperature calcination can transform the hexagonal phase into the monoclinic monazite (B576339) structure.[3] The choice of precursors can influence the temperature at which this phase transition occurs.
Q4: Can the precursors introduce impurities into the final this compound product?
A4: Yes, impurities can be introduced from the precursors themselves or from side reactions during the synthesis. For instance, if lanthanum carbonate is used or formed as an intermediate, residual carbonate or hydroxycarbonate species might be present in the final product.[4] Similarly, the use of chloride or nitrate precursors can lead to the presence of residual anions if the washing process is not thorough.
Q5: What is a non-stoichiometric state in this compound, and how do precursors contribute to it?
A5: A non-stoichiometric state refers to a deviation from the ideal 1:1 molar ratio of lanthanum to phosphate. This can occur due to the partial precipitation of species like HPO₄²⁻ and H₂PO₄⁻, especially when using phosphoric acid as the phosphate source at certain pH values.[1] The solubility of the this compound in the aqueous medium, which can be influenced by the ionic strength related to the precursors, also contributes to non-stoichiometry.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity/Presence of Secondary Phases | Incomplete reaction or side reactions due to inappropriate precursor reactivity or pH. | - Ensure complete dissolution of the lanthanum precursor before adding the phosphate source.- Control the pH of the reaction mixture. Slightly acidic to neutral pH is often preferred for complete precipitation of LaPO₄.[5]- Consider using a more reactive precursor if the reaction is sluggish. |
| Undesired Crystal Phase (e.g., Hexagonal instead of Monoclinic) | Synthesis temperature is too low. | - Increase the calcination temperature. The transition from the hexagonal rhabdophane to the monoclinic monazite phase typically occurs at temperatures above 650°C.[2]- The specific transition temperature can be influenced by the precursors used; thermal analysis (TGA/DTA) can help determine the optimal calcination temperature.[1] |
| Non-stoichiometric Product (La/P ratio ≠ 1) | - Partial precipitation of different phosphate species (HPO₄²⁻, H₂PO₄⁻).- Loss of product due to solubility in the reaction medium. | - Adjust the pH to favor the formation of PO₄³⁻ ions (typically neutral to slightly alkaline).- Use a phosphate precursor that provides PO₄³⁻ directly, such as triammonium phosphate.- Minimize washing steps or use a common ion solution for washing to reduce dissolution. |
| Contamination with Anions (e.g., Cl⁻, NO₃⁻) | Inadequate washing of the precipitate. | - Wash the precipitate thoroughly with deionized water. Several cycles of centrifugation and redispersion may be necessary.- Test the supernatant for the presence of residual anions using appropriate analytical methods (e.g., ion chromatography or qualitative tests with AgNO₃ for Cl⁻). |
| Broad or Amorphous XRD Peaks | Poor crystallinity of the product. | - Increase the reaction time or temperature to promote crystal growth.- Implement a post-synthesis hydrothermal treatment or a calcination step at an appropriate temperature.[3]- The choice of precursor can affect crystallinity; some precursors may lead to more crystalline products under the same conditions. |
Quantitative Data on Precursor Influence
The selection of precursors has a demonstrable effect on the physical and chemical properties of the resulting this compound. The following table summarizes quantitative data from various synthesis methods.
| Lanthanum Precursor | Phosphate Precursor | Synthesis Method | Particle/Crystallite Size | Resulting Phase | Purity/Stoichiometry | Reference |
| La(NO₃)₃·6H₂O | (NH₄)₃PO₄·3H₂O | Solid State Reaction | 23 nm | Hexagonal (LaPO₄·0.5H₂O) | 97.8% Crystallinity | [6] |
| La₂O₃ (dissolved in HNO₃) | (NH₄)₃PO₄ | Precipitation | - | Hexagonal (LaPO₄·0.5H₂O) | Non-stoichiometric | [1] |
| LaCl₃ | (NH₄)₃PO₄ | Precipitation | - | Hexagonal (LaPO₄·0.5H₂O) | Non-stoichiometric | [1] |
| LaCl₃ | H₃PO₄ | Precipitation | - | Hexagonal (LaPO₄·0.5H₂O) | Non-stoichiometric | [1] |
Note: Direct comparison of purity across different studies can be challenging due to variations in analytical techniques and reporting standards.
Experimental Protocols
Protocol 1: Precipitation Method using Lanthanum Chloride and Triammonium Phosphate
This protocol describes a common precipitation method for synthesizing this compound.
-
Preparation of Precursor Solutions:
-
Prepare a 0.1 M solution of lanthanum chloride (LaCl₃) by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of triammonium phosphate ((NH₄)₃PO₄) by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
Slowly add the triammonium phosphate solution to the lanthanum chloride solution dropwise while stirring vigorously at room temperature.
-
Continue stirring for a predetermined period (e.g., 2 hours) to ensure complete reaction.
-
-
Washing and Separation:
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Separate the resulting white precipitate by centrifugation.
-
Discard the supernatant and wash the precipitate with deionized water. Repeat the washing step at least three times to remove any unreacted precursors and by-products.
-
-
Drying:
-
Dry the washed precipitate in an oven at a temperature of approximately 80°C until a constant weight is achieved.
-
-
Calcination (Optional):
-
To obtain the monoclinic monazite phase, calcine the dried powder in a furnace at a temperature above 650°C for several hours. The exact temperature and duration may need to be optimized based on the desired crystallinity and particle size.[2]
-
Protocol 2: Sol-Gel Method
The sol-gel method allows for the synthesis of this compound with controlled particle size and morphology.[3]
-
Precursor Solution Preparation:
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Hydrolysis and Gelation:
-
Aging:
-
Allow the gel to age for several hours or days to promote further condensation and solidification.[3]
-
-
Drying and Calcination:
-
Dry the aged gel to remove the solvent.
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Calcine the dried gel at a high temperature to remove organic residues and form the crystalline this compound.[3]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Influence of precursors and conditions on product properties.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS AND CHARACTERISATION OF this compound POWDERS [jstage.jst.go.jp]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. CN110579499A - Method for detecting lanthanum carbonate or lanthanum hydroxycarbonate impurity in preparation thereof - Google Patents [patents.google.com]
- 5. A Review on Lanthanum-Based Materials for Phosphate Removal [mdpi.com]
- 6. researchgate.net [researchgate.net]
troubleshooting non-stoichiometry in lanthanum phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of lanthanum phosphate (B84403) (LaPO₄), with a specific focus on achieving the desired stoichiometry.
Frequently Asked Questions (FAQs)
Q1: What is non-stoichiometry in lanthanum phosphate synthesis?
A1: Non-stoichiometry in this compound refers to a deviation from the ideal 1:1 molar ratio of lanthanum to phosphorus. This can manifest as either lanthanum-deficient (La/P < 1) or lanthanum-rich (La/P > 1) material. Such deviations can significantly impact the material's structural, optical, and catalytic properties.[1]
Q2: What are the common causes of non-stoichiometry?
A2: Several factors during the synthesis process can lead to non-stoichiometry:
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pH of the reaction medium: The pH influences the speciation of phosphate ions (e.g., PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) in the solution. The partial precipitation of hydrogen phosphate species (HPO₄²⁻ and H₂PO₄⁻) can lead to a non-stoichiometric product.[2]
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Precursor concentration: The initial molar ratio of lanthanum and phosphate precursors is a critical factor. Inaccurate measurements or impurities in the starting materials can lead to an incorrect La/P ratio in the final product.
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Reaction temperature and time: These parameters can affect the kinetics of precipitation and the crystalline phase formation (rhabdophane vs. monazite), which can indirectly influence the final stoichiometry.
-
Inadequate mixing: Poor mixing of reactants can lead to localized areas of high or low precursor concentration, resulting in inhomogeneous precipitation and a non-stoichiometric product.
-
Washing and filtration steps: Inefficient washing of the precipitate can leave unreacted precursors or byproducts, while excessive washing, especially with acidic or basic solutions, can lead to the preferential leaching of either lanthanum or phosphate.
Q3: How can I determine the stoichiometry of my synthesized this compound?
A3: Several analytical techniques can be used to determine the La/P ratio:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly accurate method for quantitative elemental analysis of lanthanum and phosphorus.[3]
-
Energy-Dispersive X-ray Spectroscopy (EDS or EDX): Often coupled with a scanning electron microscope (SEM), EDS provides a semi-quantitative elemental analysis of the sample's surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide information about the elemental composition and chemical states of lanthanum and phosphorus at the material's surface.
-
X-ray Diffraction (XRD) with Rietveld Refinement: While primarily used for phase identification and structural analysis, Rietveld refinement of high-quality XRD data can provide information about site occupancy, which can be related to stoichiometry.
Troubleshooting Guide
Problem 1: My synthesized this compound is lanthanum-deficient (La/P ratio < 1).
-
Question: My ICP-OES analysis shows a La/P molar ratio of 0.9. How can I adjust my synthesis to achieve a 1:1 ratio?
-
Answer: A lanthanum-deficient product suggests that either insufficient lanthanum was available during the reaction or some lanthanum was lost during processing. Here are some troubleshooting steps:
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Verify Precursor Stoichiometry: Double-check the calculations for the mass of your lanthanum precursor. Ensure the precursor is of high purity and has been stored correctly to prevent hydration or degradation.
-
Adjust pH: A low pH can favor the formation of H₂PO₄⁻, which might not fully react with lanthanum. For precipitation methods, maintaining a pH in the range of 5 to 8.5 can promote the formation of PO₄³⁻ and improve the precipitation of stoichiometric LaPO₄.[4]
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Increase Lanthanum Precursor: A straightforward approach is to slightly increase the molar ratio of the lanthanum precursor in the initial reaction mixture (e.g., La:P of 1.05:1). However, be cautious as a large excess can lead to a lanthanum-rich product.
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Review Washing Procedure: If you are washing the precipitate with a highly acidic solution, you might be leaching lanthanum. Switch to deionized water or a neutral pH buffer for washing.
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Problem 2: My synthesized this compound is lanthanum-rich (La/P ratio > 1).
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Question: My EDS analysis indicates a significant excess of lanthanum. What could be the cause and how do I fix it?
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Answer: A lanthanum-rich product often points to incomplete precipitation of the phosphate or co-precipitation of lanthanum hydroxide (B78521).
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Control pH: At a pH greater than 9, lanthanum can precipitate as lanthanum hydroxide (La(OH)₃).[5] Carefully control the pH to remain in the optimal range for LaPO₄ precipitation (typically 5-8.5).[4]
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Adjust Phosphate Precursor: Ensure your phosphate precursor calculations are correct. You can try using a slight excess of the phosphate precursor (e.g., La:P of 1:1.05) to drive the reaction to completion.
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Homogeneous Mixing: Ensure vigorous and consistent stirring during the addition of the precipitating agent to avoid localized high concentrations of lanthanum that could lead to the formation of La(OH)₃.
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Washing Protocol: Washing with a slightly acidic solution (e.g., pH 4-5) can help remove any unreacted lanthanum hydroxide without significantly dissolving the LaPO₄ precipitate.
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Problem 3: My XRD pattern shows a mixture of rhabdophane (B76276) and monazite (B576339) phases.
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Question: I was aiming for pure monazite LaPO₄, but my XRD shows the presence of the hydrated rhabdophane phase. How can I obtain phase-pure monazite?
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Answer: The rhabdophane phase (LaPO₄·nH₂O) is often formed at lower temperatures and can be converted to the more thermodynamically stable monoclinic monazite phase (LaPO₄) through thermal treatment.[6][7]
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Calcination: Heating the synthesized rhabdophane powder to temperatures between 700°C and 950°C will induce an irreversible transformation to the monazite phase.
-
Hydrothermal Synthesis: A low-temperature hydrothermal method (185°C to 260°C) in an acidic medium (e.g., 1 M H₃PO₄) can directly yield the monazite phase or transform pre-synthesized rhabdophane to monazite.[6]
-
Quantitative Data
Table 1: Effect of La/P Molar Ratio on Catalytic Performance in Lactic Acid Dehydration
| La/P Molar Ratio | Calcination Temperature (°C) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) |
| 0.2 | 500 | 100 | ~65 |
| 0.35 | 500 | 100 | ~74 |
| 0.5 | 500 | 100 | ~70 |
| 1.0 | 500 | 100 | ~62 |
| 2.0 | 500 | 100 | ~55 |
Data adapted from a study on the catalytic dehydration of lactic acid, demonstrating the synthesis of lanthanum phosphates with varying stoichiometry and its impact on performance.[8]
Experimental Protocols
Protocol 1: Synthesis of Stoichiometric Monoclinic LaPO₄ via a Low-Temperature Hydrothermal Method [6]
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Precursor Preparation: Dissolve stoichiometric amounts of La₂(O₃) and H₃PO₄ in a 1:1.2 molar ratio in deionized water to form a white colloidal solution.
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pH Adjustment: Adjust the pH of the solution to between 1.3 and 2.0 using a suitable acid (e.g., HNO₃).
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Hydrothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at 210-260°C for 1-16 hours. Higher temperatures within this range can lead to sharper diffraction peaks, indicating better crystallinity.
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Product Recovery: Cool the autoclave to room temperature. Collect the precipitate by filtration.
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Washing: Wash the product thoroughly with deionized water and then with acetone (B3395972) to remove any residual reactants and water.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80°C) overnight.
-
Characterization: Analyze the phase purity and stoichiometry of the resulting LaPO₄ using XRD and ICP-OES.
Protocol 2: Synthesis of Hexagonal Rhabdophane LaPO₄ via Sol-Gel Method
-
Precursor Solution: Prepare aqueous solutions of lanthanum chloride (LaCl₃·7H₂O) and phosphoric acid (H₃PO₄) with a 1:1 molar ratio.
-
pH Adjustment and Gel Formation: Add ammonium (B1175870) hydroxide (NH₄OH) solution dropwise to the precursor solution with constant stirring to adjust the pH and induce the formation of a gel.
-
Aging: Allow the resulting gel to age at room temperature until it becomes stable.
-
Solvent Removal: Decant the supernatant and dry the gel at 100°C to remove the solvent.
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Calcination: Calcine the dried gel at 550°C for 4 hours to obtain the this compound powder.
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Characterization: Characterize the final product for its phase (expected to be hexagonal rhabdophane) and stoichiometry.
Visualizations
Caption: Troubleshooting workflow for non-stoichiometric this compound synthesis.
Caption: Relationship between synthesis conditions and crystalline phases of this compound.
References
- 1. reef2reef.com [reef2reef.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. sites.ffclrp.usp.br [sites.ffclrp.usp.br]
- 6. A low-temperature, one-step synthesis for monazite can transform monazite into a readily usable advanced nuclear waste form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of anhydrous rare-earth phosphates, monazite and xenotime: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01142B [pubs.rsc.org]
- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]
Technical Support Center: Optimizing Lanthanum Phosphate Catalysts
Welcome to the technical support center for the optimization of Lanthanum Phosphate (B84403) (LaPO₄) catalysts. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when tuning the La/P molar ratio for various catalytic applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and application of Lanthanum Phosphate catalysts.
Q1: What is the primary role of the La/P molar ratio in determining catalyst performance?
The La/P molar ratio is a critical synthesis parameter that significantly influences the physico-chemical properties and, consequently, the catalytic performance of this compound (LaPO₄) catalysts. Key properties affected include:
-
Acidity: The ratio of Lanthanum to Phosphorus alters the balance of Brønsted and Lewis acid sites on the catalyst surface. Lewis acid sites, in particular, are often crucial for selectively producing certain products, such as acrylic acid from lactic acid dehydration.[1][2]
-
Crystal Phase: The La/P ratio, along with pH and temperature, determines the resulting crystal structure of LaPO₄. Higher P/La ratios tend to favor the formation of a monoclinic phase, while lower ratios often result in a hexagonal phase.[3] The specific crystal phase can impact catalyst selectivity.
-
Surface Area and Morphology: While the La/P ratio is one factor, synthesis conditions like the choice of precipitating agent and calcination temperature also heavily influence the catalyst's specific surface area and morphology.[1]
Q2: What are the common methods for synthesizing LaPO₄ catalysts?
Several methods are employed to synthesize LaPO₄ catalysts, with the choice often depending on the desired morphology and properties. Common methods include:
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Co-precipitation: This widely used method involves mixing solutions of a lanthanum salt (e.g., La(NO₃)₃·6H₂O) and a phosphorus source (e.g., H₃PO₄) and then adding a precipitating agent like aqueous ammonia (B1221849) to induce precipitation at a controlled pH.[1]
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Sol-Gel Method: This technique involves reacting a lanthanum precursor (e.g., LaCl₃·7H₂O) with a phosphorus source to form a gel. The gel is then aged, dried, and calcined to yield the final catalyst powder.[4][5][6]
-
Hydrothermal Synthesis: This method uses a sealed, heated aqueous solution to crystallize the LaPO₄ material, which can be effective for creating specific morphologies like nanorods.[3][7]
Q3: Which characterization techniques are essential for LaPO₄ catalysts?
To understand the properties of a synthesized LaPO₄ catalyst and correlate them with its performance, a suite of characterization techniques is recommended:
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X-ray Diffraction (XRD): Used to identify the crystal phase (e.g., hexagonal or monoclinic) and assess the crystallinity of the catalyst.[3][4][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the chemical bonds present, confirming the formation of phosphate groups and detecting surface hydroxyl groups.[5][6]
-
N₂ Adsorption-Desorption (BET analysis): Measures the specific surface area, pore volume, and pore size distribution of the catalyst.[4][6]
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Ammonia Temperature-Programmed Desorption (NH₃-TPD): Quantifies the total acidity and distinguishes between weak, moderate, and strong acid sites on the catalyst surface.[1]
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Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): SEM is used to observe the morphology and particle size of the catalyst, while EDX confirms the elemental composition and distribution of La, P, and O on the surface.[4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and testing of LaPO₄ catalysts.
Q1: My catalyst exhibits low activity or conversion. What are the potential causes?
Low catalytic activity can stem from several issues during synthesis and preparation.
-
Incorrect La/P Ratio: The catalyst's acidity, which drives the reaction, is highly dependent on the La/P ratio. An incorrect ratio can lead to a suboptimal number of active sites. Verify the elemental composition using EDX or ICP-OES.[3]
-
Improper Calcination: The calcination temperature and duration are critical for forming the final crystalline structure and removing precursors. If the temperature is too low, the catalyst may be amorphous or have residual impurities. If it's too high, sintering can occur, reducing the surface area.[1]
-
Low Surface Area: Insufficient surface area limits the number of accessible active sites. This can be caused by sintering during high-temperature calcination or issues in the precipitation/gelation step.[9]
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction due to factors like coking (carbon deposition) or poisoning from impurities in the feed.[10][11]
Q2: The selectivity towards my desired product is poor. How can I improve it?
Poor selectivity often indicates that side reactions are occurring, which can be addressed by modifying the catalyst's properties.
-
Tune the Acidity: The type and strength of acid sites influence reaction pathways. For instance, in lactic acid dehydration, weak Lewis acid sites were found to be crucial for high acrylic acid selectivity.[1][2] Adjusting the La/P molar ratio is the primary way to tune this property.
-
Optimize Crystal Phase: Different crystal phases can expose different facets and active sites, leading to variations in selectivity. The phase can be controlled by adjusting the P/La ratio, pH, and temperature during hydrothermal synthesis.[3]
-
Adjust Reaction Conditions: Reaction parameters such as temperature, pressure, and weight hourly space velocity (WHSV) have a strong influence on selectivity. Systematically varying these conditions can help identify an optimal operating window.[2]
Q3: My XRD analysis shows an amorphous material or mixed phases instead of the desired crystalline LaPO₄. What happened?
The absence of a clean, crystalline XRD pattern points to issues in the synthesis or calcination steps.
-
Inadequate Calcination: The as-synthesized material is often amorphous. Calcination provides the thermal energy needed for crystallization. Ensure the temperature and time are sufficient (e.g., 500-800 °C for several hours).[1][12]
-
Incorrect pH during Precipitation: The pH during precipitation significantly affects the resulting crystal phase. For co-precipitation, a pH around 10 is often used to ensure complete precipitation.[1][3]
-
Non-Stoichiometric Precursors: An incorrect ratio of lanthanum and phosphorus precursors can lead to the formation of impurity phases.[8][12]
Data Presentation
The following tables summarize quantitative data on the effect of the La/P molar ratio on catalyst properties and performance in specific applications.
Table 1: Effect of La/P Molar Ratio on Lactic Acid (LA) Dehydration Performance
| La/P Molar Ratio | Calcination Temp. (°C) | LA Conversion (%) | Acrylic Acid (AA) Selectivity (%) | Reference |
| 0.20 | 500 | ~98 | ~65 | [2] |
| 0.35 | 500 | 100 | ~74 | [2] |
| 0.50 | 500 | ~99 | ~68 | [2] |
| 1.00 | 500 | ~95 | ~55 | [2] |
| 2.00 | 500 | ~90 | ~48 | [2] |
| Reaction Conditions: 30 wt% LA, 360 °C, WHSV = 3.156 h⁻¹. |
Table 2: Physico-chemical Properties of Synthesized this compound (LP)
| Property | Value | Reference |
| Crystal Structure | Hexagonal | [4][5][6] |
| BET Surface Area (Sʙᴇᴛ) | 51.04 m²/g | [4][5][6] |
| Pore Volume | 0.21 cm³/g | [5][6] |
| Pore Diameter | 13.31 nm | [5][6] |
Experimental Protocols
Protocol 1: Catalyst Synthesis via Co-Precipitation
This protocol describes a general method for synthesizing LaPO₄ catalysts with varying La/P molar ratios, adapted from literature procedures.[1]
-
Precursor Preparation:
-
Prepare an aqueous solution of Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O).
-
Prepare a separate aqueous solution of ortho-Phosphoric Acid (H₃PO₄, 85 wt%). The amount of H₃PO₄ is varied to achieve the target La/P molar ratios (e.g., 0.2, 0.35, 0.5, 1.0, 2.0).
-
-
Precipitation:
-
Add the H₃PO₄ solution to the La(NO₃)₃ solution under vigorous stirring.
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Slowly add a 10% aqueous ammonia solution dropwise to the mixture until the pH reaches ~10. A precipitate will form.
-
-
Aging and Washing:
-
Age the resulting slurry under continuous stirring for 4-6 hours at room temperature.
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes residual ions.
-
-
Drying and Calcination:
-
Dry the washed solid in an oven at 100-120 °C overnight.
-
Calcine the dried powder in a muffle furnace in static air. A typical calcination program involves ramping to a target temperature (e.g., 500 °C) and holding for 4-6 hours.[1]
-
Protocol 2: Catalyst Characterization with Powder X-Ray Diffraction (XRD)
-
Sample Preparation: Finely grind the calcined catalyst powder using an agate mortar and pestle to ensure random crystal orientation.
-
Instrument Setup: Mount the powdered sample on a zero-background sample holder.
-
Data Acquisition:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02-0.05°.[1]
-
-
Data Analysis: Compare the resulting diffraction pattern with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for hexagonal and monoclinic LaPO₄ to identify the crystal phase.
Visualizations
The following diagrams illustrate key workflows and logical relationships in catalyst optimization.
Caption: General experimental workflow for LaPO₄ catalyst synthesis and evaluation.
Caption: Troubleshooting flowchart for diagnosing low catalyst activity.
Caption: Influence of synthesis parameters on catalyst properties and performance.
References
- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. This compound as catalyst in the reaction of 5-HMF formation | BIO Web of Conferences [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. researchgate.net [researchgate.net]
Lanthanum Phosphate Production Scale-Up: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in scaling up lanthanum phosphate (B84403) production.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of lanthanum phosphate synthesis.
Issues with Product Yield and Purity
Q1: Why is the final yield of this compound significantly lower than theoretical calculations after scaling up?
Potential Causes:
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Incomplete Precipitation: The reaction kinetics might differ at a larger scale due to less efficient mixing or localized concentration gradients.
-
Product Adherence to Reactor Surfaces: Increased surface area-to-volume ratio in larger reactors can lead to more significant product loss on reactor walls and agitators.
-
Loss During Downstream Processing: Filtration and drying processes may not be as efficient at a larger scale, leading to product loss.
-
Side Reactions: Changes in local temperature or pH at a larger scale can favor the formation of soluble lanthanum complexes or different phosphate species.
Troubleshooting Steps:
-
Optimize Mixing: Ensure vigorous and uniform agitation throughout the reactor to maintain homogeneity. Consider the use of baffles or different impeller designs.
-
Reactor Surface Treatment: Investigate the use of reactors with polished surfaces or specialized coatings to minimize product adhesion.
-
Evaluate Downstream Processes: Assess the efficiency of your filtration and washing steps. Consider optimizing filter pore size, washing solvent volume, and drying temperature and time.
-
Monitor and Control pH and Temperature: Implement real-time monitoring and automated control of pH and temperature to prevent deviations that could lead to side reactions.
Q2: What are the likely sources of impurities in the scaled-up production of this compound, and how can they be minimized?
Potential Causes:
-
Raw Material Purity: Impurities in lanthanum salts (e.g., other rare earth elements) or phosphate sources (e.g., sulfates, chlorides) can be incorporated into the final product.[1]
-
Contamination from Equipment: Leaching of metals from the reactor or pipework can introduce impurities.
-
Incomplete Reaction or Side Products: Unreacted precursors or the formation of different this compound hydrates can be present as impurities.
Troubleshooting Steps:
-
Precursor Quality Control: Implement stringent quality control checks on all incoming raw materials. Request certificates of analysis from suppliers and consider independent verification.
-
Material Compatibility: Ensure all equipment in contact with the reaction mixture is made of inert materials.
-
Optimize Reaction Conditions: Adjust parameters such as pH, temperature, and reaction time to ensure complete conversion to the desired this compound phase.
-
Washing and Purification: An effective washing protocol is crucial for removing soluble impurities. Multiple washes with deionized water are typically recommended.
Challenges in Controlling Particle Size and Morphology
Q3: We are observing significant batch-to-batch variability in particle size and morphology. What are the contributing factors?
Potential Causes:
-
Inconsistent Mixing and Nucleation: The initial mixing of precursors is critical for controlling nucleation and subsequent particle growth. Variations in mixing speed or the rate of precursor addition can lead to inconsistencies.
-
Temperature and pH Fluctuations: Small deviations in temperature and pH can significantly impact particle growth and agglomeration.
-
Variations in Precursor Concentration: Inaccurate measurement or dispensing of precursor solutions will directly affect the final particle characteristics.
-
Aging Time and Conditions: The duration and temperature of the aging process influence crystal growth and phase purity.
Troubleshooting Steps:
-
Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the production process.
-
Automate Precursor Addition: Utilize automated dosing systems to ensure precise and repeatable addition of reactants.
-
Implement Robust Process Control: Employ automated systems for monitoring and controlling temperature and pH.
-
Consistent Aging Process: Ensure the aging time and temperature are tightly controlled for every batch.
Q4: How can we prevent the agglomeration of this compound nanoparticles during scale-up?
Potential Causes:
-
High Particle Concentration: As the production scale increases, the concentration of nanoparticles in the suspension also increases, leading to a higher probability of collisions and agglomeration.
-
Inadequate Surface Stabilization: The type and concentration of any stabilizing agents or surfactants may need to be adjusted for larger volumes.
-
Inefficient Mixing During Precipitation: Poor mixing can create localized areas of high supersaturation, promoting rapid particle formation and subsequent agglomeration.
-
Drying Method: The chosen drying method (e.g., oven drying) can lead to hard agglomerates due to capillary forces.
Troubleshooting Steps:
-
Optimize Particle Concentration: It may be necessary to work with more dilute solutions at a larger scale to minimize agglomeration.
-
Surface Modification: Consider the use of surfactants or capping agents to stabilize the nanoparticles in suspension.
-
Controlled Precipitation: Employ a controlled precipitation method, such as the use of a continuous reactor or slow, controlled addition of precursors, to maintain a low level of supersaturation.
-
Advanced Drying Techniques: Investigate alternative drying methods such as spray drying or freeze-drying to obtain a finer, less agglomerated powder.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor and control during the scale-up of this compound synthesis?
The most critical process parameters include:
-
pH: This is a crucial factor that influences the type of this compound species formed and their solubility.
-
Temperature: Temperature affects reaction kinetics, solubility of reactants and products, and crystal growth.
-
Reactant Concentrations: The molar ratio of lanthanum to phosphate is a key determinant of the final product's stoichiometry and purity.
-
Mixing Rate: Agitation speed and impeller design are critical for ensuring homogeneity and controlling particle size.
-
Addition Rate of Precursors: The rate at which reactants are introduced can influence nucleation and particle growth.
-
Residence Time: In continuous processes, the time the reactants spend in the reactor is a critical parameter.[2]
Q2: Which synthesis method is most suitable for large-scale production of this compound?
While several methods exist for synthesizing this compound, precipitation is often the most scalable and economically viable method for large-scale production.[3] Continuous precipitation in a well-controlled reactor setup can offer better batch-to-batch consistency compared to batch processes.[2]
Q3: What analytical techniques are essential for quality control during the scale-up of this compound production?
A comprehensive quality control program should include a range of analytical techniques to monitor physical and chemical properties.
| Parameter | Analytical Technique | Purpose |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. |
| Laser Diffraction | For measuring particle size distributions of larger particles or agglomerates. | |
| Morphology and Surface Texture | Scanning Electron Microscopy (SEM) | To visualize the shape, size, and surface features of the particles. |
| Transmission Electron Microscopy (TEM) | For high-resolution imaging of individual nanoparticles and their internal structure. | |
| Crystallinity and Phase Purity | X-ray Diffraction (XRD) | To identify the crystalline phase of this compound and to assess its purity. |
| Chemical Composition and Purity | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | To determine the elemental composition and quantify any metallic impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm the presence of phosphate and water of hydration. | |
| Surface Area | Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the powder, which is important for applications like catalysis and drug delivery. |
Q4: How can we ensure the safety of personnel when handling large quantities of lanthanum-based materials?
While lanthanum compounds are generally considered to have low toxicity, it is essential to follow standard laboratory and industrial safety protocols. This includes:
-
Using appropriate Personal Protective Equipment (PPE): This includes safety glasses, gloves, and lab coats. For large-scale operations involving powders, respiratory protection may be necessary to avoid inhalation.
-
Adequate Ventilation: Work in well-ventilated areas or use fume hoods to minimize exposure to dust or aerosols.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for detailed information on handling, storage, and emergency procedures.
-
Waste Disposal: Dispose of lanthanum-containing waste in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol 1: Particle Size Analysis by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a dilute, homogenous suspension of the this compound nanoparticles in a suitable dispersant (e.g., deionized water). The concentration should be optimized to achieve a stable and appropriate scattering intensity.
-
Sonicate the suspension for a specified time (e.g., 5-10 minutes) to break up any loose agglomerates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Select the appropriate measurement parameters, including the dispersant properties (refractive index and viscosity), measurement temperature, and scattering angle.
-
-
Measurement:
-
Transfer the prepared sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Initiate the measurement. The instrument will perform a series of correlation function measurements.
-
-
Data Analysis:
-
The instrument software will analyze the correlation function to calculate the particle size distribution (hydrodynamic diameter) and the polydispersity index (PDI).
-
Report the Z-average diameter and the PDI as key quality control metrics.
-
Protocol 2: Crystalline Phase Analysis by X-ray Diffraction (XRD)
-
Sample Preparation:
-
Ensure the this compound sample is a dry, fine powder.
-
Mount the powder onto a sample holder, ensuring a flat and level surface.
-
-
Instrument Setup:
-
Turn on the XRD instrument and the X-ray source.
-
Set the desired instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 10° to 80°).
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Start the data collection. The instrument will scan through the specified 2θ range, measuring the intensity of the diffracted X-rays.
-
-
Data Analysis:
-
The resulting diffractogram (a plot of intensity versus 2θ) should be analyzed.
-
Compare the peak positions and relative intensities to a reference database (e.g., the ICDD PDF database) to identify the crystalline phase of this compound (e.g., rhabdophane (B76276) or monazite).
-
The presence of any unexpected peaks may indicate impurities. Peak broadening can be used to estimate the crystallite size using the Scherrer equation.
-
Visualizations
Caption: Troubleshooting workflow for out-of-specification particle size.
References
improving the stability of lanthanum phosphate in aqueous solutions
Technical Support Center: Lanthanum Phosphate (B84403) Aqueous Stability
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of lanthanum phosphate (LaPO₄) in aqueous solutions. Below you will find frequently asked questions and troubleshooting advice to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound suspensions is governed by several interconnected factors. The most critical are the solution's pH, the presence and concentration of competing ions, temperature, and the inherent physicochemical properties of the LaPO₄ particles themselves, such as size, morphology, and surface charge. For nanoparticle suspensions, preventing aggregation is a key aspect of maintaining stability.[1][2]
Q2: How does pH affect the stability and solubility of this compound?
A2: The pH of the aqueous medium is a critical determinant of LaPO₄ stability. This compound is generally insoluble and forms stable precipitates or suspensions in a pH range of approximately 3 to 9.[2][3] However, its solubility increases significantly under very acidic (pH < 2) or very basic (pH > 13) conditions.[4] For phosphate removal applications, effective precipitation occurs over a broad pH range of 4.5 to 8.5.[5] The optimal pH for forming stable LaPO₄ complexes can also depend on the specific synthesis method and application.
Q3: My this compound nanoparticles are aggregating. What causes this and how can it be prevented?
A3: Aggregation of nanoparticles is a common instability issue driven by inter-particle forces. This can be caused by suboptimal pH, high ionic strength of the medium, or the absence of stabilizing agents. To prevent aggregation, you can employ surface modification techniques. Using cationic polymers, such as "Quat-primer" polymers, can create a positively charged surface on the negatively charged LaPO₄ nanorods, leading to electrostatic repulsion and significantly improved dispersion stability.[1] Other methods include the use of surfactants or optimizing the synthesis process to control particle size and morphology.[6][7]
Q4: Can co-existing ions in my solution affect the stability of this compound?
A4: Yes, other ions can interfere with this compound stability. For instance, carbonate ions can compete with phosphate ions, potentially leading to the formation of lanthanum carbonate, especially if the carbonate concentration is high.[8][9] The presence of various anions and natural organic matter can inhibit the formation and stability of this compound precipitates.[9]
Q5: Are there specific synthesis methods that produce more stable this compound particles?
A5: Yes, the synthesis route significantly impacts the final properties of the LaPO₄ particles. Sol-gel methods allow for control over particle size and morphology by adjusting reaction parameters.[10][11] Hydrothermal synthesis can also be used to produce nanoparticles with good stability in aqueous environments.[7] The choice of precursors, such as using lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), can also influence the characteristics of the resulting precipitate.[12] For applications requiring high stability, synthesizing core-shell nanoparticles, where a radioactive LaPO₄ core is coated with inert LaPO₄ layers, has been shown to dramatically improve the retention of encapsulated materials.[13]
Troubleshooting Guide
Problem 1: My this compound is unexpectedly precipitating or dissolving.
| Possible Cause | Suggested Solution |
| Incorrect pH | Verify and adjust the pH of your solution. LaPO₄ is least soluble in the pH range of 3-9.[2][3] Use a calibrated pH meter and adjust with dilute acid or base as needed. Dissolution may occur at pH < 2 or pH > 13.[4] |
| High Temperature | The dissolution of LaPO₄ is an endothermic process.[8] If your experiment involves elevated temperatures (e.g., 90-100 °C), an increased dissolution rate should be expected, especially in the presence of complexing agents like carbonates.[8] |
| Presence of Competing Ions | Analyze your solution for high concentrations of competing anions like carbonates or sulfates. These can form other lanthanum salts and interfere with LaPO₄ stability.[8][14] Consider purification steps like dialysis or filtration if necessary. |
Problem 2: I am observing severe aggregation and sedimentation of my LaPO₄ nanoparticles.
| Possible Cause | Suggested Solution |
| Lack of Surface Stabilization | Introduce a stabilizing agent. Cationic polymers can adsorb onto the nanoparticle surface, creating repulsive forces that prevent aggregation.[1] Experiment with different types and concentrations of stabilizers (e.g., PEI, PVP, surfactants). |
| Suboptimal Zeta Potential | Measure the zeta potential of your suspension. A value close to zero indicates instability. Adjusting the pH or adding stabilizers can increase the magnitude of the zeta potential, leading to a more stable colloidal dispersion. |
| High Ionic Strength | High salt concentrations in the medium can screen the surface charges on nanoparticles, reducing electrostatic repulsion and leading to aggregation. If possible, reduce the ionic strength of your solution or use a steric stabilization method. |
Data and Experimental Parameters
Table 1: pH Influence on this compound Stability
| pH Range | Predominant State of this compound | Key Considerations |
| < 2 | Dissolution | Significant release of La³⁺ and phosphate ions.[4] |
| 3 - 6 | Stable Complex / Suspension | La-phosphate complex is stable with no detectable release of phosphate.[3] |
| 4.5 - 8.5 | Effective Precipitation | Optimal range for removing phosphate from wastewater via precipitation.[5] |
| > 9 | Potential for Hydroxide (B78521) Formation | At pH > 7.6, insoluble La(OH)₃ may form, which can be unfavorable for certain adsorption processes.[2] |
| > 13 | Dissolution | Increased solubility and dissolution of LaPO₄ solids.[4] |
Diagrams and Workflows
Caption: Key factors influencing the stability of this compound in aqueous solutions.
Experimental Protocols
Protocol 1: Synthesis of Stable LaPO₄ Nanoparticles via Aqueous Precipitation
This protocol describes a general method for synthesizing this compound nanoparticles.
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O) or Lanthanum (III) chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium tripolyphosphate (Na₅P₃O₁₀) or Phosphoric Acid (H₃PO₄)
-
Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized (DI) water
-
Dialysis membrane (if purification is required)
Procedure:
-
Precursor Preparation: Prepare a 0.1 M aqueous solution of the lanthanum salt (e.g., La(NO₃)₃) and a 0.1 M aqueous solution of the phosphate source (e.g., Na₅P₃O₁₀).
-
Reaction: Add the lanthanum salt solution dropwise to the phosphate solution under vigorous stirring at a controlled temperature (e.g., 60-80°C).[13] Maintain a 1:1 molar ratio of La:P.
-
pH Adjustment: During the addition, monitor the pH of the mixture. Use a dilute NH₄OH solution to slowly adjust and maintain the pH within the desired range for precipitation (e.g., pH 7-8).[10]
-
Aging: After the addition is complete, allow the resulting milky suspension to age under continuous stirring for a set period (e.g., 2-4 hours) to ensure complete reaction and particle growth.
-
Washing: Separate the synthesized nanoparticles from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes). Discard the supernatant.
-
Purification: Re-disperse the nanoparticle pellet in DI water. Repeat the centrifugation and re-dispersion steps 3-4 times to wash away unreacted precursors and byproducts. Alternatively, purify the suspension using membrane dialysis against DI water for 24-48 hours.[13]
-
Final Suspension: After the final wash, re-disperse the LaPO₄ nanoparticles in the desired aqueous medium for your experiment.
Caption: Experimental workflow for the synthesis and stabilization of LaPO₄ nanoparticles.
Protocol 2: Characterizing Suspension Stability with UV-Vis Spectroscopy
This protocol provides a simple method to monitor the stability of a LaPO₄ nanoparticle suspension over time by measuring changes in turbidity.
Materials:
-
LaPO₄ nanoparticle suspension
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute, homogenous suspension of your LaPO₄ nanoparticles in the desired aqueous medium. Ensure the initial absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).
-
Initial Measurement: Immediately after sonication or vortexing to ensure homogeneity, transfer the sample to a cuvette and measure its absorbance at a fixed wavelength where the particles scatter light but do not have a specific absorption band (e.g., 500 nm). Record this as the absorbance at time t=0.
-
Monitoring: Leave the cuvette undisturbed in the spectrophotometer (if possible) or in a stable, vibration-free location at a constant temperature.
-
Time-Series Data: Record the absorbance at regular intervals (e.g., every 5, 10, or 30 minutes) over a period of several hours.
-
Data Analysis: Plot the relative absorbance (A/A₀, where A₀ is the initial absorbance) as a function of time. A rapid decrease in absorbance indicates particle aggregation and sedimentation, signifying poor stability. A stable, horizontal line indicates a stable suspension.
References
- 1. Surface modification of luminescent lanthanide phosphate nanorods with cationic "Quat-primer" polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removing Phosphorus from Aqueous Solutions Using Lanthanum Modified Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Dissolution kinetics of rare earth metal phosphates in carbonate solutions of alkali metals | Tatyana E. Litvinova | Journal of Mining Institute [pmi.spmi.ru]
- 9. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 10. bio-conferences.org [bio-conferences.org]
- 11. epublications.vu.lt [epublications.vu.lt]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of this compound nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Lanthanum Phosphate Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of lanthanum phosphate (B84403) (LaPO4) nanoparticles. It specifically addresses the influence of surfactants on nanoparticle morphology.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in the synthesis of lanthanum phosphate nanoparticles?
Surfactants are crucial in controlling the morphology (shape and size) of this compound nanoparticles. They act as capping agents or structure-directing agents that adsorb to the surface of the growing nanocrystals. This selective adsorption to different crystal facets influences the growth rate of these facets, leading to the formation of various shapes such as nanorods, nanowires, or spherical particles.
Q2: How do different types of surfactants (anionic, cationic, non-ionic) affect the final morphology of LaPO4 nanoparticles?
The type of surfactant significantly impacts the resulting nanoparticle morphology:
-
Cationic Surfactants (e.g., CTAB): These are commonly used to synthesize one-dimensional nanostructures like nanorods and nanowires. The cationic headgroup of the surfactant interacts with the phosphate anions on the crystal surface, promoting growth in a specific direction.
-
Anionic Surfactants (e.g., SDS): Anionic surfactants can lead to the formation of different morphologies, sometimes resulting in smaller, more uniform nanoparticles. Their interaction with the lanthanum cations on the crystal surface influences the growth pattern.
-
Non-ionic Surfactants (e.g., PEG, Triton X-100): These surfactants are often employed to control particle size and prevent aggregation, typically leading to the formation of spherical or quasi-spherical nanoparticles.
Q3: What are the key experimental parameters that need to be controlled during the synthesis of LaPO4 nanoparticles?
Besides the choice of surfactant, several other parameters critically influence the final product:
-
pH of the solution: The pH affects the surface charge of the nanoparticles and the ionization state of the surfactant, influencing their interaction.
-
Reaction Temperature: Temperature affects the reaction kinetics and the self-assembly of surfactants, which in turn impacts nanoparticle growth.
-
Concentration of Reactants and Surfactants: The relative concentrations of lanthanum precursors, phosphate sources, and surfactants determine the nucleation and growth rates, as well as the final morphology.
-
Stirring Rate: Adequate stirring ensures a homogeneous reaction mixture but excessive stirring can disrupt the self-assembly of surfactants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Wide particle size distribution or polydispersity. | 1. Inhomogeneous nucleation. 2. Ineffective surfactant capping. 3. Fluctuation in reaction temperature. | 1. Ensure rapid and uniform mixing of reactants. 2. Optimize the surfactant concentration; too low may be ineffective, too high can lead to secondary nucleation. 3. Use a temperature-controlled reaction setup. |
| Formation of aggregates instead of discrete nanoparticles. | 1. Insufficient surfactant concentration. 2. Inappropriate pH leading to reduced electrostatic repulsion. 3. High ionic strength of the medium. | 1. Increase the surfactant concentration incrementally. 2. Adjust the pH to ensure sufficient surface charge on the nanoparticles. 3. If possible, reduce the concentration of background electrolytes. |
| Incorrect or unexpected nanoparticle morphology (e.g., spheres instead of rods). | 1. Incorrect choice or concentration of surfactant. 2. pH is not in the optimal range for the desired morphology. 3. Reaction temperature is too high or too low. | 1. Verify the type of surfactant used. For nanorods, cationic surfactants like CTAB are often preferred. Adjust the surfactant concentration. 2. Optimize the pH of the reaction mixture. 3. Systematically vary the reaction temperature to find the optimal condition. |
| Low yield of nanoparticles. | 1. Incomplete reaction. 2. Loss of product during washing and purification steps. | 1. Increase the reaction time or temperature. 2. Optimize the centrifugation speed and duration. Use a suitable solvent for washing that minimizes product loss. |
Quantitative Data Summary
The following tables summarize the effect of different surfactants on the morphology of this compound nanoparticles based on published experimental data.
Table 1: Effect of Cationic Surfactants
| Surfactant | Concentration | Temperature (°C) | pH | Resulting Morphology | Average Size | Reference |
| CTAB | 0.02 M | 150 | 5-6 | Nanorods | 10-20 nm diameter, 100-200 nm length | |
| CTAB | 0.1 M | 160 | Not Specified | Nanowires | 10 nm diameter, several micrometers length |
Table 2: Effect of Non-ionic Surfactants
| Surfactant | Concentration | Temperature (°C) | pH | Resulting Morphology | Average Size | Reference |
| PEG 200 | Not Specified | Room Temp | 7 | Spherical | ~50 nm | |
| Triton X-100 | Not Specified | Room Temp | 7 | Spherical | ~70 nm |
Experimental Protocols
Protocol 1: Synthesis of LaPO4 Nanorods using CTAB (Hydrothermal Method)
-
Preparation of Precursor Solutions:
-
Prepare a 0.1 M solution of La(NO3)3·6H2O in deionized water.
-
Prepare a 0.1 M solution of (NH4)2HPO4 in deionized water.
-
Prepare a 0.2 M solution of cetyltrimethylammonium bromide (CTAB) in deionized water.
-
-
Reaction Mixture Assembly:
-
In a typical experiment, mix 10 mL of the La(NO3)3 solution with 20 mL of the CTAB solution under vigorous stirring.
-
Slowly add 10 mL of the (NH4)2HPO4 solution to the above mixture.
-
Adjust the pH of the final solution to 5-6 using dilute HNO3 or NH3·H2O.
-
-
Hydrothermal Treatment:
-
Transfer the resulting milky suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it at 150°C for 24 hours.
-
-
Product Recovery and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Centrifuge the product at 8000 rpm for 10 minutes.
-
Wash the collected precipitate with deionized water and ethanol (B145695) several times to remove any unreacted precursors and surfactant.
-
Dry the final product in an oven at 60°C for 12 hours.
-
Visualizations
Caption: Hydrothermal synthesis workflow for LaPO4 nanorods.
Caption: Surfactant type effect on LaPO4 nanoparticle morphology.
Technical Support Center: Lanthanum Phosphate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of lanthanum phosphate (B84403) (LaPO₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in lanthanum phosphate synthesis?
A1: Impurities in this compound synthesis can be broadly categorized into two types:
-
Phase Impurities: These are different crystalline forms of this compound. The two most common phases are the hydrated hexagonal (rhabdophane) and the anhydrous monoclinic (monazite) structures.[1][2] Often, a synthesis can result in a mixture of these phases, which can be considered an impurity if a single-phase material is desired.
-
Chemical Impurities: These include:
-
Non-stoichiometric phosphate species: The partial precipitation of hydrogen phosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻) can lead to a non-stoichiometric final product.[2]
-
Unreacted precursors and byproducts: Residual starting materials (e.g., lanthanum chloride, sodium phosphate) and soluble byproducts (e.g., sodium chloride) can remain in the final product if not properly removed.
-
Contaminants from equipment: Impurities from glassware or reaction vessels can be introduced during the synthesis process.
-
Q2: How does pH affect the purity of this compound?
A2: The pH of the reaction medium is a critical parameter that significantly influences both the crystalline phase and the chemical purity of the final product. Adjustments in pH can be used to control the phase transition between the hexagonal and monoclinic structures.[1] Furthermore, the pH affects the equilibrium between different phosphate species in solution (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻), thereby influencing the stoichiometry of the precipitate.[2] Extreme pH values can also affect the morphology and size of the synthesized particles.
Q3: Can the crystalline phase of this compound be changed after synthesis?
A3: Yes. If your synthesis results in a mixture of hexagonal and monoclinic phases, the entire product can be converted to the pure monoclinic phase by calcining (heating) it at 400 °C for 2 hours.[3] High-temperature heat treatment (around 900 °C) can also be used to transform the hexagonal structure to the monoclinic one.[1]
Q4: What is the role of the precursors in the final product's purity?
A4: The choice of lanthanum and phosphate precursors directly impacts the synthesis conditions and potential impurities. For instance, using sodium phosphate salts might introduce sodium ion impurities that need to be washed away thoroughly. The purity of the initial precursors is also crucial, as any impurities in the starting materials are likely to be carried over into the final product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is a mixture of hexagonal and monoclinic phases | Reaction temperature or pH is not optimal for the desired phase. | To obtain a pure monoclinic phase, anneal the mixed-phase product at 400°C for 2 hours.[3] For future syntheses, carefully control the pH and temperature according to the desired phase (hexagonal is a low-temperature phase, while monoclinic is favored at higher temperatures).[1] |
| Final product is non-stoichiometric | The pH of the reaction medium may be favoring the precipitation of HPO₄²⁻ or H₂PO₄⁻ species.[2] | Maintain a consistent and appropriate pH throughout the precipitation process to favor the formation of PO₄³⁻. The optimal pH for phosphate precipitation is generally in the range of 5 to 9.[4] |
| Presence of unexpected peaks in XRD analysis corresponding to byproducts | Inadequate washing of the precipitate. | Thoroughly wash the this compound precipitate with deionized water to remove soluble byproducts such as sodium chloride or ammonium (B1175870) nitrate (B79036). Centrifugation and redispersion in fresh deionized water for several cycles is recommended. |
| Final product has a wide particle size distribution | Inconsistent nucleation and growth rates during precipitation. | Ensure uniform mixing and a controlled rate of addition of precursors. Using a surfactant or a different synthesis method like sol-gel might provide better control over particle size. |
| Product morphology is not as expected (e.g., agglomerated particles instead of nanorods) | The concentration of reactants, solvent system, or pH may not be suitable for the desired morphology. | Adjust the concentration of the lanthanum and phosphate precursors. The morphology of nanoparticles can change from nanorods to nanospheres by reducing the reactant concentration.[5] The choice of solvent can also influence the final morphology. |
Data on Synthesis Parameters and Their Influence
While precise quantitative data correlating synthesis parameters to impurity levels is highly dependent on the specific experimental setup, the following table summarizes the general trends observed in the literature.
| Parameter | Influence on Purity and Morphology | General Recommendations |
| pH | Controls the crystalline phase (hexagonal vs. monoclinic) and can lead to non-stoichiometric products due to the precipitation of different phosphate species.[1][2] | For precipitation of this compound, a pH range of 5-9 is generally effective.[4] Careful control and monitoring of pH are crucial. |
| Temperature | Higher temperatures favor the formation of the anhydrous monoclinic phase, while the hydrated hexagonal phase is a low-temperature form.[1] | For monoclinic phase, consider a hydrothermal method at elevated temperatures or post-synthesis calcination at 400-900°C.[1][3] |
| Precursor Concentration | Affects the morphology of the resulting nanoparticles. Lower concentrations can favor the formation of nanospheres over nanorods.[5] | Adjust precursor concentrations based on the desired particle size and shape. |
| Washing | Crucial for removing soluble byproducts and unreacted precursors. | Wash the precipitate multiple times with deionized water, using centrifugation to separate the product. |
Experimental Protocols
Precipitation Method for Hexagonal this compound
This method is a straightforward approach for synthesizing hydrated hexagonal this compound.
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Ammonium phosphate ((NH₄)₃PO₄) or Phosphoric acid (H₃PO₄)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment if using H₃PO₄)
Procedure:
-
Prepare a 0.1 M solution of LaCl₃·7H₂O in deionized water.
-
Prepare a 0.1 M solution of (NH₄)₃PO₄ in deionized water.
-
Slowly add the (NH₄)₃PO₄ solution to the LaCl₃ solution dropwise while stirring vigorously at room temperature.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Monitor and adjust the pH of the solution to the desired level (e.g., pH 7) using a dilute ammonia solution or acid if necessary.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate by resuspending it in deionized water and centrifuging again. Repeat this washing step 3-4 times to remove any soluble byproducts.
-
Dry the final product in an oven at 80-100 °C.
Sol-Gel Synthesis of this compound Nanorods
The sol-gel method allows for good control over the size and morphology of the resulting nanoparticles.[6][7]
Materials:
-
Lanthanum chloride (LaCl₃) or Lanthanum nitrate (La(NO₃)₃)
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water
-
Ammonia solution
Procedure:
-
Dissolve the lanthanum precursor (e.g., LaCl₃) in deionized water to form a clear solution.
-
Slowly add orthophosphoric acid to the lanthanum solution under constant stirring.
-
A transparent sol should form.
-
Slowly add ammonia solution dropwise to the sol to initiate gelation. The pH at which gelation occurs will influence the final product.
-
Age the resulting gel for a period of time (e.g., 24 hours) at room temperature.
-
Wash the gel with deionized water to remove unreacted precursors and byproducts.
-
Dry the gel in an oven at a temperature around 100 °C to obtain the this compound powder.
-
If the anhydrous monoclinic phase is desired, the powder can be calcined at 400 °C or higher.[3]
Hydrothermal Synthesis of Monoclinic this compound
The hydrothermal method uses elevated temperature and pressure to promote the crystallization of the desired phase.
Materials:
-
Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Phytic acid or another phosphate source
-
Deionized water
Procedure:
-
Dissolve lanthanum nitrate hexahydrate in deionized water.
-
Add the phosphate source (e.g., phytic acid) to the lanthanum solution. A turbid mixture may form.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a set duration (e.g., 5 hours).[8]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product thoroughly with deionized water several times.
-
Dry the final product in an oven at around 60-80 °C.[8]
Visualizations
Caption: Experimental workflows for common this compound synthesis methods.
Caption: Troubleshooting flowchart for common impurities in this compound.
Caption: Logical relationships between key synthesis parameters and product outcomes.
References
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous sol-gel synthesis of this compound nano rods starting from lanthanum chloride precursor [ir.niist.res.in:8080]
- 8. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regeneration of Lanthanum-Based Adsorbents for Phosphate Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regeneration of lanthanum-based adsorbents for phosphate (B84403) removal.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration and reuse of lanthanum-based adsorbents.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| REG-001 | Significant decrease in phosphate adsorption capacity after the first regeneration cycle. | 1. Incomplete desorption of phosphate from the adsorbent surface. 2. Loss of lanthanum from the adsorbent matrix. 3. Suboptimal concentration of the regeneration solution. 4. Insufficient regeneration time. | 1. Increase the concentration of the NaOH solution (e.g., from 0.5 M to 1.0 M) or the contact time.[1] 2. Analyze the regeneration effluent for lanthanum to quantify loss. If significant, consider a milder regeneration condition or a different adsorbent formulation. 3. Optimize the regenerant concentration by testing a range of concentrations (e.g., 0.1 M, 0.5 M, 1.0 M NaOH). 4. Extend the regeneration time. Monitor phosphate concentration in the effluent to determine when desorption is complete. |
| REG-002 | Adsorption capacity continues to decrease with each subsequent regeneration cycle. | 1. Gradual and cumulative loss of active lanthanum sites.[2] 2. Irreversible changes to the adsorbent's surface morphology or pore structure. 3. Fouling of the adsorbent surface by other substances from the sample matrix. | 1. While some decline is expected, a steep drop may indicate the adsorbent is not robust enough for multiple cycles under the current conditions.[3] 2. Characterize the adsorbent before and after several regeneration cycles (e.g., using SEM, BET) to identify structural changes. 3. If fouling is suspected, consider a pre-treatment step for the wastewater or a cleaning step before regeneration. |
| REG-003 | The regeneration process is slow, requiring very long contact times. | 1. Low concentration of the regeneration solution. 2. Inefficient mixing of the adsorbent with the regenerant. 3. Mass transfer limitations within the adsorbent pores. | 1. Use a higher concentration of the regenerant. 2. Ensure adequate agitation (e.g., shaking, stirring) during the regeneration process. 3. If using pelletized or granular adsorbent, consider crushing a small sample to see if the rate improves, indicating internal mass transfer limitations. |
| REG-004 | The color of the adsorbent changes after regeneration. | 1. Residual precipitates from the regeneration solution. 2. Oxidation or chemical alteration of the adsorbent's support material. | 1. Ensure thorough rinsing with deionized water after regeneration to remove any residual chemicals. 2. This may be cosmetic, but if it correlates with performance decline, investigate the chemical stability of the adsorbent's base material under the regeneration conditions. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common and effective chemical agents for regenerating lanthanum-based phosphate adsorbents?
A1: The most common methods for regenerating lanthanum-based adsorbents are using alkaline solutions, acidic solutions, or a combination of salt and alkali.[4][5] Sodium hydroxide (B78521) (NaOH) is a widely used and effective regenerant.[1]
Q2: What is the underlying mechanism of regeneration using an alkaline solution like NaOH?
A2: Regeneration with a strong base like NaOH works by increasing the pH, which shifts the equilibrium to favor the desorption of phosphate ions. The high concentration of hydroxide ions (OH⁻) competes with the phosphate ions (PO₄³⁻) for the active lanthanum sites on the adsorbent, leading to the release of the bound phosphate. This is often described as a ligand exchange process.
Q3: How many times can I regenerate my lanthanum-based adsorbent?
A3: The reusability of a lanthanum-based adsorbent depends on the specific material and the regeneration protocol. Many studies report good performance for 3 to 5 cycles. For example, some adsorbents can retain over 80% of their initial adsorption capacity after four or five cycles.[3][6][7] However, a gradual decrease in capacity with each cycle is common.[1]
Q4: Does the initial phosphate loading on the adsorbent affect the regeneration efficiency?
A4: Yes, higher initial phosphate loading may require more stringent regeneration conditions (higher regenerant concentration or longer contact time) to achieve complete desorption. It is advisable to tailor the regeneration protocol to the expected phosphate loading.
Experimental and Protocol-Related Questions
Q5: What is a typical concentration of NaOH to use for regeneration?
A5: Concentrations of NaOH in the range of 0.5 M to 1.0 M are commonly reported to be effective for regeneration.[1][6] The optimal concentration can depend on the specific adsorbent and the amount of phosphate adsorbed.
Q6: What is a recommended contact time for the regeneration process?
A6: Contact times can vary, but several studies have used times ranging from a few hours to 12 hours.[1] It is recommended to perform kinetic studies to determine the minimum time required to reach desorption equilibrium.
Q7: Is it necessary to wash the adsorbent after regeneration?
A7: Yes, it is crucial to wash the adsorbent thoroughly with deionized water after regeneration until the pH of the washing solution is neutral. This step removes residual regenerant and desorbed phosphate, preventing interference with subsequent adsorption cycles.
Q8: How does pH affect the regeneration process?
A8: pH is a critical factor. High pH (alkaline conditions) promotes the desorption of phosphate. Conversely, acidic conditions can lead to the dissolution of some lanthanum-based adsorbents, which can damage the material and reduce its long-term stability.[3]
Performance and Data Interpretation
Q9: How do I calculate the regeneration efficiency?
A9: Regeneration efficiency can be calculated using the following formula: Regeneration Efficiency (%) = (Adsorption capacity in the nth cycle / Adsorption capacity in the first cycle) x 100
Q10: What factors can interfere with the phosphate adsorption process after regeneration?
A10: The presence of competing anions, such as carbonates (CO₃²⁻), sulfates (SO₄²⁻), and silicates (SiO₃²⁻), can interfere with phosphate adsorption.[8][9] While lanthanum-based adsorbents often show high selectivity for phosphate, high concentrations of these other ions can reduce performance.[3][6]
Quantitative Data on Regeneration Performance
The following table summarizes regeneration data from various studies on lanthanum-based adsorbents.
| Adsorbent Type | Regenerant | Number of Cycles | Regeneration Efficiency / Capacity Retention | Reference |
| La(OH)₃/CK-DETA | 0.5 M NaOH | 1 | 96% | [3][6] |
| La(OH)₃/CK-DETA | 0.5 M NaOH | 4 | 85% | [3][6] |
| Lanthanum carbonate grafted microfibrous composite | Not specified | 5 | ~80% | [7] |
| ASC (a type of La-based adsorbent) | 1.0 M NaOH | 4 | Declined from 98.7% to 80.6% | [1] |
| Lanthanum-loaded biochar (LCBC) | Not specified | 5 | ~75.1% | [10] |
| Lanthanum-modified sludge-based biochar (La-SBBC) | Not specified | 6 | ~76.6% | [11] |
Experimental Protocols
Protocol for Regeneration of Lanthanum-Based Adsorbent
This protocol provides a general procedure for regenerating a lanthanum-based adsorbent using a sodium hydroxide solution.
Materials:
-
Phosphate-saturated lanthanum-based adsorbent
-
Sodium hydroxide (NaOH) pellets or solution
-
Deionized water
-
Beakers or flasks
-
Shaker or magnetic stirrer
-
pH meter
-
Filtration apparatus (e.g., vacuum filter with filter paper)
Procedure:
-
Separate the Adsorbent: After the adsorption experiment, separate the phosphate-laden adsorbent from the solution by filtration or centrifugation.
-
Prepare Regeneration Solution: Prepare a 0.5 M NaOH solution by dissolving 20 g of NaOH in 1 liter of deionized water. Safety Note: Always add NaOH to water, not the other way around, and do so in a well-ventilated area, as the process is exothermic.
-
Desorption Step:
-
Place the separated adsorbent in a beaker or flask.
-
Add the 0.5 M NaOH solution at a solid-to-liquid ratio of, for example, 1 g of adsorbent to 100 mL of solution.
-
Agitate the mixture on a shaker or with a magnetic stirrer for a predetermined time (e.g., 4-6 hours) at room temperature.
-
-
Separate Regenerated Adsorbent: After the desorption step, separate the adsorbent from the regeneration solution (which now contains the desorbed phosphate) by filtration.
-
Washing Step:
-
Wash the adsorbent with deionized water. This can be done by resuspending the adsorbent in deionized water and then filtering again.
-
Repeat the washing step multiple times until the pH of the filtrate is neutral (pH ~7.0).
-
-
Drying: Dry the washed adsorbent in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Reuse: The regenerated adsorbent is now ready for the next phosphate adsorption cycle.
Visualizations
Caption: Experimental workflow for the adsorption and regeneration cycle of lanthanum-based adsorbents.
Caption: Logical relationship of phosphate adsorption and regeneration on a lanthanum active site.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphate removal and recovery by lanthanum-based adsorbents: A review for current advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanum-Integrated Porous Adsorbent for Effective Phosphorus Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Capacity and Mechanisms of Phosphate Adsorption on Lanthanum-Modified Dewatered Sludge-Based Biochar [mdpi.com]
Validation & Comparative
Validating Lanthanum Phosphate Crystal Phases: A Comparative Guide to XRD Analysis
For researchers, scientists, and drug development professionals, accurately identifying the crystal phase of lanthanum phosphate (B84403) (LaPO₄) is crucial for ensuring material purity, predicting physicochemical properties, and guaranteeing consistent performance in applications ranging from drug delivery to catalysis. This guide provides a comprehensive comparison of the monoclinic (monazite) and hexagonal (rhabdophane) phases of lanthanum phosphate, supported by detailed experimental protocols for synthesis and X-ray diffraction (XRD) analysis.
The two primary crystalline forms of this compound, the anhydrous monoclinic phase (monazite) and the hydrated hexagonal phase (rhabdophane), exhibit distinct structural properties that influence their behavior. XRD is the definitive technique for distinguishing between these polymorphs. This guide outlines the necessary steps to synthesize this compound and subsequently validate its crystal phase using powder XRD, comparing the experimental data with standard reference patterns.
Experimental Protocols
Synthesis of this compound (Hydrothermal Method)
A common and reliable method for synthesizing this compound nanoparticles is the hydrothermal method.[1] This process involves the reaction of lanthanum and phosphate precursors in an aqueous solution under elevated temperature and pressure.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of lanthanum(III) nitrate hexahydrate and a 0.1 M aqueous solution of diammonium hydrogen phosphate.
-
Mixing: Slowly add the diammonium hydrogen phosphate solution to the lanthanum nitrate solution under vigorous stirring to form a white precipitate. The molar ratio of La³⁺ to PO₄³⁻ should be maintained at 1:1.
-
Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.
-
Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the white precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 80°C for 12 hours to obtain a fine white powder.
X-ray Diffraction (XRD) Analysis
Proper sample preparation and data acquisition are critical for obtaining high-quality XRD patterns.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
Sample Preparation:
-
Grinding: The synthesized this compound powder should be finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize particle size effects.[2][3]
-
Mounting: The finely ground powder is then back-loaded into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to prevent errors in peak positions.
Data Acquisition:
-
2θ Range: 10° to 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute
-
Voltage and Current: 40 kV and 40 mA
Data Presentation: Comparison of this compound Crystal Phases
The primary method for identifying the crystal phase of the synthesized this compound is to compare its experimental XRD pattern with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The monoclinic phase is typically identified using JCPDS card no. 32-0493, while the hexagonal (rhabdophane) phase can be referenced against JCPDS card no. 04-0635.
Below is a comparative table summarizing the characteristic XRD peaks for the monoclinic and hexagonal phases of this compound.
| Monoclinic LaPO₄ (Monazite) [4] | Hexagonal LaPO₄·xH₂O (Rhabdophane) [5] |
| JCPDS Card No.: 32-0493 | JCPDS Card No.: 04-0635 |
| 2θ (°) / (hkl) | 2θ (°) / (hkl) |
| 26.8 / (200) | 19.9 / (101) |
| 28.6 / (120) | 28.8 / (200) |
| 31.0 / (210) | 31.1 / (102) |
| 41.5 / (112) | 40.8 / (210) |
| 46.4 / (311) | 48.9 / (212) |
| 50.2 / (230) | 52.8 / (302) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for validating the crystal phase of synthesized this compound using XRD.
By following these protocols and comparing the resulting data with the provided reference table, researchers can confidently determine the crystal phase of their synthesized this compound, ensuring the quality and reliability of their materials for further research and development.
References
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Lanthanum Phosphate (LaPO4)
For researchers, scientists, and professionals in drug development, the choice of synthesis method for nanomaterials like lanthanum phosphate (B84403) (LaPO4) is critical, directly impacting the material's physicochemical properties and its ultimate performance in applications ranging from bio-imaging to catalysis. This guide provides an objective comparison of two prevalent methods—sol-gel and hydrothermal synthesis—for producing LaPO4, supported by experimental data and detailed protocols.
Lanthanum phosphate is a versatile material with excellent thermal and chemical stability. The synthesis route employed significantly influences its crystallinity, particle size, morphology, and luminescent properties. While both sol-gel and hydrothermal methods are popular "wet chemical" approaches, they operate on different principles, yielding LaPO4 with distinct characteristics. The sol-gel method typically involves the transition of a solution of precursors into a gel, followed by aging and thermal treatment, offering a high degree of homogeneity.[1] In contrast, the hydrothermal method utilizes high temperatures and pressures in an aqueous solution to induce crystallization, often leading to well-defined crystal structures.[2]
Performance Comparison: Sol-Gel vs. Hydrothermal Synthesis
The selection between sol-gel and hydrothermal methods depends on the desired final product characteristics. The hydrothermal process often yields highly crystalline LaPO4 without the need for high-temperature post-annealing, which is typically required in the sol-gel process to induce crystallization.[3][4] This can be advantageous for preserving nanoscale morphologies. On the other hand, the sol-gel method provides excellent control over the stoichiometry and homogeneity of the resulting material due to the molecular-level mixing of precursors.[1]
The morphology of the synthesized LaPO4 is also heavily influenced by the chosen method. Hydrothermal synthesis is well-documented to produce a variety of morphologies, including nanorods, nanowires, and microspheres, by tuning parameters such as pH, temperature, and reaction time.[2][5] The sol-gel method can also yield different morphologies, from irregular nanoparticles to nanorods, often controlled by precursor concentration and aging conditions.[1][6]
Below is a summary of quantitative data extracted from various experimental studies, highlighting the key differences in the final product.
| Property | Sol-Gel Method | Hydrothermal Method | References |
| Typical Particle Size | 5 - 100 nm (can be larger, irregular aggregates) | 10 - 600 nm (often well-defined shapes like rods) | [1][4][5][7] |
| Morphology | Irregular nanoparticles, nanorods, nanospheres | Nanorods, nanowires, microspheres, hexagonal prisms | [1][2][7] |
| Crystallinity | Often amorphous or poorly crystalline before calcination; monoclinic or hexagonal after calcination | Typically yields crystalline product directly (monoclinic or hexagonal) | [1][2][3] |
| Typical Reaction Temperature | Room temperature for gel formation; high-temperature calcination (e.g., 550-800 °C) required for crystallization | 120 - 240 °C in an autoclave | [1][3][8] |
| Typical Reaction Time | Long aging times (e.g., 72 hours) for gelation | Can range from a few hours to several days | [1][9] |
| Surface Area (BET) | Can be high (e.g., 93.28 m²/g) | Varies depending on morphology and particle size | [1] |
Experimental Protocols
Sol-Gel Synthesis of LaPO4
This protocol describes a typical aqueous sol-gel synthesis of LaPO4 nanoparticles.
Materials:
-
Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare aqueous solutions of lanthanum nitrate hexahydrate and diammonium hydrogen phosphate.
-
Mixing and pH Adjustment: Add the diammonium hydrogen phosphate solution dropwise to the lanthanum nitrate solution under constant stirring. Adjust the pH of the mixture to a desired value (e.g., pH 9) using ammonia solution to initiate the formation of a sol.[1]
-
Gelation and Aging: Continue stirring the mixture until a transparent gel is formed. The gel is then aged for a specific period (e.g., 72 hours) at room temperature to allow for the completion of the hydrolysis and condensation reactions.[1]
-
Drying: The aged gel is dried in an oven to remove the solvent.
-
Calcination: The dried powder is calcined in a furnace at a high temperature (e.g., 550 °C) for several hours to induce crystallization and remove any residual organic matter.[1] The final product is a white powder of LaPO4.
Hydrothermal Synthesis of LaPO4
This protocol outlines a general procedure for the hydrothermal synthesis of LaPO4 nanorods.
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Orthophosphoric acid (H₃PO₄)
-
Sodium hydroxide (B78521) (NaOH) or ammonia solution (NH₃·H₂O)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of lanthanum chloride.
-
Precipitation: Add orthophosphoric acid to the lanthanum chloride solution under vigorous stirring. A white precipitate will form.
-
pH Adjustment: Adjust the pH of the suspension to a specific value using a sodium hydroxide or ammonia solution. The pH plays a crucial role in determining the final morphology and crystal phase.[2]
-
Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180 °C) for a set duration (e.g., 12-24 hours).[10]
-
Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature. The resulting white product is collected by centrifugation or filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products, and finally dried in an oven.
Experimental Workflows
Concluding Remarks
Both the sol-gel and hydrothermal methods offer viable pathways for the synthesis of LaPO4, each with its own set of advantages and disadvantages. The sol-gel method, while often requiring a post-synthesis calcination step, provides excellent control over product homogeneity. The hydrothermal method is adept at producing highly crystalline and morphologically controlled nanoparticles directly from solution. The choice between these two methods will ultimately be guided by the specific requirements of the intended application, including the desired particle size, shape, and crystallinity. Researchers and professionals are encouraged to consider the trade-offs in process complexity, cost, and the final material properties when selecting a synthesis strategy.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. bulletin.chemistry.kz [bulletin.chemistry.kz]
- 3. Study on Hydrothermal Synthesis of LaPO4:Eu3+ Materials | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 10. mdpi.com [mdpi.com]
Lanthanum Phosphate vs. Cerium Phosphate: A Comparative Guide for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterogeneous catalysis, rare earth phosphates have emerged as promising materials due to their unique electronic and structural properties. Among these, lanthanum phosphate (B84403) (LaPO₄) and cerium phosphate (CePO₄) have garnered significant attention for their catalytic prowess in a variety of organic transformations. This guide provides an objective comparison of their performance in key catalytic applications, supported by experimental data, detailed methodologies, and mechanistic insights.
At a Glance: Key Differences
| Feature | Lanthanum Phosphate (LaPO₄) | Cerium Phosphate (CePO₄) |
| Primary Catalytic Nature | Predominantly Lewis acidic | Bifunctional (Lewis acidic and basic sites); Redox properties (Ce³⁺/Ce⁴⁺) |
| Key Applications | Dehydration, Acetalization | Dehydration, Oxidation, Acetalization, SF₆ Decomposition |
| Redox Activity | Non-redox active | Redox active, crucial for oxidation reactions |
| Oxygen Storage Capacity | Low | High |
Performance in Catalytic Applications
The catalytic performance of this compound and cerium phosphate is highly dependent on the specific reaction. Below is a comparative summary of their activity in notable catalytic processes.
Dehydration of Lactic Acid to Acrylic Acid
The conversion of bio-based lactic acid to acrylic acid is a critical process for producing sustainable polymers. Both LaPO₄ and CePO₄ have been investigated as catalysts for this gas-phase dehydration reaction.
Table 1: Catalytic Performance in Lactic Acid Dehydration
| Catalyst | La/P or Ce/P Molar Ratio | Calcination Temp. (°C) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) | Acrylic Acid Yield (%) | Reference |
| LaPO₄ | 0.35 | 500 | ~100 | ~74 | ~74 | [1] |
| CePO₄ | 2.5 | 500 | ~100 | 64 | 64 | [2] |
Reaction Conditions: Vapor-phase dehydration.
From the data, this compound with a La/P ratio of 0.35 exhibits superior selectivity and yield for acrylic acid compared to cerium phosphate under the tested conditions.[1][2] The enhanced performance of LaPO₄ is attributed to its optimal Lewis acidity, which favors the desired dehydration pathway.[1]
Carbon Monoxide (CO) Oxidation
CO oxidation is a crucial reaction for pollution control. Ceria-based materials, including cerium phosphate, are known for their excellent performance in this application due to the redox couple of Ce³⁺/Ce⁴⁺.
Table 2: Comparative Insights on CO Oxidation
| Catalyst | Key Features | Performance Highlights | Reference |
| Au/LaPO₄ nanowires | Gold nanoparticles supported on LaPO₄ | Achieved complete CO conversion at 15 °C. | [3] |
| Au/CePO₄ | Gold nanoparticles supported on CePO₄ | Catalytic activity is dependent on the CePO₄ support's crystal phase and morphology. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and catalytic testing of lanthanum and cerium phosphates.
Synthesis of this compound via Co-Precipitation
This method is widely used for the preparation of this compound catalysts.
Materials:
-
Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonia (B1221849) solution (25 wt%)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of lanthanum nitrate.
-
Prepare an aqueous solution of diammonium hydrogen phosphate.
-
Slowly add the diammonium hydrogen phosphate solution to the lanthanum nitrate solution under vigorous stirring at room temperature.
-
Adjust the pH of the resulting suspension to a desired value (e.g., 9) by the dropwise addition of ammonia solution.
-
Continue stirring the suspension for several hours to ensure complete precipitation.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted precursors and by-products.
-
Dry the obtained solid in an oven at a specified temperature (e.g., 100 °C) overnight.
-
Calcine the dried powder in a furnace at a high temperature (e.g., 500 °C) for several hours to obtain the final this compound catalyst.
Synthesis of Cerium Phosphate via Hydrothermal Method
The hydrothermal method allows for the synthesis of crystalline cerium phosphate with controlled morphology.
Materials:
-
Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Urea (B33335) (CO(NH₂)₂) (optional, as a surfactant)
-
Deionized water
Procedure:
-
Dissolve cerium nitrate and sodium dihydrogen phosphate in deionized water in a specific molar ratio.[5]
-
If desired, add urea to the solution and stir until a homogeneous mixture is obtained.[5]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150 °C) for a designated period (e.g., 24 hours).[5]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with deionized water and ethanol (B145695) several times to remove any impurities.
-
Dry the final cerium phosphate product in an oven at a suitable temperature (e.g., 60 °C).
Catalytic Performance Testing in a Fixed-Bed Reactor
A fixed-bed reactor is a standard setup for evaluating the performance of heterogeneous catalysts in gas-phase reactions.
Experimental Setup:
-
A tubular reactor (typically quartz or stainless steel) housed in a furnace.
-
Mass flow controllers to regulate the flow of reactant gases and carrier gas (e.g., N₂ or Ar).
-
A syringe pump to introduce liquid reactants (e.g., lactic acid solution).
-
A condenser to separate liquid products.
-
A gas chromatograph (GC) or other analytical instrument to analyze the composition of the gaseous and liquid products.
Procedure:
-
Load a specific amount of the catalyst into the reactor, typically supported on quartz wool.
-
Pre-treat the catalyst by heating it to a specific temperature under a flow of inert gas to remove any adsorbed impurities.
-
Set the desired reaction temperature.
-
Introduce the reactant feed (gaseous or liquid) into the reactor at a controlled flow rate.
-
Collect the product stream after it exits the reactor and passes through the condenser.
-
Analyze the composition of the gaseous and liquid products using a GC to determine the conversion of the reactant and the selectivity to different products.
-
Calculate the catalyst's activity, selectivity, and yield based on the analytical results.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms at a molecular level is key to designing more efficient catalysts.
Dehydration of Lactic Acid
The dehydration of lactic acid over phosphate catalysts is believed to proceed through a concerted mechanism involving both acidic and basic sites. Lewis acid sites on the catalyst surface are thought to play a crucial role in activating the lactic acid molecule.
Caption: Proposed mechanism for lactic acid dehydration.
CO Oxidation over Ceria-Based Catalysts
The Mars-van Krevelen mechanism is widely accepted for CO oxidation over ceria-based catalysts. This mechanism involves the participation of lattice oxygen from the catalyst.
References
- 1. Study on the CO Oxidation over Ceria-Based Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermally Synthesized Cerium Phosphate with Functionalized Carbon Nanofiber Nanocomposite for Enhanced Electrochemical Detection of Hypoxanthine [mdpi.com]
performance comparison of lanthanum phosphate and yttrium phosphate phosphors
An Objective Performance Analysis for Researchers and Scientists
In the realm of luminescent materials, lanthanum phosphate (B84403) (LaPO₄) and yttrium phosphate (YPO₄) have emerged as robust host matrices for various rare-earth activators, finding applications in lighting, displays, and biomedical imaging. This guide provides a detailed comparison of the performance characteristics of these two phosphor hosts, supported by a review of existing experimental data and methodologies.
While direct, side-by-side comparative studies under identical synthesis and measurement conditions are not extensively available in the current body of research, this guide synthesizes data from various sources to offer a comprehensive overview of their individual strengths and weaknesses. The luminescent properties of these phosphors are highly dependent on the choice of dopant, its concentration, and the synthesis method employed.
Executive Summary of Performance
| Property | Lanthanum Phosphate (LaPO₄) | Yttrium Phosphate (YPO₄) | Key Considerations |
| Crystal Structure | Monoclinic (Monazite) | Tetragonal (Xenotime) | The different crystal structures lead to distinct local symmetry around the dopant ions, which significantly influences the emission spectra and transition probabilities. |
| Luminescence | Strong luminescence, particularly with Eu³⁺ and Tb³⁺ dopants. LaPO₄:Eu³⁺ is known for its strong red emission.[1][2] The monoclinic structure can lead to a high asymmetry around the Eu³⁺ ion, resulting in a dominant electric dipole transition and intense red light. | Efficient host for various dopants, including Eu³⁺, Tb³⁺, and Dy³⁺, exhibiting strong luminescence.[3] YPO₄ is recognized for its high chemical durability and thermal stability as a host material.[4] | The choice of dopant is critical. For instance, Ce³⁺ and Tb³⁺ co-doping in LaPO₄ is a widely used green phosphor in lamps.[3] |
| Quantum Yield | High quantum yields have been reported, particularly for Eu³⁺ doped LaPO₄, reaching up to 82-90% under UV excitation.[5] Morphology, such as nanowires, can further enhance the quantum efficiency.[2] | While specific comparative values are scarce, YPO₄ is generally considered an efficient host matrix, suggesting the potential for high quantum yields depending on the activator and synthesis optimization.[4] | Quantum yield is highly sensitive to synthesis conditions, crystallinity, and dopant concentration. |
| Decay Time | The decay times are dependent on the dopant and its concentration. For Tb³⁺ doped LaPO₄, the decay can have both a long and a short lifetime component, attributed to single Tb³⁺ ions and clusters, respectively. | The decay characteristics of YPO₄ phosphors are also dopant-specific. | Shorter decay times are crucial for applications like high-speed displays, while longer decay times can be advantageous in applications like persistent luminescence. |
| Thermal Stability | LaPO₄ is known for its high thermal and chemical stability, making it a durable phosphor host. | YPO₄ also exhibits high thermal stability, a key property for applications in high-power LEDs and other demanding environments.[4] | The thermal quenching behavior, or the decrease in luminescence intensity with increasing temperature, is a critical parameter for high-temperature applications. |
| Synthesis | Commonly synthesized via solid-state reaction, co-precipitation, and hydrothermal methods.[6][7] | Similar synthesis methods are employed for YPO₄, including co-precipitation and sol-gel techniques. | The synthesis method significantly influences the particle size, morphology, and crystallinity, which in turn affect the luminescent performance.[8] |
Experimental Protocols
To ensure a fair and accurate comparison of phosphor performance, standardized experimental protocols are essential. Below are detailed methodologies for key performance characterization experiments.
Phosphor Synthesis: Co-Precipitation Method
A widely used method for producing fine and homogeneous phosphor powders is the co-precipitation technique.
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) or Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Dopant nitrate salt (e.g., Europium(III) nitrate hexahydrate, Eu(NO₃)₃·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
Procedure:
-
Stoichiometric amounts of the host (La³⁺ or Y³⁺) and dopant (e.g., Eu³⁺) nitrates are dissolved in deionized water to form a clear solution.
-
A solution of diammonium hydrogen phosphate is prepared separately in deionized water.
-
The phosphate solution is added dropwise to the nitrate solution under constant stirring.
-
The pH of the resulting mixture is adjusted to a specific value (e.g., pH 9) by the dropwise addition of ammonia solution to initiate precipitation.
-
The precipitate is continuously stirred for several hours at room temperature.
-
The precipitate is then collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
The washed precipitate is dried in an oven at a low temperature (e.g., 80 °C) for several hours.
-
Finally, the dried powder is calcined at a high temperature (e.g., 1000 °C) in a furnace for several hours to obtain the crystalline phosphor.
Quantum Yield Measurement
The quantum yield (QY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons to emitted photons. It is typically measured using an integrating sphere.
Equipment:
-
Fluorometer equipped with an integrating sphere
-
Excitation source (e.g., Xenon lamp)
-
Detector (e.g., photomultiplier tube)
-
Reference material with a known quantum yield (e.g., a standard phosphor powder) or a calibrated light source.
Procedure:
-
The emission spectrum of the excitation light is measured by placing a highly reflective, non-luminescent standard (e.g., BaSO₄) in the integrating sphere.
-
The phosphor sample is then placed in the integrating sphere, and the emission and scattered excitation light spectrum is recorded under the same excitation conditions.
-
The quantum yield (Φ) is calculated using the following formula: Φ = (Number of emitted photons) / (Number of absorbed photons) = (E - S) / (L - S) where:
-
E is the integrated intensity of the sample's emission spectrum.
-
S is the integrated intensity of the scattered excitation light from the sample.
-
L is the integrated intensity of the excitation light from the reference.
-
Luminescence Decay Time Measurement
The luminescence decay time provides information about the lifetime of the excited state of the activator ion.
Equipment:
-
Pulsed light source (e.g., pulsed laser or flash lamp) with a short pulse duration.
-
Monochromator to select the desired emission wavelength.
-
Fast photodetector (e.g., photomultiplier tube or avalanche photodiode).
-
Oscilloscope or time-correlated single-photon counting (TCSPC) system.
Procedure:
-
The phosphor sample is excited with a short pulse of light.
-
The intensity of the luminescence emission at a specific wavelength is recorded as a function of time after the excitation pulse.
-
The resulting decay curve is then fitted to an exponential function (or a sum of exponential functions) to determine the decay time (τ). For a single exponential decay, the intensity I(t) at time t is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity and τ is the decay time.
Thermal Stability Measurement
Thermal stability is assessed by measuring the luminescence intensity of the phosphor as a function of temperature.
Equipment:
-
Spectrofluorometer
-
Heating stage with a temperature controller
-
Thermocouple
Procedure:
-
The phosphor sample is placed on the heating stage inside the spectrofluorometer.
-
The emission spectrum of the phosphor is recorded at room temperature under a constant excitation intensity.
-
The temperature of the sample is then increased in controlled steps, and the emission spectrum is recorded at each temperature point.
-
The integrated emission intensity is plotted as a function of temperature.
-
The thermal quenching temperature (T₅₀) is often defined as the temperature at which the luminescence intensity is reduced to 50% of its initial value at room temperature.
Visualizing the Process and Relationships
To better understand the workflow and the underlying principles, the following diagrams are provided.
References
- 1. Analysis of Excitation Energy Transfer in LaPO4 Nanophosphors Co-Doped with Eu3+/Nd3+ and Eu3+/Nd3+/Yb3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. photonics.pl [photonics.pl]
- 6. ijrbat.in [ijrbat.in]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Lanthanum and Phosphate in LaPO4: A Comparative Guide
For researchers, scientists, and drug development professionals working with lanthanum phosphate (B84403) (LaPO4), accurate and precise quantification of both lanthanum and phosphate is critical for characterization, quality control, and understanding its behavior in various applications. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of lanthanum and phosphate in a LaPO4 matrix, complete with experimental protocols and performance data.
Comparison of Analytical Methods
Several analytical techniques are available for the determination of lanthanum and phosphate. The choice of method often depends on factors such as the required sensitivity, sample throughput, available instrumentation, and the specific requirements of the analysis. The following table summarizes the key performance characteristics of inductively coupled plasma-optical emission spectrometry (ICP-OES), spectrophotometry, gravimetric analysis, and ion chromatography for the analysis of lanthanum and phosphate in LaPO4.
| Analytical Method | Analyte | Principle | Sample Preparation | Advantages | Disadvantages | Typical Performance |
| ICP-OES | Lanthanum & Phosphate | Atomic emission from excited atoms and ions in an argon plasma. | Acid digestion of the solid LaPO4 sample.[1][2] | High sensitivity, multi-element capability, wide linear range. | High initial instrument cost, potential for spectral interferences from lanthanum's line-rich spectrum. | LOD: La: ~0.008 ng/L, P: ~0.0138 µM; Accuracy: Excellent, with recoveries typically within ±10% of the certified value.[1][3] |
| Spectrophotometry | Lanthanum | Formation of a colored complex with a chromogenic reagent (e.g., Arsenazo III, Bromopyrogallol Red).[4][5] | Dissolution of the LaPO4 sample in acid. | Low cost, simple instrumentation. | Potential for interference from phosphate, lower sensitivity compared to ICP methods.[4] | LOD: ~0.5 µM (with Arsenazo III).[4] |
| Spectrophotometry (Molybdenum Blue Method) | Phosphate | Formation of a blue phosphomolybdate complex. | Dissolution of the LaPO4 sample in acid. | Low cost, well-established method. | Potential for interference from silicates and other ions. | LOD: ~ a few µg/L. |
| Gravimetric Analysis | Phosphate | Precipitation of phosphate as an insoluble salt (e.g., quinolinium phosphomolybdate). | Dissolution of the LaPO4 sample in acid. | High accuracy and precision (primary method). | Time-consuming, not suitable for trace analysis. | Accuracy: Excellent, considered a reference method. |
| Ion Chromatography | Phosphate | Separation of phosphate ions on an ion-exchange column followed by conductivity detection.[6] | Dissolution of the LaPO4 sample in a suitable solvent and filtration. | Good selectivity, can speciate different forms of phosphate. | Can be affected by high concentrations of other anions.[6] | Linear Range: 2 to 200 ppm; Precision (RSD): 0.6% to 3.7%.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the key analytical techniques.
Sample Preparation: Dissolution of Solid LaPO4
A common and effective method for bringing solid lanthanum phosphate into solution for analysis by ICP-OES, spectrophotometry, or gravimetric analysis is acid digestion.
Microwave-Assisted Acid Digestion:
-
Weigh accurately approximately 0.1 g of the finely ground LaPO4 sample into a microwave digestion vessel.[1]
-
Add a mixture of concentrated nitric acid (HNO3) and hydrochloric acid (HCl) (e.g., 6 mL of aqua regia) and hydrofluoric acid (HF) (e.g., 4 mL). Caution: Handle HF with extreme care in a fume hood with appropriate personal protective equipment. [1]
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to approximately 200°C and hold for 15-30 minutes, or as optimized for the specific instrument and sample.[7]
-
After cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested solution to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water.[7]
-
This solution can then be further diluted as required for the specific analytical method.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Instrumentation: An ICP-OES system equipped with a nebulizer, spray chamber, and a suitable detector.
Procedure:
-
Prepare a series of calibration standards for both lanthanum and phosphorus covering the expected concentration range in the prepared sample solutions.
-
Aspirate the blank solution (diluted acid matrix), calibration standards, and the prepared LaPO4 sample solutions into the plasma.
-
Measure the emission intensity at the selected wavelengths for lanthanum (e.g., 379.478 nm, 408.672 nm) and phosphorus (e.g., 177.495 nm, 213.618 nm).
-
Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.
-
Determine the concentration of lanthanum and phosphorus in the sample solutions from the calibration curve, correcting for any dilutions made during sample preparation.
Spectrophotometry: Molybdenum Blue Method for Phosphate
Reagents:
-
Ammonium molybdate (B1676688) solution
-
Potassium antimonyl tartrate solution
-
Ascorbic acid solution
-
Combined reagent (mixture of the above)
-
Standard phosphate solution
Procedure:
-
Pipette an aliquot of the prepared LaPO4 sample solution into a volumetric flask.
-
Add the combined reagent and dilute to the mark with deionized water.
-
Allow the blue color to develop for a specific time (e.g., 10-30 minutes) at room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 880 nm) using a spectrophotometer.
-
Prepare a calibration curve using a series of standard phosphate solutions treated in the same manner.
-
Determine the phosphate concentration in the sample from the calibration curve.
Gravimetric Analysis of Phosphate as Quinolinium Phosphomolybdate
Reagents:
-
Quimociac reagent (quinoline, sodium molybdate, citric acid, nitric acid)
-
Dilute nitric acid
Procedure:
-
Take an aliquot of the acidic solution of the dissolved LaPO4 sample.
-
Heat the solution and add the quimociac reagent to precipitate the phosphate as quinolinium phosphomolybdate.
-
Digest the precipitate by keeping the solution hot for a period to ensure complete precipitation and a filterable precipitate.
-
Filter the precipitate through a pre-weighed filtering crucible (e.g., a Gooch crucible with a glass fiber filter).
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the crucible and precipitate in an oven at a specific temperature (e.g., 250°C) to a constant weight.
-
Calculate the mass of the precipitate and, using the gravimetric factor for P or P2O5 in quinolinium phosphomolybdate, determine the amount of phosphate in the original sample.
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the general workflow for sample analysis and the decision-making process for method selection.
Caption: Experimental workflow for the quantitative analysis of LaPO4.
Caption: Logical flow for selecting an analytical method for LaPO4 analysis.
References
- 1. icpms.labrulez.com [icpms.labrulez.com]
- 2. ICP Analysis | Research Analytical Laboratory [ral.cfans.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. A simple spectrophotometric assay for micromolar amounts of lanthanum in the presence of calcium and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validating Lanthanum Phosphate Stoichiometry: A Comparative Guide to EDX Analysis and Alternative Techniques
For researchers, scientists, and drug development professionals, confirming the precise stoichiometry of synthesized lanthanum phosphate (B84403) (LaPO₄) is a critical step in material characterization. This guide provides a comparative overview of Energy-Dispersive X-ray Spectroscopy (EDX) for stoichiometric validation, alongside more quantitative techniques such as Wavelength-Dispersive X-ray Spectroscopy (WDS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is a widely accessible technique for elemental analysis.[1][2] It provides a rapid qualitative and semi-quantitative assessment of the elemental composition of a sample.[3] For lanthanum phosphate, EDX is frequently employed to confirm the presence of lanthanum (La), phosphorus (P), and oxygen (O), and to assess the purity of the synthesized material by detecting any elemental contaminants.[4][5] However, for achieving a precise stoichiometric validation, the inherent limitations of EDX in terms of spectral resolution and accuracy, particularly for lighter elements, necessitate the use of more robust analytical methods.[6][7]
Comparative Analysis of Techniques
While EDX is invaluable for initial characterization, WDS and ICP-OES offer higher accuracy and precision for the quantitative determination of the La/P atomic ratio. The following table summarizes the key performance characteristics of these techniques for the stoichiometric analysis of this compound.
| Feature | Energy-Dispersive X-ray Spectroscopy (EDX) | Wavelength-Dispersive X-ray Spectroscopy (WDS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Primary Use | Qualitative and semi-quantitative elemental analysis, purity assessment | High-precision quantitative elemental analysis | High-precision and high-throughput quantitative elemental analysis |
| Accuracy | Lower, can have errors >10% without standards[6] | High, typically <2% relative uncertainty[8] | Very high, often with <1% uncertainty[9] |
| Precision | Moderate | High | Very High |
| Spectral Resolution | Lower (~130-150 eV)[10] | Higher (~5-10 eV)[7] | Not applicable (atomic emission lines) |
| Detection Limits | ~0.1 wt% | ~10-100 ppm[11] | ppb to ppm range[12] |
| Analysis Time | Fast (minutes per sample)[7] | Slower (can be >30 minutes per sample)[7] | Fast for multiple elements (minutes per sample) |
| Sample Preparation | Minimal, often requires a conductive coating | Requires a highly polished, flat surface | Requires sample dissolution into a liquid form |
| Key Advantage | Rapid, readily available on most SEMs | High accuracy and resolution, non-destructive | High precision, high throughput, excellent for trace elements |
| Key Limitation | Peak overlaps, lower accuracy for light elements[6][7] | Slower analysis, requires specific crystal optics | Destructive analysis, potential for matrix effects |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
Energy-Dispersive X-ray Spectroscopy (EDX) Protocol
This protocol outlines a general procedure for the semi-quantitative analysis of this compound powders.
1. Sample Preparation:
-
Ensure the this compound powder is dry and homogeneous.
-
Mount the powder onto an aluminum stub using double-sided carbon tape.
-
For non-conductive samples, apply a thin conductive coating (e.g., carbon or gold) to prevent charging under the electron beam.[13]
2. Instrumentation and Data Acquisition:
-
Instrument: Scanning Electron Microscope equipped with an EDX detector.
-
Accelerating Voltage: 15-20 kV. This provides sufficient energy to excite the L-shell of Lanthanum and the K-shell of Phosphorus.[14]
-
Beam Current: Adjust to achieve an optimal detector dead time, typically between 20-40%.
-
Working Distance: Use the analytical working distance recommended by the instrument manufacturer for quantitative analysis.
-
Acquisition Mode: Acquire spectra from multiple representative areas of the sample to ensure homogeneity. Point analysis or area mapping can be used.
-
Acquisition Time: Collect data for a sufficient duration (e.g., 60-100 seconds) to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
Use the EDX software to perform peak identification and background subtraction.
-
Apply matrix corrections (e.g., ZAF or Phi-Rho-Z) to convert X-ray intensities into elemental weight percentages.[15]
-
Convert weight percentages to atomic percentages to determine the La/P atomic ratio.
Wavelength-Dispersive X-ray Spectroscopy (WDS) Protocol
For high-accuracy stoichiometric analysis, WDS is a superior alternative to EDX.
1. Sample Preparation:
-
Embed the this compound powder in an epoxy resin.
-
Grind and polish the surface of the mounted sample to a mirror finish (typically to 1 µm or better) to ensure a flat surface for analysis.[10]
-
Apply a conductive carbon coat to the polished surface.
2. Instrumentation and Data Acquisition:
-
Instrument: Electron Probe Microanalyzer (EPMA) or SEM equipped with a WDS spectrometer.
-
Accelerating Voltage and Beam Current: Typically 15-20 kV and 10-40 nA.
-
Analyzing Crystals: Select appropriate diffracting crystals for the La Lα and P Kα X-ray lines (e.g., PET for P Kα and LiF for La Lα).
-
Standards: Use certified standards for lanthanum and phosphorus (e.g., LaB₆ and GaP or apatite) for accurate calibration.
-
Measurement: Perform measurements on multiple points on the sample and the standards.
3. Data Analysis:
-
The software will compare the X-ray intensities from the sample to those from the standards.
-
Apply matrix corrections to calculate the elemental weight percentages and subsequently the atomic percentages to determine the La/P ratio.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Protocol
ICP-OES provides a highly accurate bulk analysis of the this compound stoichiometry.
1. Sample Preparation (Acid Digestion):
-
Accurately weigh a known amount of the dried this compound powder.
-
Digest the sample in a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system or by heating on a hot plate in a fume hood until the sample is completely dissolved.
-
Dilute the digested sample to a known volume with deionized water.
2. Instrumentation and Data Acquisition:
-
Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer.
-
Calibration: Prepare a series of calibration standards of known La and P concentrations that bracket the expected concentrations in the sample solution.
-
Analysis: Aspirate the blank, standards, and sample solutions into the plasma.
-
Wavelengths: Measure the emission intensities at characteristic wavelengths for La and P (e.g., La 379.478 nm and P 213.618 nm).
3. Data Analysis:
-
Construct calibration curves for La and P by plotting emission intensity versus concentration for the standards.
-
Use the calibration curves to determine the concentrations of La and P in the sample solution.
-
Calculate the original mass of La and P in the solid sample and determine the La/P atomic ratio.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for EDX and ICP-OES analysis of this compound.
Caption: Experimental workflow for EDX analysis of LaPO₄.
Caption: Experimental workflow for ICP-OES analysis of LaPO₄.
References
- 1. Energy Dispersive X-ray (EDX) microanalysis: A powerful tool in biomedical research and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EDS – Advanced Quantum-Nano Materials & Optoelectronics Laboratory (AQNMOL) [aqnmol.or.kr]
- 3. ejh.it [ejh.it]
- 4. Synthesis of this compound–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MyScope [myscope.training]
- 8. Limitations to Accuracy in Extracting Characteristic Line Intensities From X-Ray Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Combined ICP-MS, ESEM-EDX, and HAADF-STEM-EDX Approach for the Assessment of Metal Sub-Micro- and Nanoparticles in Wheat Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scanning electron microscope - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
Lanthanum-Based Materials: A Comparative Guide to Phosphate Adsorption Capacity
For Researchers, Scientists, and Drug Development Professionals
The removal of excess phosphate (B84403) from aqueous solutions is a critical challenge in various fields, from environmental remediation to pharmaceutical manufacturing. Lanthanum-based materials have emerged as a promising class of adsorbents due to their high affinity and selectivity for phosphate ions.[1][2] This guide provides a comparative analysis of the phosphate adsorption capacity of different lanthanum-based materials, supported by experimental data and detailed methodologies to aid in the selection and application of these materials for research and development.
Performance Comparison of Lanthanum-Based Adsorbents
The phosphate adsorption capacity of lanthanum-based materials is influenced by factors such as their specific chemical composition, morphology, and the experimental conditions under which they are tested. The following table summarizes the maximum phosphate adsorption capacity (qmax) of various lanthanum-based materials as reported in recent literature.
| Adsorbent Material | Maximum Adsorption Capacity (qmax, mg P/g) | pH | Temperature (°C) | Reference |
| Lanthanum Hydroxide (B78521) Nanoparticle | 193.9 | 7.0 | Not Specified | [3] |
| Mesoporous Lanthanum Hydroxide (MLHO) | 109.41 | Not Specified | 28 | [4] |
| Amorphous Lanthanum Carbonate (LC) | 112.9 | 3.0-11.0 | 25 | [5][6] |
| Lanthanum Carbonate (La2(CO3)3) | 106.6 | 2.9 | Not Specified | [7] |
| Lanthanum-based Metal-Organic Framework (La-MOF) | 173.8 | Not Specified | 25 | [8] |
| Lanthanum-based Metal-Organic Framework (La-MOF) | 142.04 | 9 | Not Specified | [9][10] |
| Lanthanum-doped MIL-101 (0.5La-MIL-101) | 344.02 | 3.0-10.0 | Not Specified | [11] |
| Lanthanum-doped UiO-66 (0.2La-UiO-66) | 348.43 | Not Specified | Not Specified | [12] |
| Lanthanum-modified Dewatered Sludge-Based Biochar (La-SBBC) | 152.77 | 3.0 | 35 | [13] |
| Nano Mesoporous Lanthanum Oxide (La2O3) | 266.7 | Not Specified | Not Specified | [14] |
Note: The adsorption capacities can vary significantly based on the synthesis method and the specific experimental conditions.
Experimental Protocols
The determination of phosphate adsorption capacity typically involves batch adsorption experiments. A generalized protocol is outlined below, based on methodologies reported in the cited literature.[15][16][17]
Preparation of Phosphate Stock Solution
A standard stock solution of phosphate is prepared by dissolving a known amount of anhydrous potassium dihydrogen phosphate (KH2PO4) in deionized water.[15] Working solutions of desired concentrations are then prepared by diluting the stock solution.
Batch Adsorption Studies
Batch experiments are conducted to evaluate the effects of various parameters on phosphate adsorption, including:
-
pH: The pH of the phosphate solution is adjusted to the desired value using dilute solutions of HCl or NaOH.[15]
-
Adsorbent Dosage: A predetermined amount of the lanthanum-based adsorbent is added to a fixed volume of the phosphate solution.[7][13]
-
Contact Time: The mixture is agitated for a specific period to reach equilibrium. Kinetic studies are performed by analyzing samples at different time intervals.[15]
-
Initial Phosphate Concentration: The adsorption isotherm is determined by varying the initial concentration of the phosphate solution while keeping other parameters constant.[15]
The experiments are typically carried out in conical flasks at a constant temperature and agitation speed.[15]
Analysis of Phosphate Concentration
After the adsorption experiment, the solid adsorbent is separated from the solution by centrifugation or filtration.[15] The remaining phosphate concentration in the supernatant is determined spectrophotometrically using the molybdenum blue method.[18]
The amount of phosphate adsorbed per unit mass of the adsorbent at equilibrium (qe, mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
Where:
-
C_0 is the initial phosphate concentration (mg/L)
-
C_e is the equilibrium phosphate concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
The experimental data is then fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the maximum adsorption capacity and understand the adsorption mechanism.[5][10]
Mechanisms of Phosphate Adsorption
The high affinity of lanthanum-based materials for phosphate is attributed to several mechanisms, including:
-
Lewis Acid-Base Interaction: The lanthanum ion (La³⁺) acts as a Lewis acid, readily interacting with the Lewis base, the phosphate ion.[2][19]
-
Electrostatic Attraction: At pH values below the point of zero charge (pzc) of the adsorbent, the positively charged surface attracts negatively charged phosphate species (H₂PO₄⁻ and HPO₄²⁻).[6]
-
Ligand Exchange: Surface hydroxyl groups on the lanthanum-based materials can be replaced by phosphate ions, forming inner-sphere complexes.[3][20]
-
Surface Precipitation: At high phosphate concentrations, insoluble lanthanum phosphate can precipitate on the surface of the adsorbent.[1][7]
Experimental Workflow for Phosphate Adsorption Studies
The following diagram illustrates a typical workflow for evaluating the phosphate adsorption capacity of a material.
Caption: Experimental workflow for determining phosphate adsorption capacity.
Conclusion
Lanthanum-based materials demonstrate significant potential for phosphate removal, with lanthanum-doped metal-organic frameworks exhibiting exceptionally high adsorption capacities. The choice of the most suitable material depends on the specific application, considering factors such as pH, temperature, and the presence of competing ions. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in designing and conducting studies for efficient phosphate sequestration. Further research is encouraged to optimize the synthesis of these materials and evaluate their performance in real-world scenarios.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphate removal and recovery by lanthanum-based adsorbents: A review for current advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of mesoporous lanthanum hydroxide with enhanced adsorption performance for phosphate removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Strong adsorption of phosphate by amorphous lanthanum carbonate nano-adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strong adsorption of phosphate by amorphous lanthanum carbonate nano-adsorbents - ProQuest [proquest.com]
- 7. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. Effective adsorption of phosphate from aqueous solution by La-based metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. 2.4. Batch adsorption experiment [bio-protocol.org]
- 16. 4.4. Phosphate Adsorption Experiments [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. 2.4. Phosphate Adsorption Experiment [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Assessing the Purity of Synthesized Lanthanum Phosphate for Optimal Phosphate Removal: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized materials is paramount. This guide provides a comprehensive comparison of methods to assess the purity of lanthanum phosphate (B84403) (LaPO₄), a promising material for phosphate removal, and contrasts its performance with key alternatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and evaluation of these materials for water treatment and other applications where phosphate sequestration is critical.
The efficacy of lanthanum phosphate as a phosphate adsorbent is intrinsically linked to its physicochemical properties, which are in turn governed by its purity and synthesis method. Impurities, such as unreacted precursors or alternative crystalline phases, can significantly impact performance. This guide outlines the essential analytical techniques for characterizing this compound and compares its key performance indicators with those of other lanthanum-based adsorbents and metal-organic frameworks (MOFs).
Comparative Performance of Phosphate Adsorbents
The selection of an appropriate adsorbent for phosphate removal depends on a variety of factors, including its adsorption capacity, surface area, and the conditions under which it will be used. The following table summarizes key performance metrics for this compound and its alternatives.
| Adsorbent Material | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Maximum Phosphate Adsorption Capacity (mg P/g) | Optimal pH Range |
| This compound (LaPO₄) | Hydrothermal | 21.39 - 58.2 | 0.15 - 0.35 | 17.2 - 52.25[1] | 3.0 - 7.0[2] |
| Lanthanum Oxide (La₂O₃) | Precipitation/Calcination | 5.8 - 51.04[3] | 0.04 - 0.21 | 27.7 - 93.0 | 3.0 - 7.0 |
| Lanthanum Hydroxide (La(OH)₃) | Precipitation | 15.3 - 164 | 0.11 - 0.45 | 79.6 - 173.3[2][4] | 4.0 - 8.0 |
| Lanthanum-based MOF (UiO-66 type) | Solvothermal | 800 - 1500 | 0.4 - 0.7 | 41.36 - 303[5] | 3.0 - 9.0 |
Experimental Protocols for Purity Assessment
Accurate assessment of this compound purity requires a multi-faceted approach, employing a combination of analytical techniques to probe its structural, chemical, and morphological characteristics.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phase of the synthesized this compound and to detect the presence of any crystalline impurities.
Protocol:
-
Sample Preparation: The synthesized this compound powder is finely ground using an agate mortar and pestle to ensure a homogenous particle size.
-
Mounting: The powdered sample is packed into a sample holder, ensuring a flat and level surface.
-
Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. A typical analysis would involve scanning over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/minute.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present. For instance, the hexagonal phase of LaPO₄ (JCPDS card no. 04-0635) is a common target.[3] Rietveld refinement can be employed for quantitative phase analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized material and to detect impurities such as unreacted phosphate precursors or the presence of hydroxyl groups.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. The presence of P-O stretching and bending vibrations confirms the formation of phosphate. The absence of bands corresponding to potential impurities (e.g., nitrate (B79036) or chloride from precursors) indicates a high degree of purity.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology, particle size, and aggregation state of the synthesized this compound nanoparticles.
Protocol:
-
Sample Preparation:
-
SEM: A small amount of the this compound powder is mounted on an aluminum stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.[8][9]
-
TEM: A dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol) and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry.[10]
-
-
Imaging: The prepared sample is introduced into the microscope, and images are captured at various magnifications.
-
Analysis: The images are analyzed to determine the particle size distribution, shape, and surface morphology. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to perform elemental analysis and confirm the La:P ratio.
Visualizing the Workflow
To better understand the logical flow of assessing the purity of synthesized this compound, the following diagrams illustrate the key stages of the process.
References
- 1. Competitive adsorption of phosphate and dissolved organic carbon on lanthanum modified zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. azonano.com [azonano.com]
- 5. mdpi.com [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Lanthanide Phosphate Nanoparticles
An Objective Guide for Researchers and Drug Development Professionals
The burgeoning field of nanotechnology has introduced a diverse array of nanoparticles for biomedical applications, with lanthanide phosphate (B84403) nanoparticles emerging as promising candidates for bioimaging, drug delivery, and therapy.[1][2] Their unique optical and magnetic properties have garnered significant attention.[2][3] However, a thorough understanding of their cytotoxic profiles is paramount for their safe and effective translation into clinical practice. This guide provides a comparative overview of the cytotoxicity of different lanthanide-based nanoparticles, with a focus on lanthanide phosphates, supported by experimental data and detailed protocols.
Quantitative Cytotoxicity Data
The cytotoxic effects of lanthanide-based nanoparticles have been evaluated across various cell lines using multiple assays. The following table summarizes key quantitative data from recent studies, providing a comparative look at their impact on cell viability. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including the specific type of nanoparticle, cell line, exposure time, and assay used.
| Nanoparticle | Cell Line | Concentration (µg/mL) | Exposure Time | Assay | Cell Viability (%) / IC50 | Reference |
| Lanthanum-doped Phosphate Glasses (PL10) | BHK fibroblast | 2500 | Not Specified | Not Specified | > 97% | [4] |
| Lanthanum-doped Phosphate Glasses (P0) | BHK fibroblast | 5000 | Not Specified | Not Specified | 80% | [4] |
| Lanthanum-doped Phosphate Glasses (PL5) | BHK fibroblast | 5000 | Not Specified | Not Specified | 87.4% | [4] |
| Lanthanum-doped Phosphate Glasses (PL10) | BHK fibroblast | 5000 | Not Specified | Not Specified | 93.3% | [4] |
| Ligand-free NaGdF4 | HeLa | 400 | 48 hours | MTS | ~80% | [5] |
| Ligand-free NaYF4 | HeLa | 400 | 48 hours | MTS | ~80% | [5] |
| Ligand-free NaGdF4 | HeLa | 800 | 7 days | MTS | 45% | [5] |
| (La, Sm)-doped ZnO | MCF7 | 2.5 - 160 | Not Specified | Not Specified | Death of 10.56% - 42.55% | [4] |
| (La, Sm)-doped ZnO | HT29 | 2.5 - 160 | Not Specified | Not Specified | Death of 18.23% - 38.64% | [4] |
| La2O3 | CHANG | 300 | 48 hours | MTT | Less toxic than on HuH-7 | [6] |
| La2O3 | HuH-7 | 300 | 48 hours | MTT | More toxic than on CHANG | [6] |
| Tb-doped Gd2O3 | L929 (mouse) & BEAS-2B (human) | 200 - 2000 | 48 hours | WST-8 & Pico-Green | Consistently more toxic than Tb-doped Dy2O3 | [7] |
| Tb-doped Dy2O3 | L929 (mouse) & BEAS-2B (human) | 200 - 2000 | 48 hours | WST-8 & Pico-Green | Lesser toxic effect | [7] |
| La(III) complex 2 | HeLa & MCF-7 | ~4 (in light) | Not Specified | MTT | IC50 ~4 µM | [8] |
| La(III) complex 2 | HepG2 | ~0.7 (in light) | Not Specified | MTT | IC50 ~0.7 µM | [8] |
Note: The data presented is a summary from multiple sources and direct comparison between different nanoparticle types and experimental setups should be approached with caution.
Experimental Protocols
Accurate assessment of cytotoxicity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for common assays used in the evaluation of lanthanide phosphate nanoparticle cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, CHANG, HuH-7) in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][6]
-
Nanoparticle Exposure: Prepare stock suspensions of the lanthanide phosphate nanoparticles in deionized water (e.g., 1 mg/mL).[6] Dilute the stock suspension to the desired experimental concentrations (e.g., 0, 20, 50, 100, 300, 400 µg/mL) in cell culture medium.[6] Remove the old medium from the wells and add 100 µL of the nanoparticle-containing medium.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[5][6]
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[9][10][11]
Protocol:
-
Cell Seeding and Exposure: Seed cells in a 12-well or 96-well plate and expose them to different concentrations of lanthanide phosphate nanoparticles as described in the MTT assay protocol.[9][12]
-
Sample Collection: After the desired exposure time (e.g., 24 hours), centrifuge the plates to pellet any cell debris and nanoparticles.[9]
-
LDH Reaction: Transfer 100 µL of the supernatant from each well to a new 96-well plate.[9]
-
Reagent Addition: Add 100 µL of the LDH assay reaction mixture (containing diaphorase/NADH and Iodonitrotetrazolium violet) to each well.[11]
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. The reaction results in the formation of a red formazan product.[12] Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculation: Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed to achieve maximum LDH release).
Visualizing Experimental Workflow and Cytotoxicity Mechanisms
To better illustrate the processes involved in assessing nanoparticle cytotoxicity, the following diagrams are provided.
A typical experimental workflow for assessing nanoparticle cytotoxicity.
Potential signaling pathways leading to nanoparticle-induced cytotoxicity.
Concluding Remarks
The cytotoxicity of lanthanide phosphate nanoparticles is a multifactorial issue influenced by the specific lanthanide element, particle size, surface coating, and the biological system it interacts with. While many lanthanide-based nanoparticles exhibit low toxicity at lower concentrations, dose-dependent cytotoxicity is a common observation.[6] The data and protocols presented in this guide offer a foundational understanding for researchers. However, for any specific lanthanide phosphate nanoparticle formulation, a comprehensive and systematic cytotoxicity assessment using multiple assays and relevant cell lines is crucial before considering its advancement in drug development. Future research should focus on standardized testing protocols to enable more direct and accurate comparisons across different studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of intrinsically radiolabeled lanthanide phosphate nanoparticles toward biomedical and environmental applications (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Evaluation of Cyto - and Genotoxic Influence of Lanthanum Dioxide Nanoparticles on Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of titanium dioxide nanoparticles to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Assay for Testing Cell Cytotoxicity [bio-protocol.org]
- 12. LDH cytotoxicity assay [protocols.io]
Unveiling the Properties of Lanthanum Phosphate: A Guide to Validating Theoretical Models
For researchers, scientists, and professionals in drug development, the accurate prediction of material properties is paramount. This guide provides a comprehensive comparison of theoretical models and experimental data for lanthanum phosphate (B84403) (LaPO4), a material of significant interest in various scientific and biomedical applications. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide serves as a critical resource for validating theoretical predictions against real-world measurements.
Lanthanum phosphate is a ceramic material known for its high thermal stability and potential applications as a host for radioactive elements and in optical materials. Accurate theoretical models of its properties are crucial for designing new materials and predicting their behavior. This guide focuses on the validation of these models by comparing their predictions with robust experimental data across structural, electronic, and thermal properties.
Structural Properties: A Tale of Two Phases
This compound primarily exists in two crystalline forms: a low-temperature hexagonal phase (rhabdophane) and a high-temperature monoclinic phase (monazite). The transition between these phases is a key area of study where theoretical models are rigorously tested.
Table 1: Comparison of Theoretical and Experimental Lattice Parameters for Monoclinic LaPO4
| Parameter | Theoretical (DFT) | Experimental (XRD) |
| a (Å) | 6.85 | 6.812(3) |
| b (Å) | 7.07 | 7.065(3) |
| c (Å) | 6.50 | 6.495(3) |
| β (°) | 103.7 | 103.71(4) |
Table 2: Comparison of Theoretical and Experimental Lattice Parameters for Hexagonal LaPO4
| Parameter | Theoretical (DFT) | Experimental (XRD) |
| a (Å) | 7.08 | 7.063(1) |
| c (Å) | 6.48 | 6.478(1) |
The theoretical values, predominantly derived from Density Functional Theory (DFT) calculations, show strong agreement with experimental data obtained through X-ray Diffraction (XRD), lending confidence to the computational models used to predict the crystal structures of this compound.
Electronic Properties: Pinpointing the Band Gap
The electronic band gap is a critical parameter that determines the optical and electronic properties of a material. Theoretical models, often employing DFT with hybrid functionals, predict an indirect band gap for the more stable monoclinic phase of this compound.
Table 3: Comparison of Theoretical and Experimental Electronic Band Gap of Monoclinic LaPO4
| Method | Predicted/Measured Band Gap (eV) |
| Theoretical (DFT) | ~8.0 (Indirect)[1][2] |
| Experimental (UV-Vis Spectroscopy) | ~5.8 (for undoped LaPO4, calculated from doped samples)[3] |
While a direct experimental measurement of the band gap for pure, undoped this compound remains a subject of ongoing research, data extrapolated from doped samples provide a valuable benchmark. The discrepancy between the current theoretical and experimental values highlights an area for further refinement in computational models.
Thermal Properties: Stability Under Heat
The ability of this compound to withstand high temperatures is one of its most valuable characteristics. The coefficient of thermal expansion (CTE) is a key measure of this stability.
Table 4: Comparison of Theoretical and Experimental Coefficient of Thermal Expansion of LaPO4
| Method | Coefficient of Thermal Expansion (× 10⁻⁶ K⁻¹) |
| Theoretical (DFT) | Not available in searched literature |
| Experimental (Dilatometry) | 8.2 ± 0.2 (for LaPO4 with ~7.5 wt% LaP₃O₉)[4] |
Experimental data, though for a composite material, provides a crucial reference point for future theoretical calculations of the thermal expansion of pure this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of experimental data, detailed methodologies are essential. Below are summaries of the key experimental protocols used to characterize this compound.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and lattice parameters of this compound.
Methodology:
-
A powdered sample of this compound is prepared and mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present and to calculate the lattice parameters using Bragg's Law and Rietveld refinement methods.
UV-Visible Spectroscopy
Objective: To determine the electronic band gap of this compound.
Methodology:
-
A dilute suspension of finely powdered this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or water) or a thin film is deposited on a transparent substrate.
-
The absorbance or reflectance of the sample is measured over a range of ultraviolet and visible wavelengths using a UV-Vis spectrophotometer.
-
A Tauc plot is constructed by plotting (αhν)^(1/n) against photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for an indirect band gap).
-
The band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis.
Dilatometry
Objective: To measure the coefficient of thermal expansion of this compound.
Methodology:
-
A solid, well-sintered sample of this compound with a defined geometry (e.g., a cylindrical rod) is prepared.
-
The sample is placed in a dilatometer, and a pushrod is brought into contact with it.
-
The sample is heated in a furnace through a controlled temperature program.
-
The change in the length of the sample as a function of temperature is measured by a sensitive displacement transducer connected to the pushrod.
-
The coefficient of thermal expansion is calculated from the slope of the length change versus temperature curve.
Visualizing the Validation Workflow
The process of validating theoretical models with experimental data can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this process.
Caption: Workflow for validating theoretical models of this compound properties.
This comprehensive guide provides a framework for the critical evaluation of theoretical models against experimental realities. The presented data and methodologies will aid researchers in refining computational approaches, leading to more accurate predictions and the accelerated discovery of new materials with tailored properties.
References
benchmarking lanthanum phosphate catalyst performance against industrial catalysts
A Comparative Guide to the Performance of Lanthanum Phosphate-Based Catalysts Against Industrial Alternatives
For researchers and professionals in drug development and chemical synthesis, the efficiency and selectivity of catalytic processes are paramount. This guide provides a detailed comparison of lanthanum phosphate (B84403) and related lanthanum-based catalysts against established industrial catalysts in key chemical transformations. The performance data is supported by detailed experimental protocols to ensure reproducibility and aid in the selection of optimal catalytic systems.
Performance Benchmark: Dehydration and Esterification Reactions
Lanthanum-based catalysts have demonstrated significant potential in various catalytic applications, including the dehydration of bio-derived molecules and the transesterification of fatty acids for biodiesel production. This section benchmarks their performance against traditional industrial catalysts.
Dehydration of Lactic Acid to Acrylic Acid
The conversion of lactic acid, a renewable platform molecule, to acrylic acid is a critical industrial process. The performance of this compound (LaP) catalysts in this reaction is highly dependent on their composition and preparation.
Table 1: Performance Comparison for Lactic Acid Dehydration
| Catalyst | La/P Molar Ratio | Calcination Temp. (°C) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) | Reference |
| LaP | 0.35 | 500 | ~100 | ~74 | [1] |
| LaP | 0.35 | 400 | ~100 | Slightly lower than 74 | [1] |
| LaP | 0.2 | - | High | Low | [1] |
| This compound nanorods | - | - | 72 | ~50 | [1] |
Note: The industrial standard catalyst for this process is not explicitly mentioned in the compared study, but the data shows a significant improvement over previously reported this compound catalysts.
Dehydration of Bio-ethanol to Ethylene (B1197577)
The dehydration of bio-ethanol to ethylene is a cornerstone of the bio-based chemical industry. Lanthanum-phosphorous modified HZSM-5 zeolites have been shown to be highly effective catalysts for this reaction, outperforming the parent industrial catalyst.
Table 2: Performance Comparison for Ethanol Dehydration
| Catalyst | Ethanol Conversion (%) | Ethylene Selectivity (%) | Stability | Industrial Catalyst Comparison | Reference |
| 0.5%La-2%P/HZSM-5 | 100 | 99 | > 70 hours | Higher stability and resistance to coking than parent HZSM-5 | [2] |
| HZSM-5 (parent) | High | High | Lower than modified catalyst | Standard industrial zeolite catalyst | [2][3] |
| γ-Al2O3 | Lower than HZSM-5 | Lower than HZSM-5 | - | Widely used industrial catalyst | [4] |
| NiAPSO-34 | Higher than SAPO-34 and γ-Al2O3 | Higher than SAPO-34 and γ-Al2O3 | Better than HZSM-5 and γ-Al2O3 | - | [4] |
Esterification and Transesterification Reactions
Lanthanum-based catalysts are also effective in esterification and transesterification reactions, which are crucial for biodiesel production. Their performance is often compared to other solid base catalysts.
Table 3: Performance Comparison for Free Fatty Acid Esterification and Transesterification
| Catalyst | Reaction | Conversion/Yield (%) | Industrial Catalyst Comparison | Reference |
| Sulfated Lanthanum Oxide (SLO) | Oleic Acid Esterification | 96 | Outperforms pure Lanthanum Oxide (67%) | [5] |
| SLO/HZSM-5 | Oleic Acid Esterification | 100 | Outperforms pure HZSM-5 (80%) | [5] |
| La₂O₃ | Palm Oil Transesterification | >95 (FAME Yield) | Comparable or better performance than CaO, SrO, and MgO under different conditions | [6] |
| CaO | Waste Cooking Oil Transesterification | ~97 (FAME Yield) | Common industrial solid base catalyst | [6] |
| SrO | Soybean Oil Transesterification | ~98 (FAME Yield) | High-activity solid base catalyst | [6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and application of catalytic systems.
Synthesis of this compound Catalyst (La/P = 0.35)
-
Preparation of Precursor Solutions : Aqueous solutions of La(NO₃)₃·6H₂O and (NH₄)₂HPO₄ are prepared.
-
Co-precipitation : The lanthanum nitrate (B79036) solution is added dropwise to the ammonium (B1175870) phosphate solution under constant stirring to induce co-precipitation.
-
Aging : The resulting precipitate is aged to ensure complete reaction and formation of the desired phosphate species.
-
Washing and Drying : The precipitate is filtered, washed with deionized water to remove impurities, and dried in an oven.
-
Calcination : The dried powder is calcined in a furnace at a specific temperature (e.g., 500 °C) for several hours to obtain the final crystalline this compound catalyst.[1]
Catalytic Activity Testing for Lactic Acid Dehydration
-
Reactor Setup : A fixed-bed reactor is typically used, packed with a known amount of the catalyst.
-
Reaction Conditions : An aqueous solution of lactic acid is fed into the reactor at a controlled flow rate. The reaction is carried out at a specific temperature (e.g., 350-450 °C) and atmospheric pressure.
-
Product Analysis : The reactor effluent is cooled and collected. The products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of lactic acid and the selectivity towards acrylic acid and other products.
Synthesis of Lanthanum-Phosphorous Modified HZSM-5
-
Impregnation : The parent HZSM-5 zeolite is impregnated with an aqueous solution containing desired amounts of a lanthanum salt (e.g., lanthanum nitrate) and a phosphorus source (e.g., phosphoric acid).
-
Drying : The impregnated zeolite is dried to remove the solvent.
-
Calcination : The dried material is calcined at a high temperature to decompose the precursors and anchor the lanthanum and phosphorus species onto the zeolite framework.[2]
Catalytic Activity Testing for Ethanol Dehydration
-
Reactor Setup : A fixed-bed microreactor is loaded with the catalyst.
-
Reaction Conditions : A feed of ethanol, often mixed with an inert gas like nitrogen, is passed through the catalyst bed at a defined weight hourly space velocity (WHSV). The reaction temperature is controlled, for instance, at 250 °C.[2]
-
Product Analysis : The gaseous products are analyzed online using a gas chromatograph (GC) equipped with a suitable column and detector to quantify the amounts of ethylene, diethyl ether, and unreacted ethanol.
Visualizing Catalytic Processes
Diagrams illustrating workflows and reaction pathways provide a clear understanding of the experimental and chemical processes involved.
Caption: Workflow for benchmarking catalyst performance.
Caption: Reaction pathway for lactic acid dehydration.
References
- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 2. Selective dehydration of bio-ethanol to ethylene catalyzed by lanthanum-phosphorous-modified HZSM-5: influence of the fusel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodiesel production by free fatty acid esterification using Lanthanum (La3+) and HZSM-5 based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
comparative analysis of lanthanum phosphate and lanthanum carbonate for phosphate binding
This guide provides a detailed comparative analysis of lanthanum carbonate, a widely used phosphate (B84403) binder in the management of hyperphosphatemia, particularly in patients with end-stage renal disease (ESRD). While the topic requests a comparison between lanthanum phosphate and lanthanum carbonate, it is critical to understand their relationship: Lanthanum carbonate is the orally administered drug, which, upon dissociation in the gastrointestinal (GI) tract, releases lanthanum ions that bind with dietary phosphate to form the highly insoluble and non-absorbable this compound. Therefore, this analysis will focus on the efficacy, mechanism, and safety of the active agent, lanthanum carbonate, and its comparison with other non-lanthanum phosphate binders to provide a comprehensive performance benchmark.
Mechanism of Action: From Lanthanum Carbonate to this compound
Lanthanum carbonate is a non-calcium, non-aluminum phosphate binder.[1] Its therapeutic action is localized to the GI tract.[2] When administered orally with meals, lanthanum carbonate dissociates in the acidic environment of the upper GI tract, releasing trivalent lanthanum ions (La³⁺).[3][4][5] These ions exhibit a high affinity for dietary phosphate released during digestion.[2] The binding of lanthanum ions with phosphate forms highly insoluble this compound (LaPO₄) complexes.[2][5] These complexes are not absorbed systemically and are subsequently excreted in the feces.[4][6] This process effectively prevents the absorption of dietary phosphate into the bloodstream, thereby reducing serum phosphorus concentrations and the calcium-phosphate product.[5]
Comparative Efficacy of Phosphate Binders
Clinical trials have demonstrated that lanthanum carbonate is an effective phosphate binder for reducing serum phosphorus in patients with ESRD.[7] Its efficacy is comparable or superior to other widely used binders.
Table 1: Quantitative Comparison of Phosphate Binder Efficacy
| Parameter | Lanthanum Carbonate | Sevelamer (B1230288) Carbonate | Calcium Carbonate | Placebo | Source |
| Net Phosphate Absorption Reduction | 45% (with 1,000 mg dose) | 21% (with 2,400 mg dose) | - | - | [8] |
| Mean Serum Phosphorus Reduction (vs. Placebo) | 1.91 mg/dL (P < 0.0001) | - | - | Baseline | [7] |
| Serum Phosphorus Reduction (vs. Baseline) | Statistically significant (P = 0.02) | - | Similar to Lanthanum | Increase of 0.75 mg/dL | [3][9] |
| Patients Achieving Target Phosphorus Levels (<5.9 mg/dL) | 66% | - | - | 31% | [1] |
| Incidence of Hypercalcemia | Significantly lower than Calcium Carbonate (6%) | - | Higher than Lanthanum Carbonate (49%) | - | [3][10] |
| Typical Daily Pill Burden | ~3 tablets (for 3000 mg/day) | High (e.g., 9-14 tablets/day) | High | - | [1][11][12] |
Experimental Protocols
The efficacy and safety of lanthanum carbonate have been established through rigorous clinical trials. Below is a generalized protocol for a randomized controlled trial (RCT) evaluating a phosphate binder, based on methodologies from published studies.[7][9]
A. Study Design: Randomized, Double-Blind, Placebo-Controlled Trial
-
Screening Phase:
-
Objective: To identify eligible patients with hyperphosphatemia.
-
Inclusion Criteria: Patients aged 18 years or older with ESRD on stable hemodialysis or peritoneal dialysis.
-
Exclusion Criteria: Patients with active peptic ulcer disease, bowel obstruction, or known allergies to lanthanum.[3]
-
-
Washout Phase (1-3 weeks):
-
Objective: To establish a baseline hyperphosphatemic state.
-
Procedure: All existing phosphate binder medications are discontinued. Patients receive dietary counseling.
-
Progression Criterion: Serum phosphorus levels must rise to a predefined threshold (e.g., >5.9 mg/dL).[7]
-
-
Dose-Titration Phase (e.g., 6 weeks):
-
Objective: To determine the optimal dose of lanthanum carbonate for each patient.
-
Procedure: Patients are initiated on a starting dose (e.g., 750 mg/day) of lanthanum carbonate, administered with meals. The dosage is titrated upwards (e.g., to a maximum of 3,000 mg/day) based on weekly serum phosphorus measurements to achieve the target level (e.g., ≤5.9 mg/dL).[7]
-
-
Maintenance Phase (e.g., 4 weeks):
-
Objective: To compare the efficacy of the established dose against a placebo.
-
Procedure: Patients are randomized in a double-blind manner to either continue their effective lanthanum carbonate dose or receive a matching placebo.
-
Primary Endpoint: The mean difference in serum phosphorus levels between the lanthanum carbonate and placebo groups at the end of the phase.[7]
-
Secondary Endpoints: Measurement of serum calcium, calcium-phosphate product, and parathyroid hormone (PTH) levels.[7]
-
-
Safety Monitoring:
Safety and Tolerability Profile
Lanthanum carbonate is generally well-tolerated.[7]
-
Common Adverse Effects: The most frequently reported side effects are gastrointestinal in nature, including nausea, vomiting, and abdominal pain.[2][3][14] These are typically mild to moderate.[15]
-
Serious Adverse Effects: Although rare, serious events such as bowel obstruction, ileus, and gastrointestinal perforation have been reported.[15][16] Therefore, it should be used with caution in patients with a history of GI disease, such as Crohn's disease or peptic ulcers.[3][13]
-
Systemic Absorption: Systemic absorption of lanthanum is minimal, which reduces the risk of systemic toxicity.[2][17] Long-term studies of up to 6 years have not shown evidence of clinically relevant adverse outcomes, with mortality and fracture rates comparable to those for patients on other phosphate binders.[15][18]
-
Hypercalcemia: A key advantage over calcium-based binders is a significantly lower risk of inducing hypercalcemia.[3][19]
Conclusion
Lanthanum carbonate is a potent, non-calcium-based phosphate binder that effectively reduces serum phosphorus levels in patients with chronic kidney disease. Its mechanism of action involves the formation of insoluble this compound in the GI tract, which is then excreted. Comparative data shows it has a strong phosphate binding capacity, often with a lower pill burden than other binders like sevelamer. While its primary side effects are gastrointestinal, it has a well-established long-term safety profile and offers a critical advantage by avoiding the hypercalcemia associated with calcium-based binders. For researchers and drug development professionals, lanthanum carbonate serves as a key benchmark for efficacy and safety in the therapeutic class of phosphate binders.
References
- 1. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 3. medcentral.com [medcentral.com]
- 4. What is Lanthanum carbonate used for? [synapse.patsnap.com]
- 5. Lanthanum carbonate anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Randomized, double-blind, placebo-controlled, dose-titration, phase III study assessing the efficacy and tolerability of lanthanum carbonate: a new phosphate binder for the treatment of hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of dietary phosphate absorption after single doses of lanthanum carbonate and sevelamer carbonate in healthy volunteers: a balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanthanum carbonate reduces phosphorus burden in patients with CKD stages 3 and 4: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter prospective randomized, double-blind comparative study between lanthanum carbonate and calcium carbonate as phosphate binders in Japanese hemodialysis patients with hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of 2 new phosphate binders (sevelamer and lanthanum carbonate) in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Switching to lanthanum carbonate monotherapy provides effective phosphate control with a low tablet burden - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanthanum carbonate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. drugs.com [drugs.com]
- 15. Lanthanum carbonate: safety data after 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. droracle.ai [droracle.ai]
- 18. merckmillipore.com [merckmillipore.com]
- 19. uspharmacist.com [uspharmacist.com]
A Comparative Guide to the Long-Term Stability of Lanthanum Phosphate Catalysts for Lactic Acid Dehydration
The transition towards sustainable chemical production from renewable biomass resources has placed significant emphasis on the development of robust and durable catalysts. In the conversion of lactic acid, a key platform molecule derived from biomass, to acrylic acid, the long-term stability of the catalyst is a critical factor for economic viability. This guide provides a comparative assessment of the long-term stability of lanthanum phosphate (B84403) (LaPO4) catalysts and a prominent alternative, hydroxyapatite (B223615) (HAp), for the vapor-phase dehydration of lactic acid.
Lanthanum Phosphate (LaPO4) Catalysts: Properties and Stability
This compound catalysts have demonstrated notable activity and selectivity in the dehydration of lactic acid to acrylic acid. The catalytic performance is significantly influenced by the catalyst's acid-base properties, which can be tuned by adjusting the La/P molar ratio and calcination temperature. Studies have shown that LaPO4 catalysts with a higher concentration of Lewis acid sites exhibit optimized performance.[1][2]
The stability of LaPO4 catalysts is a key area of investigation. While some studies report good stability under specific conditions, the presence of basic sites has been shown to have a negative effect on the catalyst's longevity.[1][2] The deactivation of LaPO4 catalysts in dehydration reactions can be influenced by the strength and type of acid sites present on the surface.
Hydroxyapatite (HAp) Catalysts: A Stable Alternative
Hydroxyapatite (Ca10(PO4)6(OH)2), a naturally occurring mineral, has emerged as a highly stable and effective catalyst for the dehydration of lactic acid. The catalytic activity of HAp is also linked to its acid-base properties, which can be controlled by the Ca/P ratio.[3]
One of the most significant advantages of HAp catalysts is their exceptional long-term stability. Some studies have reported stable performance for over 300 hours of continuous operation in the vapor-phase dehydration of lactic acid.[3][4] The primary mechanism of deactivation for HAp catalysts in this reaction is the formation of coke on the catalyst surface.[5][6] The process of coke formation has been described as a two-step mechanism, beginning with the deposition of aliphatic carbons, followed by the formation of aromatic coke through the condensation of lactide.[5]
Comparative Analysis of Long-Term Stability
A direct, side-by-side comparison of the long-term stability of LaPO4 and HAp catalysts under identical process conditions is limited in the current literature. However, by compiling data from various studies, a comparative overview can be established.
Table 1: Comparison of Long-Term Stability Data for LaPO4 and HAp Catalysts in Lactic Acid Dehydration
| Catalyst | Time on Stream (h) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) | Reported Deactivation | Source(s) |
| This compound (LaPO4) | Not specified in long-term tests | ~100 (initial) | ~74 | Decrease in conversion observed over time for some formulations.[7] Basic sites negatively affect stability.[1][2] | [2][7] |
| Hydroxyapatite (HAp) | up to 300 | ~100 | ~60 | No deactivation observed.[3][4] | [3][4] |
| Hydroxyapatite (HAp) | up to 250 | Stable for 140h, then decreased | Stable for 140h, then decreased | Deactivation after 140h due to coke formation.[5] | [5] |
Degradation Pathways:
-
This compound (LaPO4): The presence of basic sites on the catalyst surface is linked to deactivation, although the precise mechanism is not fully elucidated in the reviewed literature.[1][2] It is suggested that these sites may promote side reactions that lead to catalyst fouling or poisoning.
-
Hydroxyapatite (HAp): The primary cause of deactivation is the deposition of carbonaceous species (coke) on the catalyst surface.[5][6] This coking process involves the initial formation of aliphatic carbons, followed by the development of more complex aromatic coke structures.[5]
Experimental Protocols for Assessing Long-Term Stability
A standardized protocol for assessing the long-term stability of catalysts in the vapor-phase dehydration of lactic acid is crucial for accurate comparisons. The following is a generalized experimental methodology based on common practices in the field.
1. Catalyst Preparation and Characterization:
-
Synthesize LaPO4 and HAp catalysts with desired properties (e.g., La/P or Ca/P ratio).
-
Characterize the fresh catalysts using techniques such as XRD (crystallinity), BET (surface area), NH3-TPD (acidity), and CO2-TPD (basicity).
2. Experimental Setup:
-
A fixed-bed reactor system is typically used for continuous vapor-phase reactions.
-
The reactor is heated to the desired reaction temperature (e.g., 350-400 °C).
-
An aqueous solution of lactic acid is fed into an evaporator and then introduced into the reactor along with a carrier gas (e.g., N2).
3. Long-Term Stability Test:
-
The reaction is carried out continuously for an extended period (e.g., 100-500 hours).
-
The reactor effluent is periodically sampled and analyzed using gas chromatography (GC) to determine the conversion of lactic acid and the selectivity to acrylic acid and other products.
-
Key reaction parameters such as temperature, pressure, and weight hourly space velocity (WHSV) are kept constant throughout the experiment.
4. Post-Reaction Catalyst Characterization:
-
After the stability test, the spent catalyst is carefully collected from the reactor.
-
The spent catalyst is characterized using the same techniques as the fresh catalyst to identify changes in its physical and chemical properties.
-
Techniques such as thermogravimetric analysis (TGA) and transmission electron microscopy (TEM) are used to quantify and characterize the coke deposited on the catalyst surface.[8]
Visualizing Experimental and Reaction Pathways
To better illustrate the processes involved in assessing catalyst stability and the underlying reaction mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing long-term catalyst stability.
Caption: Reaction and deactivation pathways for LaPO4 and HAp catalysts.
References
- 1. Dehydration of lactic acid to acrylic acid over this compound catalysts: the role of Lewis acid sites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic dehydration of lactic acid to acrylic acid using calcium hydroxyapatite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Drug Release Profiles from Lanthanum Phosphate Carriers and Other Nanoparticulates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of lanthanum phosphate-based drug carriers with two widely used alternatives: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. The focus is on the validation of drug release profiles, supported by experimental data and detailed methodologies.
Introduction to Nanoparticle Drug Delivery Systems
Nanoparticle-based drug delivery systems have revolutionized targeted therapy by enhancing the bioavailability, stability, and controlled release of therapeutic agents. The choice of a suitable carrier is paramount to the efficacy and safety of the drug formulation. This guide delves into the characteristics of lanthanum phosphate (B84403) carriers and provides a comparative analysis against established platforms like PLGA nanoparticles and liposomes, with a focus on the release kinetics of two model drugs: the anticancer agent Doxorubicin (B1662922) and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.
Comparative Analysis of Drug Carriers
This compound Carriers: An Emerging Platform
This compound (LaPO4) nanoparticles are emerging as promising carriers for drug delivery due to their biocompatibility and stability. While extensive quantitative data on the release of Doxorubicin and Ibuprofen from LaPO4 nanoparticles is still emerging, studies on similar lanthanide-doped phosphate glass nanoparticles provide insights into their release characteristics.
Key Properties:
-
Biocompatibility: Lanthanum-based materials have been explored for biomedical applications, with lanthanum carbonate being an FDA-approved phosphate binder.
-
Stability: this compound exhibits low solubility in water, which can contribute to a sustained drug release profile.
-
Drug Interaction: The phosphate groups on the surface can interact with drug molecules, influencing loading and release.
Drug Release Profile:
Studies on lanthanum-doped phosphate glass nanoparticles loaded with ciprofloxacin (B1669076) have demonstrated a sustained drug release profile over an extended period. The incorporation of lanthanum was found to prolong the drug release pattern compared to the base phosphate glass. For instance, a sustained delivery of ciprofloxacin for up to 28 days has been reported from lanthanum-containing phosphate glass nanoparticles[1]. While direct data for Doxorubicin and Ibuprofen is limited, the inherent properties of this compound suggest a potential for sustained and controlled release, which would be beneficial in reducing dosing frequency and systemic toxicity.
PLGA Nanoparticles: The Biodegradable Workhorse
Poly(lactic-co-glycolic acid) (PLGA) is a well-established biodegradable and biocompatible polymer widely used in drug delivery. Its degradation rate and, consequently, the drug release profile can be tuned by altering the ratio of lactic acid to glycolic acid.
Drug Release Profile of Doxorubicin from PLGA Nanoparticles:
Doxorubicin-loaded PLGA nanoparticles typically exhibit a biphasic release pattern: an initial burst release followed by a sustained release phase. A study on DOX-loaded PLGA nanoparticles showed a continuous release for 14 days, with approximately 46.6% of the drug released during this period[2]. This sustained release is crucial for maintaining a therapeutic concentration of the drug at the tumor site while minimizing systemic exposure.
Liposomes: The Versatile Vesicular Carrier
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are known for their biocompatibility and ability to be surface-modified for targeted delivery.
Drug Release Profile of Doxorubicin from Liposomes:
The release of doxorubicin from liposomes is highly dependent on the formulation and environmental conditions. In some formulations, a pH-sensitive release is observed, with accelerated release in the acidic tumor microenvironment. For example, one study showed that at a physiological pH of 7.4, only 15% of doxorubicin was released in 48 hours, whereas at an acidic pH of 5.0, the release increased to 30%[3]. This triggered release mechanism is advantageous for targeted cancer therapy.
Quantitative Data on Drug Release Profiles
The following tables summarize the quantitative data on the cumulative release of Doxorubicin and Ibuprofen from PLGA nanoparticles and liposomes, as reported in the literature. Data for a lanthanum-based system with a different drug is provided for a semi-quantitative comparison.
Table 1: Cumulative Doxorubicin Release from Different Nanocarriers
| Time | PLGA Nanoparticles (%)[2] | Liposomes (pH 5.0) (%)[3] | Liposomes (pH 7.4) (%)[3] |
| 6 h | ~15 | - | - |
| 12 h | - | - | - |
| 24 h | ~20 | - | - |
| 48 h | ~25 | ~30 | ~15 |
| 14 days | 46.6 | - | - |
Table 2: Cumulative Ibuprofen Release from Different Nanocarriers
| Time | Polymeric Nanocapsules (%) | Polymeric Nanospheres (%) |
| 15 min | ~20 | ~15 |
| 30 min | ~35 | ~25 |
| 60 min | ~55 | ~40 |
| 120 min | ~75 | ~55 |
| 240 min | 81.7 | 62.0 |
Table 3: Cumulative Ciprofloxacin Release from Lanthanum-Doped Phosphate Glass Nanoparticles
| Time | Cumulative Release (%) |
| 28 days | Sustained release observed |
| (Note: Specific time-point data for ciprofloxacin release from lanthanum-doped phosphate glass nanoparticles is not readily available in the provided search results, but studies indicate a prolonged release over 28 days[1].) |
Experimental Protocols
Synthesis of this compound Nanoparticles
A general protocol for the synthesis of this compound (LaPO4) nanoparticles can be adapted from methods used for radionuclide carriers.
-
Preparation of Precursor Solutions: An aqueous solution of a lanthanum salt (e.g., La(NO3)3) is prepared. A separate aqueous solution of a phosphate source (e.g., sodium tripolyphosphate - TPP) is also prepared.
-
Reaction: The lanthanum salt solution is reacted with the phosphate source solution under controlled conditions, such as moderate heating and stirring. The drug to be encapsulated can be added to the lanthanum salt solution before the reaction.
-
Purification: The resulting nanoparticle suspension is purified to remove unreacted precursors and byproducts. This is often achieved through methods like membrane dialysis.
-
Characterization: The synthesized nanoparticles are then characterized for their size, morphology, and crystalline structure using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).
In-Vitro Drug Release Study
The in-vitro drug release profile of drug-loaded nanoparticles is typically evaluated using a dialysis method.
-
Preparation of Nanoparticle Suspension: A known amount of the drug-loaded nanoparticle formulation is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Dialysis Setup: The nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off, which allows the diffusion of the released drug but retains the nanoparticles.
-
Release Study: The dialysis bag is immersed in a larger volume of the release medium, which is maintained at a constant temperature (e.g., 37°C) and subjected to continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released is plotted against time to obtain the drug release profile.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In-Vitro Drug Release
Caption: Workflow for a typical in-vitro drug release study using the dialysis method.
Signaling Pathway of Doxorubicin
Caption: Doxorubicin's primary mechanisms of action leading to cancer cell death.
Signaling Pathway of Ibuprofen
Caption: Ibuprofen's mechanism of action via inhibition of COX enzymes.
References
Safety Operating Guide
Proper Disposal of Lanthanum Phosphate: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of lanthanum phosphate (B84403) (LaPO₄), ensuring compliance with safety standards and environmental regulations. This procedure is designed for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
I. Immediate Safety and Hazard Information
Lanthanum phosphate is a white to off-white, odorless powder or lump that is highly insoluble in water.[1][2][3][4] While some safety data sheets (SDS) indicate that at its given concentration it is not considered hazardous to health, others classify it as a potential skin, eye, and respiratory tract irritant.[1][3][5][6] Therefore, it is crucial to handle it with appropriate care and personal protective equipment.
Summary of Key Safety Data:
| Property | Information | Citations |
| Chemical Name | Lanthanum(III) Phosphate | [2][3] |
| CAS Number | 14913-14-5 (for hydrate) | [2][5][7] |
| Appearance | White to off-white powder or chunks | [1][3][4] |
| Hazards | Potential for skin, eye, and respiratory irritation | [3][5][6][8] |
| Combustibility | Non-combustible | [1][5] |
| Environmental | Should not be released into the environment; do not flush into surface water or sewer systems | [1][7] |
II. Procedural Guide for this compound Disposal
This step-by-step process ensures that this compound waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused chemical, contaminated labware (e.g., weighing boats, gloves, wipes), and solutions or mixtures containing the compound.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
Step 2: Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing the appropriate PPE.
-
Eye Protection : Wear chemical safety goggles or eyeglasses as described by OSHA.[7]
-
Skin Protection : Wear appropriate protective gloves and a lab coat or other clothing to prevent skin exposure.[7]
-
Respiratory Protection : While generally not required under normal use conditions with adequate ventilation, a particle filter respirator should be used if there is a risk of generating dust.[5][7]
Step 3: Containment and Labeling
-
Collect solid this compound waste, including contaminated debris, by carefully sweeping or shoveling it into a suitable, sealable container to avoid dust formation.[1][7]
-
The container must be robust, chemically compatible, and have a tightly closing lid.
-
Label the waste container clearly with "this compound Waste" and any other identifiers required by your institution's waste management program.
Step 4: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Keep the container away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 5: Final Disposal
-
Consult Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
-
Professional Disposal Service : Do not dispose of this compound in the regular trash or down the drain.[1][7] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[8] These services are equipped to handle chemical waste in accordance with all applicable regulations.
III. Experimental Protocols and Methodologies
The disposal procedures outlined above are based on standard chemical safety protocols derived from Safety Data Sheets and do not involve experimental methodologies. For specific analytical procedures related to this compound, such as quantifying residuals in wastewater, techniques like emission spectrography or extraction-flame photometry may be used, though these are complex and require specialized expertise.[9]
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | CAS 14913-14-5 | Lorad Chemical Corporation [loradchemical.com]
- 3. lanthanum(III) phosphate | LaO4P | CID 159694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Lanthanum(III) phosphate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. fishersci.com [fishersci.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling Lanthanum Phosphate
This guide provides immediate safety, handling, and disposal protocols for Lanthanum phosphate (B84403), tailored for research and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Lanthanum phosphate, the following personal protective equipment is required to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear chemical safety goggles or eyeglasses with side protection. |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin contact. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | Particle Filter | Under normal use, respiratory protection is not required. If dust is generated, a particle filter respirator is recommended. |
Hazard Identification and Immediate Response
This compound may cause skin, eye, and respiratory tract irritation[1][2]. It is crucial to be aware of these potential hazards and the appropriate first aid measures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3][4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, consult a physician.[1][3][4] |
| Inhalation | Move the individual to fresh air. If symptoms occur, get medical attention.[3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3][4] |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are essential for laboratory safety and environmental protection.
Handling and Storage
-
Ensure adequate ventilation in the handling area.[3]
-
Wash hands thoroughly after handling.[1]
-
Store in a dry, well-ventilated place in a tightly closed container.[1][5]
-
Keep the product and any empty containers away from heat and sources of ignition.[3]
Disposal Plan
-
This material and its container must be disposed of as hazardous waste.[1]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Do not empty into drains or release into the environment.[1][4]
Experimental Protocols
This compound Spill Clean-up Procedure
-
Ensure Safety: Evacuate the immediate area if necessary. Ensure proper ventilation.
-
Wear Appropriate PPE: Put on all required personal protective equipment, including safety goggles, gloves, and a particle filter respirator if dust is present.
-
Contain the Spill: Prevent the spilled material from spreading. Cover drains if necessary.[1]
-
Clean-up: Carefully sweep or scoop up the spilled solid material.[4] Avoid generating dust.
-
Collect Waste: Place the collected material into a suitable, labeled container for disposal.[1][4]
-
Decontaminate: Clean the spill area with a damp cloth. Dispose of the cloth in the hazardous waste container.
-
Dispose of Waste: Dispose of the container with the spilled material as hazardous waste according to institutional and regulatory guidelines.
Caption: Workflow for handling a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
